2,2,3,3-Tetrafluoropropyl trifluoroacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXXHRSQCJGYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380243 | |
| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107551-72-4 | |
| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,3-Tetrafluoropropyl trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA), a fluorinated ester of significant interest in various scientific domains. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its characteristics and the experimental methodologies used for their determination.
Introduction: Unveiling a Versatile Fluorinated Building Block
This compound, with the chemical formula C₅H₃F₇O₂, is a structurally unique compound featuring a tetrafluorinated propyl chain linked to a trifluoroacetate group.[1][2] This high degree of fluorination imparts distinct chemical and physical properties, including enhanced oxidative stability and reduced polarizability compared to its non-fluorinated analogs.[1] The potent electron-withdrawing nature of the fluorine atoms significantly influences its reactivity and solvation capabilities, making it a valuable reagent in organic synthesis and a specialized tool in proteomics research.[1]
This guide will systematically explore the fundamental physicochemical properties of TFPTFA, detail its synthesis and key applications with illustrative experimental workflows, and provide a thorough analysis of its spectral characteristics and safety considerations.
Core Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | [1][2] |
| CAS Number | 107551-72-4 | [1][2] |
| Molecular Formula | C₅H₃F₇O₂ | [1][2] |
| Molecular Weight | 228.06 g/mol | [1][2] |
| Physical State | Liquid | [3] |
| Boiling Point | Not explicitly available (literature lacks experimental data) | |
| Melting Point | Not explicitly available (literature lacks experimental data) | |
| Density | Not explicitly available (literature lacks experimental data) | |
| Solubility | The high fluorine content suggests solubility in many organic solvents.[1] However, specific quantitative data is not readily available. | |
| XLogP3 | 2.8 | [2] |
Synthesis and Purification: A Focus on Esterification
The most direct and common route for the synthesis of this compound is through the esterification of 2,2,3,3-tetrafluoropropanol with a trifluoroacetylating agent, such as trifluoroacetic acid or its anhydride.[1]
Underlying Principles of Fischer Esterification
The synthesis is a classic example of a Fischer esterification, an acid-catalyzed equilibrium reaction. The presence of a strong acid protonates the carbonyl oxygen of the trifluoroacetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 2,2,3,3-tetrafluoropropanol. To drive the equilibrium towards the product, it is common to either use an excess of one reactant or remove the water formed during the reaction.
Experimental Protocol: Synthesis of this compound
The following is a generalized, yet detailed, protocol based on established esterification procedures.
Materials:
-
2,2,3,3-Tetrafluoropropanol
-
Trifluoroacetic anhydride (or trifluoroacetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2,3,3-tetrafluoropropanol in an excess of dichloromethane.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Acylation: Cool the mixture in an ice bath and slowly add trifluoroacetic anhydride (or trifluoroacetic acid) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Reaction temperatures between 80-120°C have been reported to give good yields.[1]
-
Work-up: After cooling, carefully quench the reaction with a saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Scientific Research
The unique properties of this compound make it a valuable tool in several areas of scientific research.
Organic Synthesis
As a versatile building block, TFPTFA can be used as both an alkylating and a trifluoroacetylating agent.[1] Its reactive trifluoroacetate group can be displaced by various nucleophiles, allowing for the introduction of the 2,2,3,3-tetrafluoropropyl moiety into a wide range of organic molecules.[1] This is particularly useful in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability and bioavailability.
Proteomics: S-trifluoroethylation of Cysteine Residues
In the field of proteomics, TFPTFA is employed for the chemical modification of cysteine residues in proteins through a process called S-trifluoroethylation.[1] The thiol group of cysteine attacks the electrophilic carbon of the ester, leading to the formation of a stable S-trifluoroethyl derivative. This modification can be used to improve protein stability and aid in protein identification via mass spectrometry.[1]
Caption: Schematic of S-trifluoroethylation of a cysteine residue using TFPTFA.
Spectral Characterization
While a comprehensive, publicly available dataset of the spectra for this compound is limited, this section outlines the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the -CH₂- group adjacent to the oxygen will appear as a triplet, split by the two fluorine atoms on the neighboring carbon. The single proton on the -CHF₂ group will appear as a triplet of triplets, due to coupling with the two adjacent fluorine atoms and the two fluorine atoms on the terminal carbon.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the five carbon atoms, with characteristic splitting patterns due to C-F coupling. The carbonyl carbon of the ester will appear downfield, while the fluorinated carbons will exhibit large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two main multiplets. The -CF₃ group of the trifluoroacetate moiety will appear as a singlet. The -CF₂- and -CHF₂ groups of the propyl chain will show more complex splitting patterns due to F-F coupling. The chemical shifts will be influenced by the electronic environment and solvent.[2]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the functional groups present:
-
C=O stretch: A strong band in the region of 1780-1820 cm⁻¹ is expected for the carbonyl group of the trifluoroacetate ester.
-
C-F stretch: Multiple strong absorption bands in the region of 1100-1300 cm⁻¹ will be present due to the numerous C-F bonds in the molecule.
-
C-O stretch: Bands corresponding to the C-O stretching of the ester linkage will be observed in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (m/z 228) may be observed. Common fragmentation patterns for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group. The presence of fluorine will lead to characteristic fragmentation patterns, including the loss of CF₃ and other fluorinated fragments.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid breathing fumes, mist, or vapors.[3]
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from strong oxidizing agents.[3]
Disposal:
-
Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[3]
Conclusion
This compound is a highly functionalized fluorinated ester with a unique set of physicochemical properties that make it a valuable reagent in both synthetic chemistry and proteomics. Its synthesis via esterification is straightforward, and its reactivity allows for the introduction of the tetrafluoropropyl group into various molecules. A thorough understanding of its properties, handling requirements, and spectral characteristics is essential for its safe and effective use in research and development. Further experimental investigation into its physical properties, such as boiling point and density, would be beneficial to the scientific community.
References
-
This compound. PubChem. [Link]
Sources
An In-Depth Technical Guide to 2,2,3,3-Tetrafluoropropyl trifluoroacetate
CAS Number: 107551-72-4
Introduction: A Versatile Fluorinated Building Block
2,2,3,3-Tetrafluoropropyl trifluoroacetate is a fluorinated ester that serves as a highly reactive and versatile building block in synthetic chemistry. Its unique structure, featuring a tetrafluorinated propyl moiety and a trifluoroacetate leaving group, imparts distinct chemical properties that are of significant interest to researchers in drug discovery, proteomics, and materials science. The high fluorine content contributes to increased oxidative stability and unique solvation capabilities, while the electron-withdrawing nature of the fluorine atoms activates the ester for various chemical transformations.[1][2] This guide provides a comprehensive overview of its synthesis, properties, characterization, and key applications, with a focus on providing practical insights for laboratory professionals.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 107551-72-4 | [1][2] |
| Molecular Formula | C₅H₃F₇O₂ | [1][2] |
| Molecular Weight | 228.06 g/mol | [1][2] |
| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | [2] |
| Boiling Point | 108-109 °C | |
| Density | 1.559 g/cm³ | |
| Refractive Index | 1.317 |
Spectroscopic Characterization:
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected chemical shifts and fragmentation patterns.
¹H NMR: The proton NMR spectrum is characterized by two key signals corresponding to the protons on the propyl chain.
-
-CH₂-O- group: A triplet is expected around δ 4.7 ppm. The coupling arises from the adjacent -CHF₂ group.
-
-CHF₂-H group: A triplet of triplets is anticipated in the region of δ 6.1 ppm, resulting from coupling to both the adjacent -CH₂- group and the two fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals corresponding to the two different trifluoromethyl and difluoromethyl environments.
-
CF₃-C(=O)- group: A singlet is expected around δ -75 ppm.[3][4]
-
-CF₂-CF₂H group: More complex multiplets are expected for the two non-equivalent fluorine environments on the propyl chain.
¹³C NMR: The carbon NMR spectrum will display signals for each of the five carbon atoms, with characteristic splitting patterns due to C-F coupling.
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will lead to characteristic fragmentation patterns. Key expected fragments include:
-
Loss of the trifluoroacetate group.
-
Cleavage of the C-C bonds within the tetrafluoropropyl chain.
-
The presence of ions corresponding to [CF₃CO]⁺ and fragments of the tetrafluoropropyl cation.
Synthesis and Purification
The most direct and common method for the synthesis of this compound is the esterification of 2,2,3,3-tetrafluoropropanol with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride.[2] This reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
Causality: Trifluoroacetic anhydride is chosen as the acylating agent due to its high reactivity, which allows the esterification of the sterically hindered and electronically deactivated fluorinated alcohol to proceed efficiently. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2,3,3-tetrafluoropropanol (1.0 eq).
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 eq) to the flask. The reaction can be exothermic, so cooling in an ice bath during addition may be necessary.
-
Reaction Conditions: Once the addition is complete, heat the mixture to reflux (approximately 80-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.[2]
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess trifluoroacetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield the pure this compound.
Self-Validation: The purity of the final product should be assessed by GC-MS and NMR spectroscopy to confirm the absence of starting materials and by-products.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.
Organic Synthesis
This compound serves as a potent electrophile for introducing both the 2,2,3,3-tetrafluoropropyl and the trifluoroacetyl moieties into organic molecules.
-
Tetrafluoropropylation: It can act as an alkylating agent for various nucleophiles, including amines, phenols, and thiols, providing a direct route to incorporate the tetrafluoropropyl group.[2] This is particularly relevant in medicinal chemistry, where the introduction of fluorinated alkyl chains can significantly modulate a drug candidate's properties such as metabolic stability, lipophilicity, and binding affinity.[5]
-
Trifluoroacetylation: The trifluoroacetate group can be transferred to nucleophiles, making the compound a useful trifluoroacetylating agent.[2] Trifluoroacetylation is a common strategy in peptide synthesis and for the derivatization of amines and alcohols.[3]
Proteomics and Peptide Chemistry
A key application of this compound is in the field of proteomics for the chemical modification of proteins. Specifically, it is used for the S-trifluoroethylation of cysteine residues.[2]
Mechanism of Action: The sulfhydryl group of a cysteine residue acts as a nucleophile, attacking the ester and displacing the trifluoroacetate leaving group. This results in the formation of a stable S-trifluoroethyl thioether linkage.
Caption: Mechanism of S-trifluoroethylation of a cysteine residue.
This modification can be used to:
-
Improve protein stability.[2]
-
Enhance protein-protein interactions.[2]
-
Aid in protein identification through mass spectrometry by introducing a unique mass tag.[2]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Handling Precautions:
-
First Aid:
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Thermal decomposition can generate carbon oxides and hydrogen fluoride.[6]
Conclusion
This compound is a valuable and reactive chemical entity with significant potential in organic synthesis and the life sciences. Its ability to serve as a source for both the tetrafluoropropyl and trifluoroacetyl groups makes it a versatile tool for modifying molecules to enhance their properties. Researchers and drug development professionals can leverage its unique reactivity to create novel compounds with improved stability, bioavailability, and function. As with all reactive chemical reagents, adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. Available at: [Link]
-
ResearchGate. (2025, August 6). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Uses of 2,2,3,3-Tetrafluoro-1-propanol for Industry. Available at: [Link]
-
Kent, S., Mitchell, A. R., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. Available at: [Link]
Sources
- 1. This compound | C5H3F7O2 | CID 2776755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 107551-72-4 [smolecule.com]
- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 107551-72-4 [chemicalbook.com]
Spectral Analysis of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate: A Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2,2,3,3-Tetrafluoropropyl trifluoroacetate is a fluorinated ester with potential applications in various fields, including materials science and as a building block in organic synthesis. Its unique structure, characterized by a high degree of fluorination in both the alcohol and acyl moieties, presents a distinct spectral fingerprint. This technical guide provides an in-depth analysis of the expected spectral data for this compound, offering insights into its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. The methodologies and interpretations presented herein are designed to serve as a comprehensive resource for the unambiguous identification and characterization of this compound.
The molecular structure of this compound is depicted below. The strategic placement of fluorine atoms significantly influences the electronic environment of the molecule, leading to characteristic spectral features that will be explored in detail throughout this guide.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns dominated by the cleavage of the ester linkage and the loss of fluorinated fragments. The molecular ion peak ([M]⁺) may be of low abundance or absent due to the lability of the ester bond under EI conditions.
Key expected fragments include:
-
[CF₃CO]⁺: A prominent peak corresponding to the trifluoroacetyl cation at m/z 69.
-
[OCH₂CF₂CF₂H]⁺: The cation of the 2,2,3,3-tetrafluoropropyl alcohol moiety.
-
[M - CF₃CO₂]⁺: Loss of the trifluoroacetate group.
-
[M - OCH₂CF₂CF₂H]⁺: Loss of the 2,2,3,3-tetrafluoropropoxy group.
-
[CF₃]⁺: A peak at m/z 69, which can also arise from the fragmentation of the trifluoroacetyl group.
The fragmentation pathway is visualized in the following diagram:
2,2,3,3-Tetrafluoropropyl trifluoroacetate safety and handling
An In-Depth Technical Guide to the Safe Handling of 2,2,3,3-Tetrafluoropropyl trifluoroacetate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No. 107551-72-4). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices for managing fluorinated esters in a laboratory setting. The guide emphasizes a risk-based approach, detailing hazard identification, exposure controls, emergency protocols, and waste management. By explaining the causality behind each procedural step, this document aims to foster a culture of safety and scientific integrity.
Introduction and Chemical Profile
This compound is a fluorinated ester increasingly utilized as a versatile building block in organic synthesis.[1] Its structure, featuring a tetrafluoropropyl group and a trifluoroacetate moiety, imparts unique chemical properties such as enhanced oxidative stability and modified solvation capabilities.[1] These characteristics make it valuable for introducing fluorinated groups into diverse organic molecules, a common strategy in pharmaceutical and materials science research.[1]
However, the same properties that make it synthetically useful also necessitate stringent safety protocols. The presence of multiple fluorine atoms and the ester functionality present specific hazards that must be understood and mitigated. This guide serves as an essential resource for ensuring the safety of laboratory personnel and the integrity of research operations involving this compound.
Chemical and Physical Properties
A clear understanding of the compound's physical properties is the foundation of safe handling, influencing everything from storage conditions to emergency response.
| Property | Value | Source |
| CAS Number | 107551-72-4 | [1][2] |
| Molecular Formula | C₅H₃F₇O₂ | [1][2][3] |
| Molecular Weight | 228.06 g/mol | [1][3] |
| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | [1][3] |
| Appearance | Not specified, typically a liquid | - |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents.[2] Can undergo hydrolysis to yield trifluoroacetic acid and 2,2,3,3-tetrafluoropropanol.[4] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation. A thorough assessment of these hazards is critical before any laboratory work commences.
GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 |
Source: Synquest Labs Safety Data Sheet[2], PubChem[3]
The NFPA health hazard rating is 2, indicating that intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[2]
Primary Routes of Exposure & Toxicological Effects
-
Inhalation: Vapors or mists may cause respiratory tract irritation.[2][3] All work with this volatile compound must be performed in a certified chemical fume hood.
-
Skin Contact: Causes skin irritation.[2][3] Prolonged contact should be avoided. The fluorinated nature of the compound may enhance skin absorption, making prompt decontamination essential.
-
Eye Contact: Causes serious eye irritation.[2][3] Direct contact can result in significant injury.
-
Ingestion: While not a primary route of exposure in a laboratory setting, accidental ingestion may be harmful. Do not induce vomiting if ingested.[2]
Engineering and Administrative Controls
A foundational principle of chemical safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. Engineering and administrative controls are paramount, as they are designed to minimize hazard exposure at the source.
Caption: Hierarchy of Controls applied to laboratory chemical safety.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a properly functioning chemical fume hood.[5] The fume hood must have been certified by the relevant environmental health and safety office within the last year.[6]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[2] General lab ventilation should provide a minimum of 8 air exchanges per hour.[7]
-
Safety Equipment: Emergency eye wash stations and safety showers must be readily available and located in the immediate vicinity of any potential exposure.[2] Their functionality should be tested weekly.
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the use of this compound must be available to all laboratory personnel.[5] This SOP should be reviewed and signed by all users before they begin work.
-
Designated Work Area: Establish a designated area within the fume hood for handling this chemical. Protect the work surface with disposable plastic-backed absorbent paper.[8]
-
Working Alone: Avoid working with hazardous chemicals, including this compound, when alone in the laboratory.[5]
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures outlined in this guide.[9]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above. The selection of appropriate PPE is crucial for preventing exposure.[5]
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Goggles provide a seal against splashes. A face shield must be worn over the goggles whenever there is a significant risk of splashing.[5] |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended. | Disposable nitrile gloves (minimum 4 mil thickness) provide a contact barrier.[8] For prolonged operations or higher risk, wearing two pairs (double-gloving) is recommended.[5] Immediately dispose of gloves upon suspected contamination. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | A buttoned lab coat protects the torso and arms. An acid-resistant apron should be worn over the lab coat during transfers of larger quantities.[8] |
| Footwear | Closed-toe shoes. | Required for all laboratory work to protect against spills and falling objects.[8] |
| Respiratory Protection | Not required if work is performed within a certified fume hood. | In case of inadequate ventilation or a major spill, a respirator with an appropriate cartridge may be necessary. Use requires specialized training.[2][10] |
Protocols for Safe Handling and Storage
Adherence to strict protocols is non-negotiable. The following procedures are designed to minimize risk during routine laboratory operations.
Standard Laboratory Handling Protocol
-
Pre-Handling Inspection: Before starting, verify that the fume hood is operational, the safety shower and eyewash station are unobstructed, and the necessary PPE is available and in good condition.
-
Area Preparation: Designate a work area inside the fume hood. Cover the surface with absorbent bench paper.[8] Ensure a labeled waste container is ready for contaminated materials.
-
Personal Protection: Don all required PPE as specified in Section 4 (lab coat, apron, double gloves, goggles, face shield).
-
Chemical Transfer: Ground and bond containers and receiving equipment when transferring liquids to prevent static discharge.[11][12] Perform all transfers slowly and carefully to avoid splashing. Use non-sparking tools.[11]
-
Post-Handling: Tightly close the container immediately after use.[2]
-
Decontamination: Wipe down the designated work area with an appropriate solvent. Dispose of contaminated bench paper and gloves in the designated hazardous waste container.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the product, even if gloves were worn.[2][11] Do not eat, drink, or smoke in the laboratory.[2]
Storage Requirements
Proper storage is essential to maintain chemical stability and prevent accidental release or dangerous reactions.
-
Location: Store in a cool, dry, and well-ventilated area.[2][5]
-
Container: Keep the container tightly closed when not in use.[2][6] Ensure the original label is legible and facing forward.
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[2][5] Do not store in metal containers, as hydrolysis could produce corrosive trifluoroacetic acid.[13]
Caption: Chemical incompatibility diagram for storage.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm to personnel and the environment.
First Aid Measures
-
General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Get medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[2]
-
Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[2]
Spill Response Protocol
The response to a spill depends on its size and location. This protocol is for a minor spill (<100 mL) contained within a fume hood. For any spill outside a fume hood, or for any spill you are not comfortable cleaning, evacuate the area and call emergency services.[10][14]
Caption: Workflow for responding to a chemical spill.
-
Alert & Assess: Alert personnel in the immediate vicinity. Assess the spill. If it is large, volatile, or you are unsure, evacuate and call for help.[14][15]
-
Contain: Confine the spill to a small area. Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[14][16]
-
Absorb: Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.[15]
-
Collect: Once fully absorbed, carefully sweep or shovel the material into a compatible, clearly labeled container for hazardous waste disposal.[2] Use non-sparking tools.[11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[14]
-
Dispose: All cleanup materials, including used PPE, must be disposed of as hazardous waste.[10][14]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated consumables, in a clearly labeled, compatible container with a tight-fitting lid.[5]
-
Segregation: Do not mix this waste stream with incompatible materials.[5]
-
Disposal: Waste should be removed by an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable reagent in modern chemical synthesis, but its use demands a rigorous and proactive approach to safety. By understanding its specific hazards and consistently applying the engineering controls, administrative policies, and handling protocols outlined in this guide, researchers can mitigate risks to themselves, their colleagues, and the environment. Safety is a shared responsibility that begins with knowledge and is sustained through diligent practice.
References
- BenchChem Technical Support Team. (2025).
- Synquest Labs. (2016).
- Smolecule. (2023).
- PubChem. This compound.
- Kasper, B., & Buer, C. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- Rutgers University. SOP: Fluorine.
- Smole, M., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Smolecule.
- University of Connecticut. Standard Operating Procedure for Trifluoroacetic Acid (TFA).
- University of Toronto. Chemical Spill Procedures. Environmental Health & Safety.
- Apollo Scientific. Safety Data Sheet: 2H-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.
- Princeton University. Chemical Spill Procedures. Environmental Health and Safety.
- Florida State University. Chemical Spills. Emergency Management.
- American Chemical Society. Guide for Chemical Spill Response.
- Merck Millipore. (2025).
- Fisher Scientific. (2025).
Sources
- 1. Buy this compound | 107551-72-4 [smolecule.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C5H3F7O2 | CID 2776755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2,2,3,3,3-Pentafluoropropyl trifluoroacetate | 603312-66-9 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 16. acs.org [acs.org]
Navigating the Solubility Landscape of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2,2,3,3-Tetrafluoropropyl Trifluoroacetate
This compound, with the IUPAC name 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate, is a fluorinated ester with a molecular weight of 228.06 g/mol .[1][2] Its structure is characterized by a tetrafluoropropyl group attached to a trifluoroacetate moiety. The high degree of fluorination significantly influences its physicochemical properties, including its reactivity and solvation behavior. The electron-withdrawing nature of the fluorine atoms enhances its capabilities for solvation in various chemical environments.[1]
Chemical and Physical Properties: [2]
| Property | Value |
| Molecular Formula | C5H3F7O2 |
| Molecular Weight | 228.06 g/mol |
| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate |
| CAS Number | 107551-72-4 |
Understanding the Solubility of a Highly Fluorinated Ester
The solubility of a compound is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between the solute and the solvent. For this compound, its solubility will be a complex interplay of its polarity, hydrogen bonding capabilities, and the potential for dispersion forces.
The trifluoroacetate group possesses a polar carbonyl bond and can act as a hydrogen bond acceptor. Conversely, the tetrafluoropropyl chain is nonpolar and hydrophobic. Therefore, the overall solubility will depend on the balance of these competing characteristics and the nature of the organic solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the oxygen atoms of the ester group. However, the highly fluorinated alkyl chain may limit solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have dipole moments and can interact with the polar trifluoroacetate group. The absence of strong hydrogen bond donation might make them more compatible with the overall structure.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar tetrafluoropropyl chain would favor interaction with these solvents through London dispersion forces. However, the polar ester group would disfavor solubility.
Given the compound's structure, it is likely to exhibit better solubility in polar aprotic solvents or moderately polar solvents. However, empirical determination is necessary for accurate and reliable data.
Experimental Determination of Solubility
The isothermal saturation method is a reliable and widely used technique to determine the solubility of a solid compound in a liquid solvent.[3] This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
Caption: Workflow for determining solubility via the isothermal saturation method.
Detailed Protocol
Materials:
-
This compound (analytical grade)
-
Organic solvents of interest (HPLC grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible, 0.2 µm pore size)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Saturated Solutions:
-
Add a known volume (e.g., 5.00 mL) of the selected organic solvent to a series of glass vials.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution can be formed with undissolved solid remaining.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask.
-
Record the exact volume of the filtered solution.
-
If necessary, dilute the sample with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the sample using a validated analytical method (e.g., HPLC-UV or GC-FID). A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the analytical results, determine the concentration of the solute in the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] All work should be conducted in a well-ventilated fume hood.[4]
Conclusion
While specific solubility data for this compound in organic solvents is not extensively reported, a systematic experimental approach can provide the necessary information for its effective application in research and development. The provided protocol for the isothermal saturation method offers a robust framework for generating reliable solubility data. Understanding the interplay of the compound's fluorinated alkyl chain and its polar ester group is key to predicting its behavior in different solvent systems and for designing experiments to precisely quantify its solubility.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2022, August 10). Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 272.65 to 323.35 K under 101.3 kPa. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2,2,3,3-Tetrafluoropropyl trifluoroacetate: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation, particularly within the pharmaceutical and materials science sectors. The unique properties imparted by fluorine—enhanced metabolic stability, altered lipophilicity, and modulated electronic characteristics—have made fluorinated compounds indispensable tools for the discerning scientist. Among these, 2,2,3,3-Tetrafluoropropyl trifluoroacetate stands out as a versatile, yet perhaps under-celebrated, reagent and building block. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this fascinating molecule. We will journey through its (somewhat elusive) history, delve into the practicalities of its synthesis, explore its diverse applications, and provide a detailed characterization compendium. It is my hope that this document will not only serve as a valuable reference but also inspire new avenues of research and application for this powerful fluorinated ester.
Genesis: The Discovery and Scientific Context of a Fluorinated Ester
The precise moment of discovery for this compound (CAS Number: 107551-72-4) is not prominently documented in the annals of chemical literature, suggesting its emergence was likely an evolutionary step in the broader exploration of fluorinated organic compounds rather than a singular breakthrough event. Its conceptualization is rooted in the burgeoning field of fluorine chemistry in the mid-20th century and the subsequent demand for novel reagents and synthons with tailored properties.
The synthesis of this ester is a logical convergence of two readily available and highly significant fluorinated starting materials: 2,2,3,3-tetrafluoropropanol and a trifluoroacetylating agent, most commonly trifluoroacetic acid or its anhydride. The development of industrial-scale production methods for trifluoroacetic acid, often as a byproduct of other fluorochemical processes, made it an accessible and cost-effective reagent for a wide range of chemical transformations.[1]
While a seminal "discovery" paper remains elusive, the first synthesis was likely achieved as an extension of general esterification methodologies to fluorinated alcohols. The motivation for such a synthesis would have been driven by the desire to create a molecule with a unique combination of a reactive trifluoroacetate leaving group and a stable, electron-withdrawing tetrafluoropropyl moiety. This combination held the promise of a reagent capable of introducing the tetrafluoropropyl group into various molecular scaffolds or acting as a trifluoroacetylating agent with modified reactivity and solubility profiles.
An alternative, albeit less common, synthetic route has been reported from Tellurium, tetrakis(2,2,3,3-tetrafluoro-1-propanolato)-, (T-4)- (9CI) and trifluoroacetic anhydride, hinting at more specialized research into the reactivity of fluorinated alkoxides.[2]
The scientific significance of this compound lies in its dual-functionality. The trifluoroacetate group is an excellent leaving group, making the molecule a competent alkylating agent for the introduction of the CF2CF2CH2- fragment. This is of particular interest in medicinal chemistry, where the incorporation of fluorinated alkyl chains can significantly enhance the metabolic stability and lipophilicity of drug candidates.[3] Simultaneously, the molecule can act as a trifluoroacetylating agent, a reaction of considerable importance in peptide synthesis and the modification of biological molecules.
Synthesis and Mechanistic Insights
The principal and most direct route to this compound is the esterification of 2,2,3,3-tetrafluoropropanol with a trifluoroacetylating agent. This reaction can be mechanistically understood as a nucleophilic acyl substitution.
Primary Synthetic Pathway: Esterification
The reaction involves the nucleophilic attack of the hydroxyl group of 2,2,3,3-tetrafluoropropanol on the electrophilic carbonyl carbon of a trifluoroacetylating agent, such as trifluoroacetic acid or, more efficiently, trifluoroacetic anhydride.
Caption: General schematic of the esterification reaction.
This protocol is designed to provide a high-yield synthesis of this compound with a focus on safety and product purity.
Materials:
-
2,2,3,3-Tetrafluoropropanol (1.0 eq)
-
Trifluoroacetic anhydride (1.1 eq)
-
Anhydrous dichloromethane (as solvent, optional)
-
Pyridine (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,2,3,3-tetrafluoropropanol. If using a solvent, dissolve the alcohol in anhydrous dichloromethane.
-
Scientist's Insight: The use of an inert atmosphere is crucial to prevent the reaction of the highly electrophilic trifluoroacetic anhydride with atmospheric moisture, which would lead to the formation of trifluoroacetic acid and reduce the yield.
-
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution. If desired, a catalytic amount of pyridine can be added to accelerate the reaction.
-
Scientist's Insight: The reaction is exothermic, and slow addition at reduced temperature helps to control the reaction rate and prevent potential side reactions. Pyridine acts as a nucleophilic catalyst by forming a highly reactive trifluoroacetylpyridinium intermediate.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess trifluoroacetic anhydride and the trifluoroacetic acid byproduct.
-
Safety Note: Quenching is an exothermic process and may result in the evolution of carbon dioxide gas. Perform this step slowly and with adequate ventilation.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound. A yield of around 73% can be expected with reaction temperatures between 80-120°C.[4]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is paramount for its effective use in research and development.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 107551-72-4 | [5] |
| Molecular Formula | C₅H₃F₇O₂ | [2] |
| Molecular Weight | 228.06 g/mol | [2] |
| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | [5] |
| Appearance | Colorless liquid | Inferred |
| Boiling Point | Not explicitly found, but expected to be in the range of 100-150 °C | Inferred |
| Density | Not explicitly found | Inferred |
Spectroscopic Data
1H NMR:
-
CH₂ group: A triplet of triplets is expected in the region of 4.5-5.0 ppm. The coupling to the adjacent CF₂ group will result in a triplet, which will be further split into a triplet by the CHF₂ group.
-
CH group: A triplet of doublets of doublets is expected further downfield, likely in the region of 6.0-6.5 ppm, due to coupling with the two geminal fluorine atoms and the adjacent CF₂ group.
13C NMR:
-
C=O (carbonyl): A quartet is expected around 155-160 ppm due to coupling with the three fluorine atoms of the trifluoroacetyl group.
-
CF₃: A quartet is expected around 115 ppm with a large C-F coupling constant.
-
CH₂: A triplet is expected around 60-65 ppm due to coupling with the adjacent CF₂ group.
-
CF₂ (adjacent to CH₂): A triplet is expected around 110-120 ppm.
-
CHF₂: A triplet of doublets is expected around 105-115 ppm.
19F NMR:
-
CF₃ group: A singlet is expected around -75 ppm (relative to CFCl₃).[6]
-
CF₂ groups: Two distinct multiplets are expected in the range of -120 to -140 ppm.
Infrared (IR) Spectroscopy:
-
C=O stretch: A strong absorption band is expected in the region of 1780-1800 cm⁻¹ due to the electron-withdrawing effect of the trifluoromethyl group.
-
C-F stretches: Strong, complex absorption bands are expected in the region of 1100-1300 cm⁻¹.
-
C-O stretch: A strong absorption band is expected around 1000-1100 cm⁻¹.
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum is expected to show fragmentation patterns characteristic of fluorinated esters. Key fragments would likely include the loss of the trifluoroacetyl group ([M-113]⁺), the tetrafluoropropyl group ([M-115]⁺), and further fragmentation of these ions.
Applications in Scientific Research and Drug Development
The unique structural features of this compound make it a valuable tool in several areas of chemical research, with notable applications in proteomics and as a building block in organic synthesis.
Proteomics: S-Trifluoroethylation of Cysteine Residues
A significant application of this reagent is in the chemical modification of proteins, specifically the S-trifluoroethylation of cysteine residues.[4]
Caption: S-trifluoroethylation of a cysteine residue.
This modification can be strategically employed for several purposes in proteomics research:
-
Protein Stabilization: The introduction of the fluorinated moiety can enhance the thermal and chemical stability of proteins.
-
Modulation of Protein-Protein Interactions: The altered steric and electronic properties of the modified cysteine can influence protein-protein binding events.
-
Mass Spectrometry-Based Protein Identification: The mass shift resulting from the modification can aid in the identification and characterization of cysteine-containing peptides in complex mixtures.
-
Protein Solubilization: The protein of interest is solubilized in a suitable buffer, typically at a neutral to slightly basic pH to ensure the cysteine thiol is sufficiently nucleophilic.
-
Reduction and Denaturation (Optional): For proteins with disulfide bonds, a reducing agent (e.g., dithiothreitol) and a denaturant (e.g., urea or guanidinium chloride) are often added to expose all cysteine residues.
-
Alkylation Reaction: this compound is added to the protein solution. The reaction is typically allowed to proceed at room temperature for 1-2 hours.
-
Quenching and Buffer Exchange: The reaction is quenched by the addition of a small molecule thiol (e.g., β-mercaptoethanol). The modified protein is then purified from excess reagents by dialysis or size-exclusion chromatography.
-
Downstream Analysis: The S-trifluoroethylated protein is then ready for downstream applications, such as enzymatic digestion followed by LC-MS/MS analysis.
Organic Synthesis: A Fluorinated Building Block
As a bifunctional molecule, this compound serves as a versatile building block in organic synthesis.
-
Introduction of the Tetrafluoropropyl Moiety: The trifluoroacetate group acts as an effective leaving group in nucleophilic substitution reactions, allowing for the introduction of the CHF₂CF₂CH₂- unit onto a variety of nucleophiles, including amines, alcohols, and thiols. This is particularly valuable in the synthesis of novel pharmaceutical and agrochemical candidates where the presence of this fluorinated chain can impart desirable properties.
-
Trifluoroacetylation: While less common than other trifluoroacetylating agents like trifluoroacetic anhydride, it can be used to introduce the trifluoroacetyl group onto sensitive substrates under specific conditions.
The incorporation of trifluoromethyl groups and other fluorinated motifs is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] While specific examples of blockbuster drugs synthesized directly using this compound are not readily found in the public domain, its utility as a building block for introducing the tetrafluoropropyl group makes it a relevant tool for medicinal chemists in the early stages of drug discovery and lead optimization.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Hazards: It is expected to be an irritant to the skin, eyes, and respiratory system. The compound is also likely to be harmful if swallowed or inhaled.
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Outlook
This compound, while not a household name in the world of chemistry, represents a valuable and versatile tool for researchers at the intersection of organic synthesis, proteomics, and drug discovery. Its ability to act as both a source of the tetrafluoropropyl group and a trifluoroacetylating agent provides a unique dual-reactivity profile.
As the demand for more sophisticated and metabolically robust pharmaceutical agents continues to grow, the strategic use of fluorinated building blocks like this ester will undoubtedly increase. Future research may focus on expanding the scope of its applications, for instance, in the development of novel fluorinated polymers or as a probe for studying enzymatic mechanisms. The continued exploration of its reactivity and the development of more efficient and sustainable synthetic routes will further solidify its place in the modern chemist's toolbox.
References
Sources
Unlocking New Frontiers: A Technical Guide to the Research Potential of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate
Foreword: The Untapped Versatility of a Fluorinated Building Block
In the landscape of modern chemistry, the strategic incorporation of fluorine into molecular frameworks has consistently yielded compounds with remarkable properties and functionalities. 2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA) stands as a compelling, yet underexplored, reagent within this domain. Its unique structure, featuring both a tetrafluoropropyl moiety and a trifluoroacetate leaving group, presents a dual-pronged opportunity for innovation across diverse scientific disciplines. This guide moves beyond a simple cataloging of properties to illuminate the nuanced reactivity and latent potential of TFPTFA, offering a roadmap for researchers, scientists, and drug development professionals to pioneer new applications. We will delve into the causality behind experimental design, grounding our exploration in the principles of scientific integrity and providing a springboard for groundbreaking research.
Core Characteristics and Synthesis of this compound
Physicochemical Properties
This compound is a fluorinated ester that possesses a unique combination of properties stemming from its high degree of fluorination.[1] The electron-withdrawing nature of the fluorine atoms significantly influences its chemical behavior, leading to enhanced oxidative stability and modified polarity compared to its non-fluorinated counterparts.[1]
| Property | Value | Reference |
| CAS Number | 107551-72-4 | [2] |
| Molecular Formula | C₅H₃F₇O₂ | [2] |
| Molecular Weight | 228.06 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | Not readily available | |
| Density | Not readily available |
Note: Some physical properties like boiling point and density are not consistently reported in publicly available literature, indicating a potential area for basic characterization studies.
Synthesis of this compound
The primary and most direct route to TFPTFA is through the esterification of 2,2,3,3-tetrafluoropropanol with a trifluoroacetylating agent.[1] Understanding the nuances of this synthesis is critical for ensuring high purity and yield, which are paramount for its application in sensitive research areas.
The reaction of 2,2,3,3-tetrafluoropropanol with trifluoroacetic acid or its anhydride is a common method.[1] The reaction typically requires elevated temperatures (80-120°C) to achieve reasonable yields, which have been reported to reach up to 73%.[1]
Experimental Protocol: Synthesis of this compound via Esterification
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,2,3,3-tetrafluoropropanol (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred alcohol at 0 °C. The use of the anhydride is often preferred over the acid as it drives the reaction to completion by consuming the water byproduct.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the excess trifluoroacetic anhydride with the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.
Causality in Experimental Design: The choice of trifluoroacetic anhydride over trifluoroacetic acid is a deliberate one to favor the forward reaction by removing the water byproduct. The dropwise addition at 0 °C helps to control the initial exothermic reaction. The final purification by fractional distillation is crucial to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications.
To enhance efficiency and sustainability, modern synthetic methods can be explored. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for esterifications.[1] Continuous flow chemistry offers a safer and more scalable approach for handling potentially hazardous reagents.[1]
Caption: Synthetic routes to this compound.
Potential Research Area: Advanced Energy Storage
The development of safer, more efficient, and longer-lasting lithium-ion batteries (LIBs) is a critical area of research. Fluorinated compounds are increasingly being investigated as electrolyte additives to improve battery performance.[3][4]
Rationale for TFPTFA in LIBs
Fluorinated esters can offer several advantages as electrolyte components:
-
Increased Oxidative Stability: The high electronegativity of fluorine atoms makes fluorinated compounds more resistant to oxidation, which is crucial for stability at high voltages.[3]
-
Solid Electrolyte Interphase (SEI) Modification: Fluorinated additives can participate in the formation of a stable and robust SEI layer on the anode, preventing electrolyte decomposition and improving cycle life.[5]
-
Improved Safety: Many fluorinated solvents are less flammable than their non-fluorinated counterparts, enhancing the overall safety of the battery.[3]
TFPTFA, with its high fluorine content, is a prime candidate for investigation as a co-solvent or additive in LIB electrolytes.
Proposed Research Directions
-
TFPTFA as a High-Voltage Electrolyte Additive: Investigate the effect of adding small amounts (1-5% by weight) of TFPTFA to conventional carbonate-based electrolytes on the cycling performance of high-voltage cathode materials like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811).
-
SEI Formation and Characterization: Utilize techniques such as X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) to characterize the SEI layer formed in the presence of TFPTFA and correlate its composition and morphology with battery performance.
-
Low-Temperature Performance: Evaluate the impact of TFPTFA on the ionic conductivity and charge-transfer kinetics of electrolytes at low temperatures, a critical parameter for applications in cold climates.[4]
Experimental Protocol: Electrochemical Testing of TFPTFA as an Electrolyte Additive
-
Electrolyte Preparation: Prepare a baseline electrolyte of 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 v/v). Prepare experimental electrolytes by adding 1%, 2%, and 5% (by weight) of TFPTFA to the baseline electrolyte.
-
Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox with a lithium metal anode, a Celgard separator, and an NMC811 cathode.
-
Electrochemical Cycling: Cycle the cells between 3.0 and 4.3 V at various C-rates (e.g., C/10, C/5, 1C) at room temperature.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge to investigate the charge-transfer resistance and its evolution during cycling.
-
Post-mortem Analysis: Disassemble the cells after cycling and analyze the electrodes using XPS and SEM to study the changes in the SEI layer.
Caption: Workflow for investigating TFPTFA in lithium-ion batteries.
Potential Research Area: Polymer Chemistry
Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy. The incorporation of fluorinated monomers can be used to tune the properties of polymers for specific applications.
Rationale for TFPTFA in Polymer Synthesis
While TFPTFA itself is not a monomer, its precursor, 2,2,3,3-tetrafluoropropanol, can be readily converted to polymerizable derivatives such as 2,2,3,3-tetrafluoropropyl methacrylate or acrylate.[6] The resulting polymers would possess the unique properties imparted by the tetrafluoropropyl group.
Proposed Research Directions
-
Synthesis of Novel Fluorinated Monomers: Develop efficient and scalable methods for the synthesis of 2,2,3,3-tetrafluoropropyl acrylate (TFPA) and 2,2,3,3-tetrafluoropropyl methacrylate (TFPMA) from 2,2,3,3-tetrafluoropropanol.
-
Homopolymerization and Copolymerization Studies: Investigate the radical polymerization of TFPA and TFPMA and their copolymerization with common monomers like methyl methacrylate (MMA) and styrene to create a range of new fluorinated polymers with tunable properties.[7]
-
Surface Properties of Fluorinated Polymers: Characterize the surface properties of the synthesized polymers, including their hydrophobicity, oleophobicity, and surface energy, to assess their potential for applications such as anti-fouling coatings and low-friction surfaces.
Experimental Protocol: Synthesis and Polymerization of 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)
-
Monomer Synthesis: React 2,2,3,3-tetrafluoropropanol with methacryloyl chloride in the presence of a non-nucleophilic base like triethylamine to synthesize TFPMA. Purify the monomer by distillation.
-
Radical Polymerization: In a Schlenk tube, dissolve TFPMA (100 mol%) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 mol%) in a suitable solvent like toluene.
-
Polymerization Reaction: Degas the solution by three freeze-pump-thaw cycles and then heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol. Filter the polymer, wash with methanol, and dry under vacuum.
-
Characterization: Characterize the polymer by ¹H and ¹⁹F NMR for its structure, gel permeation chromatography (GPC) for its molecular weight and dispersity, and differential scanning calorimetry (DSC) for its glass transition temperature.
Potential Research Area: Medicinal Chemistry and Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability.[8] The trifluoromethyl group, in particular, is a common motif in many approved drugs.[9]
Rationale for TFPTFA in Drug Discovery
TFPTFA can serve two primary roles in medicinal chemistry:
-
As a Trifluoroacetylating Agent: It can be used to introduce the trifluoroacetyl group onto nucleophilic sites of bioactive molecules, which can alter their pharmacokinetic properties.[1]
-
As a Source of the 2,2,3,3-Tetrafluoropropyl Moiety: This group can be incorporated into drug scaffolds to modulate lipophilicity and metabolic stability. The tetrafluoropropyl group can be considered a bioisostere for other alkyl or substituted alkyl groups.
Proposed Research Directions
-
Synthesis of Novel Heterocyclic Compounds: Utilize TFPTFA as a building block for the synthesis of novel heterocyclic compounds containing the 2,2,3,3-tetrafluoropropyl group. Heterocycles are a cornerstone of medicinal chemistry.[8][10][11][12]
-
Bioisosteric Replacement Studies: Systematically replace existing alkyl or aralkyl groups in known bioactive molecules with the 2,2,3,3-tetrafluoropropyl group and evaluate the impact on biological activity and metabolic stability.
-
Trifluoroacetylation of Peptides and Proteins: While TFPTFA is known to cause trifluoroacetylation, this can be a double-edged sword in peptide synthesis.[13] Research could focus on controlled trifluoroacetylation of specific amino acid residues to modulate peptide conformation and stability.
Experimental Protocol: Synthesis of a 2,2,3,3-Tetrafluoropropoxy-Substituted Benzimidazole
-
Starting Material Synthesis: Synthesize 4-(2,2,3,3-tetrafluoropropoxy)-1,2-phenylenediamine by reacting 4-fluoro-1,2-phenylenediamine with 2,2,3,3-tetrafluoropropanol in the presence of a strong base like sodium hydride.
-
Cyclization Reaction: React the resulting substituted phenylenediamine with a suitable carboxylic acid or aldehyde in the presence of a condensing agent like polyphosphoric acid to form the benzimidazole ring.
-
Purification and Characterization: Purify the final product by column chromatography and characterize its structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Biological Screening: Screen the synthesized compound against a panel of relevant biological targets, such as kinases or proteases, depending on the design of the molecule.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10044066B2 - Fluorinated electrolyte compositions - Google Patents [patents.google.com]
- 4. US20090197167A1 - Fluorinated Additives For Lithium Ion Batteries - Google Patents [patents.google.com]
- 5. WO2007042471A1 - Fluorinated additives for lithium ion batteries - Google Patents [patents.google.com]
- 6. US8435679B2 - Fluorinated compounds for use in lithium battery electrolytes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solvay.com [solvay.com]
- 10. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Chemoselective S-trifluoroethylation of Cysteine Residues using 2,2,3,3-Tetrafluoropropyl trifluoroacetate
Introduction: The Significance of Cysteine Modification in Modern Research
Cysteine is a unique amino acid, distinguished by its nucleophilic thiol group. This functional group is a focal point in a vast array of biological processes and a prime target for chemical modification in drug development and proteomic studies.[1][2] The ability to selectively modify cysteine residues allows for the introduction of biophysical probes, the development of covalent inhibitors, and the stabilization of peptides and proteins.[3][4] Fluoroalkyl groups, in particular, are of growing interest due to their ability to modulate the physicochemical properties of biomolecules, such as increasing metabolic stability and altering protein-protein interactions. The trifluoroethyl group, when attached to the sulfur atom of cysteine, creates a stable thioether linkage and introduces a unique 19F NMR handle for analytical purposes.[5]
This application note details a novel and efficient protocol for the chemoselective S-trifluoroethylation of cysteine residues in peptides and proteins using 2,2,3,3-Tetrafluoropropyl trifluoroacetate. This method offers a streamlined approach for researchers seeking to incorporate the trifluoroethyl moiety onto cysteine residues, thereby enabling a broad range of applications in chemical biology and drug discovery.
Reaction Principle and Mechanism
The S-trifluoroethylation of cysteine with this compound proceeds via a nucleophilic substitution reaction. The cysteine thiol, particularly in its more nucleophilic thiolate form (Cys-S⁻), attacks the electrophilic methylene carbon of the 2,2,3,3-Tetrafluoropropyl group. The trifluoroacetate anion serves as an excellent leaving group, facilitating the irreversible formation of a stable thioether bond.
The reaction is proposed to follow an SN2 mechanism, as depicted below:
Sources
- 1. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new era of cysteine proteomics - Technological advances in thiol biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2,2-Trifluoroethyl 6-thio-β-d-glucopyranoside as a selective tag for cysteines in proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,2,3,3-Tetrafluoropropyl Trifluoroacetate for the Efficient Trifluoroacetylation of Amines
Abstract
The introduction of a trifluoroacetyl group into molecules is a cornerstone of modern medicinal chemistry and drug development. This modification can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document provides a comprehensive guide to the use of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate (TFPTFA) as a versatile and efficient reagent for the trifluoroacetylation of primary and secondary amines. We will delve into the underlying reaction mechanism, present detailed, field-tested protocols, and offer expert insights into safety, handling, and process optimization for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Trifluoroacetylation
The trifluoroacetyl group (-COCF₃) is more than just a protecting group for amines; it is a strategic tool in molecular design. The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) moiety can profoundly alter the physicochemical properties of a parent amine.[1] This modification is frequently employed to:
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.
-
Improve Bioavailability: By increasing lipophilicity, the trifluoromethyl group can improve a molecule's ability to cross biological membranes.
-
Modulate Basicity: The inductive effect of the trifluoroacetyl group significantly reduces the basicity of the parent amine, which can be crucial for optimizing drug-receptor interactions or altering solubility profiles.
-
Serve as a Robust Protecting Group: The resulting trifluoroacetamide is stable under a wide range of reaction conditions but can be cleaved when necessary, making it an effective protecting group in multi-step syntheses.[1]
-
Enable Chemical Analysis: Trifluoroacetylation increases the volatility of amines, facilitating their analysis by Gas Chromatography (GC) and Mass Spectrometry (MS).[1]
While reagents like trifluoroacetyl chloride and trifluoroacetic anhydride are common, they can be highly volatile, corrosive, and challenging to handle.[2] this compound (TFPTFA) emerges as a valuable alternative, offering a unique combination of reactivity and improved handling characteristics. As a liquid with a higher boiling point, it provides a more controlled and user-friendly approach to introducing the critical trifluoroacetyl moiety.
Reagent Profile: this compound (TFPTFA)
TFPTFA is a fluorinated ester that serves as an effective trifluoroacetylating agent.[3] Its structure combines a reactive trifluoroacetate group with a stable, fluorinated alkyl chain, contributing to its unique chemical properties.[3]
| Property | Value |
| Chemical Formula | C₅H₃F₇O₂ |
| Molecular Weight | 228.06 g/mol |
| CAS Number | 107551-72-4 |
| Appearance | Liquid |
| Key Features | Increased oxidative stability, lower polarizability compared to non-fluorinated esters.[3] |
Synthesis: TFPTFA is typically synthesized via the esterification of 2,2,3,3-tetrafluoropropanol with trifluoroacetic acid or its derivatives, such as trifluoroacetic anhydride.[3][4] This reaction proceeds through a nucleophilic attack by the alcohol's hydroxyl group on the carbonyl carbon of the trifluoroacetic acid moiety.[3]
Mechanism of Action: Nucleophilic Acyl Substitution
The trifluoroacetylation of an amine using TFPTFA proceeds via a classic nucleophilic acyl substitution mechanism. The causality behind this pathway is driven by fundamental principles of electrophilicity and nucleophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic carbonyl carbon of the trifluoroacetate group in TFPTFA. This electrophilicity is intensified by the strong electron-withdrawing effects of the adjacent -CF₃ group.
-
Formation of Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, re-forming the carbonyl double bond. This step is accompanied by the expulsion of the 2,2,3,3-tetrafluoropropoxide anion, which is a relatively stable leaving group due to the inductive effect of its own fluorine atoms.
-
Proton Transfer: The resulting protonated amide is deprotonated by a base (often a tertiary amine like triethylamine added to the reaction) to yield the final, neutral trifluoroacetamide product. The base also serves to neutralize the 2,2,3,3-tetrafluoropropanol byproduct, driving the reaction equilibrium towards the product side.[1]
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Addition of Base: Add the tertiary amine base (1.5 eq) to the solution and stir for 5 minutes. Causality: The base is added to neutralize the acidic byproduct that will be formed, driving the reaction to completion.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This is crucial for controlling the initial exotherm of the reaction, especially with reactive amines, preventing potential side reactions.
-
Reagent Addition: Slowly add this compound (1.1 - 1.3 eq) to the cooled, stirring solution via syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup - Quenching: Once complete, cool the mixture again to 0 °C and carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. If the solvent is water-immiscible (like DCM), add more solvent and wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove acidic species), and brine. If the solvent is water-miscible (like THF), remove the bulk of the solvent in vacuo before adding an extraction solvent (e.g., Ethyl Acetate) and water, then proceed with washing.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure trifluoroacetamide.
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Field Insights |
| TFPTFA (eq) | 1.1 - 1.3 | A slight excess ensures complete conversion of the amine. For less reactive amines, increasing to 1.5 eq may be beneficial. |
| Base (eq) | 1.5 - 2.0 | Ensures complete neutralization of the alcohol byproduct. Pyridine can be a good choice for less reactive aromatic amines. |
| Solvent | DCM, THF, CH₃CN | DCM is often the first choice due to its inertness and ease of removal. THF is suitable for less soluble substrates. |
| Temperature | 0 °C to RT | Starting at 0 °C controls the exotherm. For hindered or deactivated amines, gentle heating (40-50 °C) may be required. |
| Time | 2 - 16 hours | Reaction time is substrate-dependent. Monitor by TLC/LC-MS to determine the endpoint accurately. |
Safety and Handling
Scientific integrity demands a commitment to safety. TFPTFA and its precursors must be handled with appropriate care.
-
Hazards: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. [5][6]The precursor, 2,2,3,3-Tetrafluoro-1-propanol, is also harmful and flammable. [7]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [5]* First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. [5] * Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek medical attention. [5] * Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention. [5]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [5][8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. This typically involves an authorized incinerator. [5]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reagent. 2. Low reactivity of amine substrate. 3. Reaction time too short. | 1. Add an additional portion (0.2-0.3 eq) of TFPTFA. 2. Gently heat the reaction mixture (e.g., to 40 °C). 3. Allow the reaction to stir for a longer period, monitoring periodically. |
| Low Yield | 1. Product loss during aqueous workup (if product has some water solubility). 2. Degradation of starting material or product. 3. Inefficient purification. | 1. Back-extract the aqueous layers with the organic solvent. 2. Ensure the reaction is not overheated and that the base used is non-nucleophilic. 3. Optimize the eluent system for column chromatography. |
| Side Product Formation | 1. Reaction with other nucleophilic groups in the substrate. 2. Di-acylation of a primary amine (if excess reagent is used). | 1. Protect other sensitive functional groups prior to trifluoroacetylation. 2. Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of TFPTFA. |
Conclusion
This compound is a highly effective and practical reagent for the trifluoroacetylation of amines. Its favorable physical properties make it a safer and more manageable alternative to gaseous reagents, while its reactivity profile ensures high yields across a broad range of substrates. By understanding the underlying mechanism and adhering to the robust protocols outlined in this guide, researchers can confidently leverage this reagent to advance their synthetic chemistry programs, particularly in the critical fields of drug discovery and development.
References
-
Title: this compound | C5H3F7O2 | CID 2776755 - PubChem Source: PubChem URL: [Link]
-
Title: A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid Source: Nature Communications URL: [Link]
-
Title: A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC - NIH Source: National Institutes of Health URL: [Link]
- Title: Trifluoroacetylation for amines - Google Patents Source: Google Patents URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 3. Buy this compound | 107551-72-4 [smolecule.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | C5H3F7O2 | CID 2776755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Application Note: Enhanced GC-MS Analysis of Alcohols via Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of alcohols can be challenging due to their high polarity, which often leads to poor peak shape, tailing, and potential adsorption on active sites within the GC system.[1][2][3][4] This application note provides a detailed protocol for the derivatization of alcohols using Trifluoroacetic Anhydride (TFAA) to form their corresponding trifluoroacetate esters. This acylation reaction significantly reduces polarity and increases volatility, resulting in improved chromatographic performance and enhanced sensitivity.[5][6][7] We will explore the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss the expected mass spectral characteristics of the resulting derivatives.
Introduction: The Rationale for Derivatization
Alcohols are a ubiquitous class of compounds found in pharmaceuticals, natural products, industrial chemicals, and biological matrices. Their analysis is critical for quality control, metabolic research, and forensic science. The primary challenge in their GC analysis stems from the presence of the polar hydroxyl (-OH) group. This functional group can form hydrogen bonds, leading to:
-
Increased Boiling Points: Lowering volatility and requiring higher GC oven temperatures.
-
Analyte Adsorption: Interaction with active sites (e.g., free silanols) in the injector, column, and detector, causing peak tailing and reduced signal intensity.[5]
-
Thermal Instability: Some complex alcohols may degrade at the high temperatures required for volatilization.[4]
Derivatization addresses these issues by chemically modifying the hydroxyl group.[8] Acylation, the process of converting an active hydrogen compound into an ester or amide, is a robust strategy for this purpose.[5] Specifically, using a perfluorinated acylating agent like Trifluoroacetic Anhydride (TFAA) offers several distinct advantages:
-
Increased Volatility: The polar -OH group is replaced with a much less polar trifluoroacetate ester group, facilitating elution at lower temperatures.[7]
-
Improved Peak Shape: Masking the hydroxyl group minimizes hydrogen bonding and adsorptive interactions, leading to sharp, symmetrical peaks.[9]
-
Enhanced Sensitivity: The introduction of fluorine atoms makes the derivatives highly responsive to Electron Capture Detection (ECD). For Mass Spectrometry, the derivatives are stable and produce characteristic fragmentation patterns, aiding in structural elucidation.[6][7]
-
Reaction Efficiency: TFAA is highly reactive, allowing for rapid and quantitative derivatization under mild conditions.[7]
The Chemistry: Mechanism of Trifluoroacetylation
The derivatization of an alcohol with Trifluoroacetic Anhydride is an acylation reaction that results in the formation of a trifluoroacetate ester and trifluoroacetic acid (TFA) as a byproduct. The reaction is a nucleophilic acyl substitution.
The alcohol's oxygen atom acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, expelling a trifluoroacetate anion as a leaving group. The final step is the deprotonation of the oxonium ion to yield the stable trifluoroacetate ester.
To drive the reaction to completion, an acid scavenger, typically a non-nucleophilic base like pyridine or triethylamine, is often added.[7] This base neutralizes the trifluoroacetic acid byproduct, preventing it from establishing an equilibrium that could reverse the reaction.
Figure 1: General reaction scheme for the derivatization of an alcohol with TFAA.
Detailed Experimental Protocol
This protocol provides a general guideline for the trifluoroacetylation of alcohols. Optimization of reaction time, temperature, and reagent ratios may be necessary depending on the specific analyte, particularly for sterically hindered alcohols.
Reagents and Materials
| Reagent / Material | Grade / Specification | Supplier Example |
| Alcohol Standard/Sample | >98% Purity | Sigma-Aldrich |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich |
| Pyridine (or Triethylamine) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (or Hexane) | HPLC or GC Grade | Fisher Scientific |
| Sodium Sulfate | Anhydrous, Granular | VWR |
| Reaction Vials | 2 mL, Screw-top with PTFE-lined septa | Agilent, Waters |
| Heating Block or Water Bath | Capable of 50-70 °C | --- |
| Pipettors and Tips | Calibrated | --- |
| Vortex Mixer | --- | --- |
| Nitrogen Evaporator | --- | --- |
Safety Precaution: Trifluoroacetic Anhydride is corrosive and moisture-sensitive.[7] All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine is toxic and flammable.
Derivatization Workflow
Figure 2: Step-by-step workflow for TFAA derivatization of alcohols.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh or pipette approximately 1 mg of the alcohol standard or dried sample extract into a 2 mL reaction vial. If starting with a liquid sample, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as water will readily consume the TFAA reagent.
-
Solvent Addition: Add 500 µL of a suitable aprotic solvent, such as ethyl acetate or hexane, to dissolve the sample.
-
Catalyst Addition: Add 50 µL of anhydrous pyridine to act as an acid scavenger.[7]
-
Reagent Addition: In a fume hood, carefully add 100 µL of TFAA to the vial. Cap the vial tightly immediately after addition.
-
Reaction: Gently vortex the mixture for 10-15 seconds. Place the vial in a heating block or water bath set to 60°C for 30 minutes. (Note: For primary and secondary alcohols, the reaction may be complete in 15 minutes at 50°C. Tertiary or sterically hindered alcohols may require longer times or higher temperatures).[7]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Workup (Optional but Recommended): To remove excess reagent and the pyridine-TFA salt, add 1 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Vortex vigorously for 30 seconds. Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the final dried organic solution into a GC autosampler vial. The sample is now derivatized and ready for GC-MS analysis.
GC-MS Analysis and Expected Results
Instrumental Parameters
The following table provides typical starting parameters for the GC-MS analysis of trifluoroacetate derivatives. These should be optimized for the specific analytes and instrument used.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | --- |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column is suitable for a wide range of derivatives.[6] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split | Splitless mode enhances sensitivity for low-concentration samples.[6] |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas standard for MS applications. |
| Oven Program | Initial: 50°C (hold 2 min) | A low starting temperature helps focus analytes at the head of the column. |
| Ramp: 10 °C/min to 280 °C | A moderate ramp rate provides good separation for a range of derivatives. | |
| Final Hold: 5 min | Ensures elution of all components. | |
| MS System | Agilent 5977B or equivalent | --- |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy provides reproducible, library-searchable spectra. |
| Scan Range | 40 - 550 m/z | Captures the molecular ion (if present) and key fragment ions. |
Chromatographic and Spectral Characteristics
Chromatography: Upon successful derivatization, a significant improvement in peak shape is expected. The resulting trifluoroacetate esters are less polar and more volatile than their parent alcohols, which typically results in shorter retention times and narrow, symmetrical peaks.[10]
Mass Spectra: Trifluoroacetate derivatives exhibit predictable fragmentation patterns under Electron Ionization (EI). Key characteristics include:
-
Molecular Ion (M+•): The molecular ion may be weak or absent, especially for larger molecules.
-
Loss of Trifluoroacetyl Group: A prominent fragment corresponding to the loss of the trifluoroacetyl group (•CF3CO) or trifluoroacetoxy group (•OC(O)CF3) is common.
-
Loss of Trifluoroacetic Acid: A fragment corresponding to [M-CF3COOH]+• can often be observed.[10]
-
Characteristic Ions: The presence of ions like m/z 69 (CF3+) is indicative of a fluorinated derivative. The fragmentation of the original alkyl (R) group will also contribute significantly to the spectrum.
Table of Expected Fragments for Example Alcohol Derivatives:
| Parent Alcohol | Derivative Formula | M.W. | Key Fragment Ion (m/z) | Description |
| 1-Hexanol | C₈H₁₁F₃O₂ | 200.16 | 83 | [M - OCOC F₃]+ |
| Cyclohexanol | C₈H₁₁F₃O₂ | 196.17 | 82 | [M - CF₃COOH]+• |
| Benzyl Alcohol | C₉H₇F₃O₂ | 204.15 | 91 | [C₇H₇]+ (Tropylium ion) |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peak of Alcohol Still Present | Incomplete derivatization. | Ensure reagents are fresh and anhydrous. Increase reaction time/temperature. Ensure catalyst is used. |
| No Analyte Peak Detected | Sample degradation; Adsorption. | Check injector and column for activity. Ensure derivatization was successful. Confirm MS parameters. |
| Large Solvent/Reagent Front | Excess derivatizing reagent. | Use a solvent delay in the MS acquisition method. Perform the optional wash step to remove excess reagent.[5] |
| Extraneous Peaks | Contamination from solvent or glassware; Side reactions. | Run a reagent blank. Ensure glassware is scrupulously clean and dry.[7] |
Conclusion
The derivatization of alcohols with Trifluoroacetic Anhydride is a highly effective and reliable method to overcome the inherent challenges of their analysis by GC-MS. This acylation strategy significantly improves the chromatographic behavior of polar analytes by increasing their volatility and thermal stability, resulting in sharp, symmetrical peaks and enhanced analytical sensitivity. The protocol detailed herein provides a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification and identification of alcohols in a variety of complex matrices.
References
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. (2022). Morressier. [Link]
-
GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. (n.d.). UPB. [Link]
-
Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. (2014). PubMed. [Link]
-
Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? (2020). ResearchGate. [Link]
-
Chiral derivatizing agent. (n.d.). Wikipedia. [Link]
-
Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (n.d.). MDPI. [Link]
-
Why Use GC Derivatization Reagents. (n.d.). Chrom Tech, Inc. [Link]
-
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC - NIH. (2017). National Institutes of Health. [Link]
-
Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. (2020). Elsevier. [Link]
-
(PDF) Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. [Link]
-
GC Derivatization. (n.d.). Unknown Source. [Link]
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. (2023). MDPI. [Link]
-
2,2,3,3-Tetrafluoropropyl trifluoroacetate. (n.d.). PubChem. [Link]
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC - PubMed Central. (2023). National Institutes of Health. [Link]
- CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method. (n.d.).
-
(PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. (2015). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. gcms.cz [gcms.cz]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: Synthesis of Fluorinated Polymers via Polymerization of 2,2,3,3-Tetrafluoropropyl Acrylate
Introduction: The Strategic Value of Fluorinated Polymers
Fluorinated polymers are a cornerstone of advanced materials science, prized for their exceptional thermal stability, chemical inertness, low surface energy, and unique optical properties. These characteristics make them indispensable in a vast array of applications, from high-performance coatings and seals to advanced optical fibers and biomedical devices.
This application note provides a detailed guide to the synthesis of fluorinated polymers using 2,2,3,3-Tetrafluoropropyl Acrylate (TFPA) as the core monomer. While the initial query mentioned 2,2,3,3-Tetrafluoropropyl trifluoroacetate, this molecule is an ester used in organic synthesis and lacks a polymerizable double bond.[1][2] We have therefore focused on the corresponding acrylate monomer, which readily undergoes polymerization to create high-performance fluoropolymers.
The incorporation of the tetrafluoropropyl group imparts significant hydrophobicity, oleophobicity, and thermal resistance to the resulting polymer backbone. A key advantage of using an acrylate monomer is its versatility in various polymerization techniques, particularly free-radical polymerization, which is robust, scalable, and well-understood.[3] Furthermore, the resulting poly(TFPA) can serve as a precursor to specialty poly(vinyl alcohol) (PVA) derivatives.[4][5][6][7][8] Through controlled hydrolysis of the ester side chains, a fluorinated PVA can be produced, combining the hydrophilicity and film-forming properties of PVA with the enhanced stability conferred by the fluorine content.[5][9]
This document is intended for researchers and scientists in materials science and drug development, offering both foundational principles and actionable, step-by-step protocols for the synthesis and characterization of poly(2,2,3,3-Tetrafluoropropyl Acrylate).
Monomer Properties, Safety, and Handling
Monomer: 2,2,3,3-Tetrafluoropropyl Acrylate (TFPA) CAS Number: 50845-66-4 Molecular Formula: C₆H₆F₄O₂
Physicochemical Data
| Property | Value |
| Molecular Weight | 186.10 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~135-137 °C |
| Density | ~1.3 g/mL at 25 °C |
Note: Exact values may vary slightly by supplier.
Safety and Handling Precautions
TFPA, like many acrylate monomers, requires careful handling to ensure laboratory safety.
-
Irritation: The monomer is an irritant to the skin, eyes, and respiratory tract.[10]
-
Personal Protective Equipment (PPE): Always handle TFPA inside a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or neoprene gloves (check manufacturer's breakthrough time), and a lab coat.[10]
-
Inhalation: Avoid inhaling vapors. Ensure the fume hood has adequate airflow.[10]
-
Storage: Store the monomer in a cool, dark, and well-ventilated area, away from heat sources and initiators. It is typically supplied with a polymerization inhibitor (e.g., MEHQ). Do not store under an inert atmosphere, as oxygen is required for the inhibitor to function effectively.
-
Disposal: Dispose of waste monomer and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[10]
Polymerization Methodology: Free-Radical Synthesis of Poly(TFPA)
Free-radical polymerization is a versatile and widely used method for synthesizing polymers from vinyl monomers like TFPA.[3] The process involves three key stages: initiation, propagation, and termination.[3] This protocol details a solution polymerization method, which allows for excellent control over temperature and viscosity.
Experimental Workflow Diagram
Caption: Workflow for solution polymerization of TFPA.
Materials and Reagents
| Reagent | Purpose | Molar Mass ( g/mol ) | Typical Amount | Supplier Example |
| 2,2,3,3-Tetrafluoropropyl Acrylate (TFPA) | Monomer | 186.10 | 5.0 g (26.9 mmol) | Sigma-Aldrich, SynQuest |
| Azobisisobutyronitrile (AIBN) | Radical Initiator | 164.21 | 44.2 mg (0.269 mmol) | Sigma-Aldrich |
| Ethyl Acetate (Anhydrous) | Solvent | 88.11 | 10 mL | Fisher Scientific |
| Methanol (ACS Grade) | Non-solvent for Precipitation | 32.04 | 200 mL | VWR |
| Nitrogen or Argon Gas (High Purity) | Inert Atmosphere | - | - | Airgas |
Note: The monomer-to-initiator ratio ([M]/[I]) in this example is 100:1. This can be adjusted to target different molecular weights.
Step-by-Step Protocol
-
Reactor Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add the TFPA monomer (5.0 g), AIBN initiator (44.2 mg), and anhydrous ethyl acetate (10 mL).
-
Causality: Ethyl acetate is chosen as the solvent for its ability to dissolve both the monomer and the resulting polymer, while having a suitable boiling point for the reaction temperature. AIBN is a common thermal initiator that decomposes at a predictable rate at 60-70 °C.[3]
-
-
Degassing: Securely seal the flask with a rubber septum. Connect the flask to a Schlenk line. Freeze the mixture by immersing the flask in a liquid nitrogen bath until completely solid.
-
Causality: Oxygen is a radical scavenger and will inhibit the polymerization. Freeze-pump-thaw cycles are a highly effective method for removing dissolved oxygen from the reaction mixture.
-
-
Freeze-Pump-Thaw Cycles: With the mixture frozen, open the flask to the vacuum line for 10-15 minutes. Close the flask to the vacuum and thaw the mixture in a room temperature water bath. Repeat this freeze-pump-thaw process a total of three times to ensure complete removal of oxygen.
-
Initiation of Polymerization: After the final cycle, backfill the flask with high-purity nitrogen or argon gas. Immerse the flask in a preheated oil bath set to 65 °C.
-
Causality: The inert atmosphere prevents oxygen from re-entering the system. Heating to 65 °C provides the thermal energy required for AIBN to decompose into initiating radicals, starting the polymerization process.
-
-
Propagation: Allow the reaction to stir at 65 °C for 18 hours. The solution will gradually become more viscous as the polymer chains grow.
-
Termination and Isolation: After 18 hours, terminate the reaction by cooling the flask to room temperature and exposing the contents to air. Slowly pour the viscous polymer solution into a beaker containing 200 mL of cold methanol while stirring vigorously. A white, gummy, or solid polymer will precipitate.
-
Causality: The polymer, poly(TFPA), is soluble in ethyl acetate but insoluble in methanol. This difference in solubility is exploited to separate the polymer from the unreacted monomer, initiator fragments, and solvent.
-
-
Purification: Allow the precipitate to settle. Decant the methanol. Re-dissolve the polymer in a minimal amount of ethyl acetate (~15 mL) and re-precipitate into cold methanol to further purify it.
-
Drying: Collect the purified polymer by vacuum filtration. Wash the polymer cake with a small amount of fresh, cold methanol. Dry the final product in a vacuum oven at 40 °C overnight to a constant weight.
Polymer Characterization
Verifying the structure, molecular weight, and thermal properties of the synthesized poly(TFPA) is critical.
Structural Analysis: NMR Spectroscopy
-
¹H NMR (in Acetone-d₆): Expect to see broad peaks corresponding to the polymer backbone protons (-CH₂-CH-) around 1.8-2.5 ppm and the methylene protons of the side chain (-O-CH₂-CF₂) around 4.5 ppm. The triplet-of-triplets for the terminal proton (-CF₂-CHF₂) should appear around 6.2 ppm.
-
¹⁹F NMR (in Acetone-d₆): Two main signals are expected: one for the -CF₂- group adjacent to the ester oxygen and another for the -CHF₂ group at the end of the side chain.
Molecular Weight Determination: Gel Permeation Chromatography (GPC/SEC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).
| Parameter | Expected Result | Significance |
| Mn | 10,000 - 30,000 g/mol | Dependent on [M]/[I] ratio and conversion. |
| Đ (PDI) | 1.5 - 2.5 | Typical for conventional free-radical polymerization.[4] |
| Conditions: THF mobile phase, polystyrene standards. |
Thermal Properties: DSC and TGA
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). For similar poly(fluoroalkyl acrylates), the Tg is typically above room temperature. For poly(2,2,3,3-tetrafluoropropyl methacrylate), the Tg is reported to be 74.2°C.[11]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the polymer. Fluorinated polymers generally exhibit high thermal stability, with decomposition onset temperatures often exceeding 300 °C.
Pathway to Fluorinated Poly(vinyl alcohol)
The synthesized poly(TFPA) serves as a valuable intermediate. The trifluoroacetate ester groups in similar polymers are known to be susceptible to hydrolysis.[12][13][14][15] By analogy, the acrylate ester in poly(TFPA) can be hydrolyzed under basic or acidic conditions to yield a novel fluorinated poly(vinyl alcohol) (PVA).
Caption: Hydrolysis of Poly(TFPA) to Fluorinated PVA.
This transformation opens up applications where the properties of PVA (hydrophilicity, film-forming) are desired but with enhanced chemical and thermal stability, making it suitable for specialized membranes, hydrogels, and biomedical applications.[5][6][8]
References
-
Girard, E., Liu, X., Marty, J.-D., & Destarac, M. (2014). RAFT/MADIX (co)polymerization of vinyl trifluoroacetate: a means to many ends. Polymer Chemistry, 5(3), 1013-1022. (URL: [Link])
-
Guerin, W., & Vana, P. (2019). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 11(11), 1849. (URL: [Link])
-
Sato, T., et al. (2000). Free-radical copolymerization of vinyl esters using fluoroalcohols as solvents: The solvent effect on the monomer reactivity ratio. Journal of Polymer Science Part A: Polymer Chemistry, 38(2), 220-228. (URL: [Link])
-
Hartwick, N. T., & Roberts, D. W. (2020). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Reactions, 1(1), 53-61. (URL: [Link])
-
Vilela, C., et al. (2016). Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis. ACS Omega, 1(6), 1184-1194. (URL: [Link])
-
Fernandez, M. A., & de Rossi, R. H. (1999). Aryl Trifluoroacetate Hydrolysis. The Journal of Organic Chemistry, 64(16), 6000-6004. (URL: [Link])
-
Unknown Authors. (2014). Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). ResearchGate. (URL: [Link])
-
Pepper, D. C. (1975). The polymerization of isobutyl vinyl ether by trifluoroacetic acid. Die Makromolekulare Chemie, 176(12), 3469-3482. (URL: [Link])
-
Rad, F. V., et al. (2021). The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. Polymers, 13(14), 2268. (URL: [Link])
-
Moffat, A., & Hunt, H. (1957). Hydrolysis of t-Alkyl Trifluoroacetates. Journal of the American Chemical Society, 79(1), 54-56. (URL: [Link])
-
Lovell, P. A., et al. (1991). Chain Transfer to Polymer in Free-Radical Bulk and Emulsion Polymerization of Vinyl Acetate Studied by NMR Spectroscopy. Macromolecules, 24(19), 5343-5351. (URL: [Link])
-
Shoichet, M. S., et al. (2001). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules, 34(10), 3169-3172. (URL: [Link])
-
de Rossi, R. H., et al. (1983). pH Dependent Effect of β-Cyclodextrin on the Hydrolysis Rate of Trifluoroacetate Esters. The Journal of Organic Chemistry, 48(19), 3362-3364. (URL: [Link])
-
Li, Y., et al. (2021). Flexible Fluorinated Graphene/Poly(vinyl Alcohol) Films toward High Thermal Management Capability. ACS Applied Materials & Interfaces, 13(31), 37531-37539. (URL: [Link])
-
Chunrong, L., et al. (1989). Synthesis and Characterization of Poly(2,2,3,3-Tetrafluoropropyl Methacrylate) and Its Copolymers with Methyl Methacrylate. Journal of Nankai University (Natural Science Edition). (URL: [Link])
-
AZoM. (2022). Novel Applications of Polyvinyl Alcohol. (URL: [Link])
-
Wikipedia. (n.d.). Polyvinyl alcohol. (URL: [Link])
-
PubChem. (n.d.). This compound. (URL: [Link])
-
Wikipedia. (n.d.). Trifluoroacetic acid. (URL: [Link])
-
Institute of Supply Chain Management. (2022). 6 Industrial Applications Of Polyvinyl Alcohol (PVA). (URL: [Link])
-
Nagai, K., et al. (2018). Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks. Polymer Chemistry, 9(4), 463-472. (URL: [Link])
- Google Patents. (n.d.).
-
Ameduri, B., et al. (2018). Differences in electroactive terpolymers based on VDF, TrFE and 2,3,3,3-tetrafluoropropene prepared by batch solution and semi-continuous aqueous suspension polymerizations. Polymer Chemistry, 9(12), 1506-1517. (URL: [Link])
-
Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. (URL: [Link])
Sources
- 1. Buy this compound | 107551-72-4 [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pslc.ws [pslc.ws]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. azom.com [azom.com]
- 7. Polyvinyl alcohol - Wikipedia [en.wikipedia.org]
- 8. 6 Industrial Applications Of Polyvinyl Alcohol (PVA) - Institute of Supply Chain Management [ioscm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. synquestlabs.com [synquestlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. RAFT/MADIX (co)polymerization of vinyl trifluoroacetate: a means to many ends - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 14. individual.utoronto.ca [individual.utoronto.ca]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions with 2,2,3,3-Tetrafluoropropyl Trifluoroacetate
Introduction: Unlocking Novel Chemical Space with a Versatile Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. The 2,2,3,3-tetrafluoropropyl moiety, in particular, offers a unique combination of lipophilicity, metabolic stability, and conformational constraints. 2,2,3,3-Tetrafluoropropyl trifluoroacetate has emerged as a key reagent for introducing this valuable functional group. This technical guide provides a comprehensive overview of the experimental setup for reactions involving this versatile building block, targeting researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely a set of instructions, but a self-validating system for successful synthesis.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is fundamental to its effective and safe use.
| Property | Value | Source |
| CAS Number | 107551-72-4 | [1] |
| Molecular Formula | C₅H₃F₇O₂ | [1] |
| Molecular Weight | 228.06 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Not explicitly available, but expected to be relatively volatile. | |
| Solubility | Soluble in most common organic solvents. |
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid breathing fumes, mist, spray, and vapors.
-
Use only outdoors or in a well-ventilated area.
-
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Reaction Mechanisms: A Tale of Nucleophilic Substitution
The reactivity of this compound is dominated by the excellent leaving group ability of the trifluoroacetate anion. The electron-withdrawing nature of the three fluorine atoms on the acetate moiety significantly stabilizes the resulting anion, making it readily displaced by a wide range of nucleophiles.
The general mechanism for the tetrafluoropropylation of a nucleophile (Nu-H), such as an amine, alcohol, or phenol, is a straightforward SN2 reaction. The reaction is typically facilitated by a base, which deprotonates the nucleophile to increase its nucleophilicity.
Caption: Generalized SN2 mechanism for tetrafluoropropylation.
Experimental Protocols
The following protocols are representative examples for the tetrafluoropropylation of common nucleophiles. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary for specific substrates.
Protocol 1: N-Tetrafluoropropylation of an Aromatic Amine (e.g., N-Methylaniline)
This protocol details the synthesis of N-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline.
Materials:
-
This compound
-
N-Methylaniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-methylaniline (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq).
-
To the stirred suspension, add this compound (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Work-up:
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. For amine-containing products, it can be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent tailing.[4]
-
Expected Characterization Data (for N-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline):
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the N-methyl protons, and the protons of the tetrafluoropropyl group. The -CH₂- group adjacent to the nitrogen will appear as a triplet of triplets due to coupling with the adjacent -CF₂- group and the proton on the terminal carbon. The proton on the terminal carbon (-CF₂H) will appear as a triplet of triplets due to coupling with the adjacent -CF₂- group and the two geminal fluorine atoms.
-
¹⁹F NMR: The spectrum will show two distinct multiplets corresponding to the two different -CF₂- groups in the tetrafluoropropyl chain.
Protocol 2: O-Tetrafluoropropylation of a Phenol (e.g., Phenol)
This protocol describes the synthesis of (2,2,3,3-tetrafluoropropoxy)benzene.
Materials:
-
This compound
-
Phenol
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Same as Protocol 1.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phenol (1.0 eq) and anhydrous DMF.
-
Add cesium carbonate (1.5 eq) or potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the stirred mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up:
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with 1 M aqueous NaOH solution to remove any unreacted phenol, followed by a wash with brine.[2][3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Expected Characterization Data (for (2,2,3,3-tetrafluoropropoxy)benzene):
-
¹H NMR: The spectrum will display signals for the aromatic protons. The -OCH₂- protons will appear as a triplet of triplets. The terminal -CF₂H proton will also be a triplet of triplets.
-
¹⁹F NMR: Two multiplets for the two inequivalent -CF₂- groups are expected.
Protocol 3: O-Tetrafluoropropylation of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol outlines the synthesis of benzyl 2,2,3,3-tetrafluoropropyl ether.
Materials:
-
This compound
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Same as Protocol 1, with the addition of an ice bath.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.5 eq) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add this compound (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[3]
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Expected Characterization Data (for benzyl 2,2,3,3-tetrafluoropropyl ether):
-
¹H NMR: The spectrum will show signals for the aromatic protons of the benzyl group, the benzylic -CH₂- protons as a singlet, the -OCH₂- protons of the tetrafluoropropyl group as a triplet of triplets, and the terminal -CF₂H proton as a triplet of triplets.
-
¹⁹F NMR: Two distinct multiplets for the two -CF₂- groups will be observed.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Incomplete deprotonation of the nucleophile.- Insufficient reaction temperature or time.- Deactivated reagent. | - Use a stronger base or ensure anhydrous conditions.- Increase the reaction temperature and/or extend the reaction time.- Use a fresh bottle of this compound. |
| Formation of side products | - For amines, over-alkylation can occur.- For phenols, C-alkylation might compete with O-alkylation.- Decomposition of starting material or product. | - Use a stoichiometry of 1:1 or a slight excess of the nucleophile.- Use a less polar, non-coordinating solvent. Employ milder reaction conditions.- Lower the reaction temperature. |
| Difficult purification | - Co-elution of product with starting material or byproducts.- For amines, streaking on the silica gel column. | - Optimize the solvent system for flash chromatography.- Add a small amount of triethylamine to the eluent for amine purification.[4] |
Conclusion: A Gateway to Fluorinated Scaffolds
This compound serves as an effective and accessible reagent for the introduction of the 2,2,3,3-tetrafluoropropyl group onto a variety of nucleophilic substrates. The protocols outlined in this guide, grounded in established principles of organic synthesis, provide a solid foundation for researchers to explore the synthesis of novel fluorinated molecules. Careful attention to reaction setup, stoichiometry, and purification techniques will ensure successful and reproducible outcomes, paving the way for advancements in medicinal chemistry and materials science.
References
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. (2018). ACS Omega, 3(7), 7439-7445. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Supporting Information for "Electrochemical C(sp3)–H Trifluoromethylation of Aliphatic Carboxylic Acids". (n.d.). Retrieved from [Link]
-
Reaction workup. (2015, November 28). Reddit. Retrieved from [Link]
-
4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]
-
Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. (2014). Chemistry, 20(15), 4346-4353. [Link]
-
Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. (2023). Analytical Chemistry, 95(26), 9734–9743. [Link]
-
One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. (2007). Journal of Fluorine Chemistry, 128(10), 1219-1223. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Chemical Science, 11(30), 7993-8002. [Link]
-
Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. (2024). Journal of Magnetic Resonance, 359, 107604. [Link]
-
19F chemical library and 19F-NMR for a weakly bound complex structure. (2022). MedChemComm, 13(10), 1805-1812. [Link]
-
(1-CYCLOPENTYL-2,3,3,3-TETRAFLUOROPROP1-1-ENYL)-BENZENE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
New Frontiers and Developing Applications in 19F NMR. (2012). NMR in Biomedicine, 25(12), 1317-1347. [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Cp2TiCl2—Catalyzed Synthesis of Tertiary Alcohols by the Reaction of AlCl3 with Ketones and Aryl Olefins. (2022). Molecules, 27(22), 8003. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302. [Link]
-
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline. (n.d.). PubChem. Retrieved from [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]
-
2,3,4,5-tetrafluoro-N-methylaniline. (n.d.). AA Blocks. Retrieved from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Transesterification of Dialkyl Carbonates with 2,2,3,3-Tetrafluoropropan-1-ol. (2025). Russian Chemical Bulletin, 74(3), 643-648. [Link]
-
Catalytic conversion of ethanol and isopropanol over the Mn2O3/Al2O3 system doped with Na2O. (2025). Journal of the Serbian Chemical Society, 90(8), 789-800. [Link]
Sources
Application Notes & Protocols: Leveraging 2,2,3,3-Tetrafluoropropyl Trifluoroacetate (TFP-TFA) for Advanced Proteomics Sample Preparation
Authored by: A Senior Application Scientist
Introduction: The Cysteine Conundrum and the Dawn of Fluorinated Proteomics
In the intricate landscape of proteomics, the amino acid cysteine holds a place of paramount importance. Its unique thiol (-SH) group is a hub of biochemical activity, forming disulfide bonds critical for protein structure and stability, participating in enzyme catalysis, and undergoing a variety of post-translational modifications that regulate cellular processes. However, this very reactivity presents a significant challenge in proteomics sample preparation. The propensity of cysteine residues to oxidize and form unwanted disulfide bonds can lead to protein aggregation, incomplete enzymatic digestion, and ambiguous results in mass spectrometry.
Traditional approaches to address this involve reduction and alkylation of cysteine residues. While effective, these methods can sometimes introduce their own set of challenges, including incomplete reactions and the introduction of modifications that may not be ideal for all downstream applications. This has spurred the development of novel reagents that not only protect the cysteine thiol group but also impart unique properties that can be exploited for deeper proteomic analysis.
Enter 2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFP-TFA) , a fluorinated ester that is emerging as a powerful tool for the targeted modification of cysteine residues. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of TFP-TFA in proteomics sample preparation, focusing on the underlying chemistry, practical protocols, and the unique advantages this reagent offers.
The Chemistry of S-Trifluoroethylation: A Targeted Approach to Cysteine Modification
TFP-TFA is a reactive ester that selectively modifies the thiol group of cysteine residues through a process called S-trifluoroethylation .[1] The electron-withdrawing nature of the fluorine atoms in the trifluoroacetate leaving group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the deprotonated thiol group (thiolate) of a cysteine residue.
The reaction proceeds as follows:
-
Deprotonation of the Cysteine Thiol: The reaction is typically carried out under mildly basic conditions to ensure a sufficient concentration of the nucleophilic thiolate anion (-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbonyl carbon of TFP-TFA.
-
Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination of the Trifluoroacetate Leaving Group: The intermediate collapses, leading to the elimination of the trifluoroacetate anion and the formation of a stable thioether bond between the cysteine sulfur and the 2,2,3,3-tetrafluoropropyl group.
This modification effectively caps the cysteine residue, preventing its oxidation and participation in disulfide bond formation.
Figure 1: Mechanism of S-Trifluoroethylation of Cysteine by TFP-TFA.
Advantages of TFP-TFA in Proteomics Workflows
The use of TFP-TFA for cysteine modification offers several distinct advantages over traditional alkylating agents:
-
Enhanced Protein Stability: By capping reactive cysteine residues, TFP-TFA can prevent protein aggregation and precipitation, leading to improved protein solubility and stability during sample processing.[1]
-
Improved Enzymatic Digestion: The prevention of disulfide-linked aggregates can lead to more complete and efficient enzymatic digestion by proteases such as trypsin, resulting in a higher yield of peptides for mass spectrometry analysis.
-
Unique Mass Signature for Identification: The S-trifluoroethyl group adds a specific and predictable mass to cysteine-containing peptides, facilitating their identification in mass spectrometry data. This can be particularly useful for targeted proteomics studies focusing on cysteine-containing peptides.
-
Potential for Structural and Interaction Studies: The introduction of a fluorinated tag can be leveraged in advanced analytical techniques. For instance, ¹⁹F NMR spectroscopy can be used to probe the local environment of the modified cysteine residues, providing insights into protein conformation and interactions.[2]
-
Hydrophobicity Modulation: The fluorinated modification can alter the hydrophobicity of peptides, which can be advantageous for chromatographic separation.
Experimental Protocols: A Guide to S-Trifluoroethylation
The following protocols provide a general framework for the use of TFP-TFA in proteomics sample preparation. It is important to note that optimal reaction conditions (e.g., reagent concentrations, incubation times, and temperature) may vary depending on the specific protein sample and downstream application, and therefore may require empirical optimization.
Workflow Overview
Figure 2: General workflow for TFP-TFA-based proteomics sample preparation.
Detailed Protocol: In-Solution S-Trifluoroethylation and Digestion
This protocol is designed for the processing of purified proteins or complex protein lysates in solution.
Materials:
-
Protein sample (in a suitable buffer)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
This compound (TFP-TFA)
-
Acetonitrile (ACN)
-
L-Cysteine or other quenching agent
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
C18 desalting spin columns or tips
Procedure:
-
Protein Solubilization and Quantification:
-
Ensure your protein sample is fully solubilized. For complex mixtures like cell lysates, use a compatible lysis buffer.
-
Accurately determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Reduction of Disulfide Bonds:
-
To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes.
-
Expert Insight: TCEP is often preferred as it is more stable, odorless, and does not require a specific temperature for incubation (can be done at room temperature).
-
-
S-Trifluoroethylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of TFP-TFA in ACN (e.g., 1 M).
-
Add TFP-TFA to the reduced protein sample to a final concentration of 20-50 mM. The optimal concentration may need to be determined empirically. A 2-5 fold molar excess of TFP-TFA over the reducing agent is a good starting point.
-
Incubate at room temperature for 1 hour in the dark.
-
Causality Note: Performing this step in the dark minimizes the risk of light-induced side reactions.
-
-
Quenching the Reaction:
-
To quench any unreacted TFP-TFA, add a quenching agent such as L-cysteine to a final concentration of 50-100 mM.
-
Incubate at room temperature for 15 minutes.
-
Trustworthiness Check: This step is crucial to prevent the modification of the subsequently added protease.
-
-
Enzymatic Digestion:
-
If necessary, dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the concentration of any denaturants to a level compatible with trypsin activity (e.g., urea < 1 M).
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.
-
Incubate overnight (12-18 hours) at 37°C.
-
-
Digestion Quench and Peptide Cleanup:
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1% (pH < 3).
-
Desalt the resulting peptide mixture using a C18 spin column or tip according to the manufacturer's instructions.
-
Elute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 50% ACN, 0.1% FA).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the purified peptides by LC-MS/MS.
-
When analyzing the data, remember to include the mass of the S-trifluoroethyl modification (+114.02 Da) as a variable modification on cysteine residues in your database search parameters.
-
| Modification | Chemical Formula of Adduct | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |
| S-Trifluoroethylation | C₃H₃F₄ | +114.0193 | +114.043 |
Table 1: Mass shift caused by S-trifluoroethylation of a cysteine residue.
Conclusion and Future Perspectives
This compound represents a valuable addition to the proteomics toolkit. Its ability to selectively and efficiently modify cysteine residues through S-trifluoroethylation provides a robust method for preventing unwanted oxidation and improving the quality of proteomics data. The unique properties imparted by the fluorinated tag open up new avenues for both discovery and targeted proteomics, including applications in structural biology and the study of protein-protein interactions. As the field of proteomics continues to push the boundaries of sensitivity and depth of analysis, innovative reagents like TFP-TFA will undoubtedly play a crucial role in unraveling the complexities of the proteome.
References
-
PubChem. This compound. Retrieved from [Link]
-
Wang, P., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals, 15(9), 1201. [Link]
-
Berger, A. A., et al. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 18(9), 1965. [Link]
-
Trevitt, C. R., et al. (2020). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Chemistry – A European Journal, 26(40), 8683-8695. [Link]
Sources
Application of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate in Medicinal Chemistry: A Guide for Researchers
Introduction: The Strategic Value of the Trifluoroacetyl Group in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoroacetyl (-C(O)CF₃) group, and its precursor, the trifluoromethyl (-CF₃) group, have garnered significant attention for their profound impact on the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of these moieties can enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, ultimately leading to improved efficacy and bioavailability.[1][2][3] 2,2,3,3-Tetrafluoropropyl trifluoroacetate has emerged as a valuable reagent in this context, offering a versatile and controlled method for the introduction of the trifluoroacetyl group onto various nucleophiles.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. We will delve into its properties, advantages, and provide detailed protocols for its use in key synthetic transformations.
Physicochemical Properties and Safety Information
This compound is a fluorinated ester that serves as an effective trifluoroacetylating agent.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₃F₇O₂ |
| Molecular Weight | 228.06 g/mol |
| CAS Number | 107551-72-4 |
Safety Precautions: this compound is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Core Applications in Medicinal Chemistry: Trifluoroacetylation
The primary application of this compound in medicinal chemistry is the trifluoroacetylation of nucleophilic functional groups, particularly amines and alcohols. This reaction introduces the trifluoroacetyl group, which can serve as a protective group or as a key pharmacophore element.
Advantages of this compound as a Trifluoroacetylating Reagent
While highly reactive reagents like trifluoroacetic anhydride (TFAA) are commonly used for trifluoroacetylation, this compound offers several distinct advantages, particularly in the context of complex molecule synthesis:
-
Milder Reaction Conditions: As an ester, it is less reactive than acid anhydrides or halides, allowing for trifluoroacetylation under milder conditions. This can be crucial when working with sensitive substrates that may be prone to degradation or side reactions with more aggressive reagents.
-
Improved Selectivity: The moderated reactivity can lead to higher selectivity for more nucleophilic sites in a molecule containing multiple functional groups.
-
Non-Volatile Byproduct: The reaction generates 2,2,3,3-tetrafluoropropanol as a byproduct, which is less volatile and easier to remove during work-up compared to the gaseous byproducts of some other reagents.
-
Ease of Handling: As a liquid, it is often easier and safer to handle and dispense accurately compared to gaseous reagents like trifluoroacetyl fluoride.
Experimental Protocols
The following protocols are proposed based on the known reactivity of this compound and general principles of trifluoroacetylation. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Trifluoroacetylation of a Primary or Secondary Amine
This protocol is designed for the N-trifluoroacetylation of primary and secondary amines, a common strategy for amine protection or for the introduction of a trifluoroacetyl moiety into a target molecule.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (optional, but recommended for amine hydrohalide salts or to scavenge any liberated acid)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Apparatus for aqueous work-up and purification (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 equiv) in the chosen anhydrous aprotic solvent (concentration typically 0.1-0.5 M).
-
Addition of Base (Optional): If the amine substrate is a salt or if desired to facilitate the reaction, add a tertiary amine base (1.1-1.5 equiv). Stir the solution for 5-10 minutes at room temperature.
-
Addition of Reagent: Add this compound (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine. Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction if necessary.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with the solvent used for the reaction.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-trifluoroacetylated product.
Rationale Behind the Protocol:
-
The use of an anhydrous aprotic solvent is crucial to prevent hydrolysis of the trifluoroacetylating reagent.
-
The optional addition of a non-nucleophilic tertiary amine base helps to deprotonate the amine (if it is in a salt form) and neutralizes any trace amounts of trifluoroacetic acid that may be present or formed, driving the reaction to completion.
-
Monitoring the reaction is essential to determine the optimal reaction time and to avoid potential side reactions or degradation of the product.
-
The aqueous work-up procedure is designed to remove the 2,2,3,3-tetrafluoropropanol byproduct, any unreacted starting materials, and salts.
-
Column chromatography is a standard method for purifying organic compounds to a high degree of purity.
Diagram of the Trifluoroacetylation of an Amine:
Caption: General reaction scheme for the trifluoroacetylation of a secondary amine.
Protocol 2: Proposed Procedure for the Trifluoroacetylation of a Primary Alcohol
This protocol outlines a potential method for the O-trifluoroacetylation of primary alcohols. Due to the lower nucleophilicity of alcohols compared to amines, this reaction may require a catalyst and/or elevated temperatures.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equiv)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (optional, to scavenge acid)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Apparatus for aqueous work-up and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol substrate (1.0 equiv) and DMAP (0.1 equiv) in the chosen anhydrous aprotic solvent.
-
Addition of Base (Optional): Add a tertiary amine base (1.2 equiv).
-
Addition of Reagent: Add this compound (1.2-2.0 equiv) to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale and Considerations:
-
DMAP is a highly effective acylation catalyst that enhances the rate of reaction with less nucleophilic alcohols.
-
Heating may be necessary to drive the reaction to completion due to the lower reactivity of alcohols. The choice of solvent should be compatible with the reaction temperature.
-
The stoichiometry of the trifluoroacetylating reagent may need to be increased for less reactive alcohols.
Workflow for Trifluoroacetylation:
Caption: A generalized experimental workflow for trifluoroacetylation reactions.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | - Insufficient reactivity of the substrate- Low reaction temperature- Inadequate reaction time | - Increase the reaction temperature- Add a catalyst (e.g., DMAP for alcohols)- Increase the reaction time and continue monitoring- Use a more polar aprotic solvent |
| Formation of side products | - Reaction temperature is too high- Presence of multiple reactive sites | - Lower the reaction temperature- Consider a protecting group strategy for other reactive functional groups |
| Difficulty in purification | - Byproduct co-elutes with the product | - Optimize the mobile phase for column chromatography- Consider alternative purification methods such as recrystallization or preparative HPLC |
Conclusion
This compound is a valuable and versatile reagent for the introduction of the trifluoroacetyl group in medicinal chemistry. Its milder reactivity compared to traditional reagents offers advantages in terms of selectivity and substrate compatibility, making it a useful tool in the synthesis of complex and sensitive molecules. The proposed protocols in this guide provide a solid starting point for researchers to explore the applications of this reagent in their drug discovery and development programs. As with any synthetic methodology, careful optimization of reaction conditions for each specific substrate is key to achieving high yields and purity.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Retrieved from [Link]
-
Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Sources
step-by-step guide for using 2,2,3,3-Tetrafluoropropyl trifluoroacetate as a protecting group reagent
Application Notes and Protocols: The 2,2,3,3-Tetrafluoropropyl (TFP) Group
A Detailed Guide to the Application of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate as a Protecting Group Reagent
Executive Summary
In the landscape of modern organic synthesis, the strategic use of protecting groups is fundamental to achieving chemo-selectivity in complex, multi-step preparations.[1][2] This guide provides a comprehensive overview of this compound (TFPTFA) as a versatile reagent for the introduction of the 2,2,3,3-tetrafluoropropyl (TFP) protecting group. The highly fluorinated nature of the TFP group imparts unique chemical properties, including enhanced stability and distinct reactivity, making it a valuable addition to the synthetic chemist's toolkit. These protocols detail the application of TFPTFA for the protection of alcohols, amines, and thiols, and provide robust methodologies for both the protection and subsequent deprotection steps.
Introduction: The Advantage of Fluorinated Protecting Groups
Fluorinated protecting groups offer several advantages over their non-fluorinated counterparts. The strong electron-withdrawing nature of fluorine atoms can significantly alter the reactivity of the protected functional group and the overall molecule.[3] This often leads to:
-
Enhanced Stability: Fluorinated groups are typically stable across a wide range of reaction conditions, including strongly acidic or oxidative environments where traditional protecting groups might fail.
-
Improved Volatility and Solubility: The introduction of fluorine can increase a molecule's volatility and improve its solubility in organic solvents, which can simplify purification processes like chromatography and distillation.[4]
-
Orthogonality: The unique cleavage conditions required for some fluorinated protecting groups allow for their selective removal in the presence of other common protecting groups, a critical feature in complex syntheses.[5]
The 2,2,3,3-tetrafluoropropyl (TFP) group, installed via TFPTFA, leverages these benefits, providing a robust protecting group for various nucleophilic functionalities.
Reagent Overview: this compound (TFPTFA)
TFPTFA is a fluorinated ester that serves as an efficient alkylating agent for introducing the TFP moiety.[3] Its structure combines a reactive trifluoroacetate leaving group with the stable tetrafluoropropyl chain.
| Property | Value | Reference |
| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | [6] |
| CAS Number | 107551-72-4 | [7] |
| Molecular Formula | C₅H₃F₇O₂ | [7] |
| Molecular Weight | 228.06 g/mol | [7] |
| Appearance | Colorless liquid | |
| Synthesis | Esterification of 2,2,3,3-tetrafluoropropanol with trifluoroacetic acid or its anhydride.[3] | [3] |
Mechanism of Action: The Chemistry of Protection and Deprotection
Protection: Introduction of the TFP Group
The primary function of TFPTFA in this context is as a TFP-alkylating agent. The protection of a nucleophilic group (such as an alcohol, amine, or thiol) proceeds via nucleophilic attack on the methylene carbon adjacent to the oxygen atom of the ester. The trifluoroacetate anion acts as an effective leaving group, facilitating the formation of the C-O, C-N, or C-S bond. This reaction is typically promoted by a non-nucleophilic base to deprotonate the substrate.
Deprotection: Cleavage of the TFP Group
While highly stable, the TFP group can be cleaved under specific basic conditions. The mechanism is analogous to that developed for the closely related trifluoroethyl (TFE) ether protecting group.[8] It involves a base-mediated elimination. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) abstracts a proton from the CH₂ group, initiating an elimination cascade that results in the release of the protected functional group and the formation of a difluorovinyl ether intermediate, which can then be cleaved.
Application Notes and Protocols
The following section provides detailed protocols for the protection and deprotection of common functional groups using TFPTFA.
Protection of Alcohols
The TFP group serves as a robust protecting group for alcohols, rendering them stable to a wide variety of reagents, particularly those used in organometallic chemistry or under acidic conditions.
Experimental Workflow: Alcohol Protection & Deprotection
Protocol 1: Protection of a Primary Alcohol
-
Rationale: This procedure utilizes sodium hydride to form the alkoxide, which then acts as a potent nucleophile to displace the trifluoroacetate group from TFPTFA. Anhydrous THF is used as the solvent to prevent quenching of the strong base.
-
Materials:
-
Substrate (primary alcohol): 1.0 eq
-
Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.2 eq
-
This compound (TFPTFA): 1.1 eq
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the primary alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add TFPTFA dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Deprotection of a TFP-Protected Alcohol
-
Rationale: This protocol is adapted from the cleavage of trifluoroethyl (TFE) ethers and utilizes a strong, non-nucleophilic base (LDA) to initiate an elimination reaction.[8] The reaction is performed at low temperatures to control reactivity.
-
Materials:
-
TFP-protected alcohol: 1.0 eq
-
Diisopropylamine: 3.2 eq
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes): 3.0 eq
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi dropwise and stir for 30 minutes at -78 °C to generate LDA in situ.
-
Add a solution of the TFP-protected alcohol in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
-
| Step | Reagents | Solvent | Temperature | Typical Time |
| Protection | Alcohol, NaH, TFPTFA | THF | 0 °C to RT | 12-16 h |
| Deprotection | TFP-ether, LDA (from n-BuLi/Diisopropylamine) | THF | -78 °C | 1-2 h |
Protection of Amines and Thiols
TFPTFA is also an effective reagent for the protection of other nucleophiles like amines and thiols. Its application in proteomics for the S-trifluoroethylation of cysteine residues highlights its utility for thiol modification.[3] The protocols are similar to those for alcohols, though the basicity and nucleophilicity of the substrate may require slight modifications to the reaction conditions.
Protocol 3: Protection of a Primary Amine
-
Rationale: A non-nucleophilic organic base like triethylamine is sufficient to deprotonate the amine, which can then react with TFPTFA.
-
Materials:
-
Substrate (primary amine): 1.0 eq
-
Triethylamine (Et₃N): 1.5 eq
-
This compound (TFPTFA): 1.1 eq
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine in DCM and add triethylamine.
-
Cool the solution to 0 °C.
-
Add TFPTFA dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Protocol 4: Protection of a Thiol
-
Rationale: Thiols are excellent nucleophiles. A mild base is used to form the thiolate, which readily reacts with TFPTFA. This is particularly useful in peptide synthesis to protect the cysteine side chain.
-
Materials:
-
Substrate (thiol): 1.0 eq
-
Diisopropylethylamine (DIPEA): 1.2 eq
-
This compound (TFPTFA): 1.1 eq
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the thiol-containing substrate in DMF.
-
Add DIPEA and stir for 15 minutes at room temperature.
-
Add TFPTFA and continue stirring for 4-8 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or HPLC for peptide fragments.
-
Deprotection of TFP-protected amines and thiols can be achieved using the strong base conditions outlined in Protocol 2 .
Orthogonality and Scope
The TFP protecting group demonstrates excellent stability under conditions used to remove many other common protecting groups:
-
Acidic Conditions: Stable to trifluoroacetic acid (TFA), which is commonly used to remove Boc groups.[9]
-
Hydrogenolysis: Stable to H₂/Pd conditions used to remove benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.
-
Fluoride Ion Cleavage: Stable to fluoride sources like TBAF, used for cleaving silyl ethers (e.g., TBDMS, TIPS).[1]
This stability profile makes the TFP group orthogonal to many standard protecting groups, allowing for its strategic incorporation into complex synthetic routes where selective deprotection is required.
Safety and Handling
-
This compound (TFPTFA): This reagent may cause skin and eye irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere.
-
n-Butyllithium (n-BuLi): Pyrophoric liquid. Handle with extreme care under an inert atmosphere using proper syringe techniques.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly effective reagent for the introduction of the robust and versatile TFP protecting group. Its unique stability profile, particularly its resistance to acidic and reductive conditions, provides excellent orthogonality with many common protecting groups. The protocols provided herein offer a clear guide for the protection of alcohols, amines, and thiols, along with a robust, base-mediated strategy for deprotection. The TFP group represents a valuable tool for researchers, scientists, and drug development professionals engaged in complex organic synthesis.
References
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Wikipedia. (n.d.). Trifluoroacetic acid. [Link]
-
Kocienski, P. J. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]
-
PubMed. (n.d.). Cysteine pseudoprolines for thiol protection and peptide macrocyclization enhancement in Fmoc-based solid-phase peptide synthesis. [Link]
-
Wuts, P. G. M. (2019, December 3). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. [Link]
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. [Link]
-
SlideShare. (n.d.). PROTECTINGANDBDEPROTECTING GROUPS IN ORGANIC SYNTHESIS. [Link]
-
National Institutes of Health. (n.d.). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
National Institutes of Health. (n.d.). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. Buy this compound | 107551-72-4 [smolecule.com]
- 4. labinsights.nl [labinsights.nl]
- 5. books.rsc.org [books.rsc.org]
- 6. This compound | C5H3F7O2 | CID 2776755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the nucleophilic substitution reactions of 2,2,3,3-tetrafluoropropyl trifluoroacetate. This versatile reagent serves as a valuable source for the introduction of the medicinally relevant 2,2,3,3-tetrafluoropropyl moiety into a wide range of molecules. These application notes detail the underlying chemical principles, offer field-proven insights into optimizing reaction conditions, and provide step-by-step protocols for reactions with common nucleophiles, including amines, thiols, and alcohols.
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2][3] The 2,2,3,3-tetrafluoropropyl group is a particularly valuable motif due to its unique electronic properties and lipophilicity. This compound has emerged as a key building block for introducing this group.[4] This ester, bearing a highly fluorinated alcohol component and a trifluoroacetate leaving group, presents two potential sites for nucleophilic attack. However, the primary pathway of interest for synthetic chemists is the substitution at the α-carbon of the tetrafluoropropyl group, displacing the trifluoroacetate anion. The electron-withdrawing nature of the fluorine atoms in both the propyl chain and the acetate group significantly influences the reactivity of the molecule.[4][5]
Reaction Mechanism and Key Considerations
The nucleophilic substitution at the primary carbon of this compound predominantly proceeds via an SN2 mechanism. The trifluoroacetate anion is an excellent leaving group, stabilized by the strong electron-withdrawing trifluoromethyl group.
Key Factors Influencing the Reaction:
-
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates. The pKa of the conjugate acid of the nucleophile is a good indicator of its nucleophilicity.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically preferred as they can solvate the cation of the nucleophile salt without significantly solvating the anionic nucleophile, thus enhancing its reactivity.[6]
-
Temperature: Reaction rates are generally increased at higher temperatures. However, elevated temperatures can also lead to side reactions, such as elimination, although this is less common with primary substrates.
-
Base: For nucleophiles that are not inherently anionic (e.g., amines, thiols, alcohols), the addition of a non-nucleophilic base is often necessary to deprotonate the nucleophile and increase its reactivity. Common bases include potassium carbonate, cesium carbonate, and triethylamine.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various classes of nucleophiles. Please note that these are starting points and may require optimization for specific substrates.
| Nucleophile Class | Example Nucleophile | Base (if required) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amines | Benzylamine | K₂CO₃ | DMF | 80 - 100 | 12 - 24 |
| Morpholine | None | Acetonitrile | 60 - 80 | 8 - 16 | |
| Thiols | Thiophenol | Cs₂CO₃ | Acetonitrile | 25 - 50 | 4 - 8 |
| 1-Hexanethiol | K₂CO₃ | DMF | 50 - 70 | 6 - 12 | |
| Alcohols/Phenols | Sodium Phenoxide | N/A | THF | 60 - reflux | 16 - 36 |
| 4-Methoxybenzyl alcohol | NaH | DMF | 25 - 60 | 12 - 24 |
Experimental Protocols
Safety Precautions: this compound may cause skin and eye irritation and respiratory irritation.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Reaction with an Amine (N-Alkylation)
This protocol describes the reaction of this compound with a primary amine, using benzylamine as an example.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzylamine (1.1 equivalents) in anhydrous DMF (0.5 M), add anhydrous potassium carbonate (1.5 equivalents).
-
Add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(2,2,3,3-tetrafluoropropyl)benzylamine.
Caption: General workflow for the N-alkylation of amines.
Protocol 2: Reaction with a Thiol (S-Alkylation)
This protocol outlines the reaction with a thiol, using thiophenol as an example.
Materials:
-
This compound
-
Thiophenol
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of cesium carbonate (1.5 equivalents) in anhydrous acetonitrile (0.5 M), add thiophenol (1.1 equivalents) at room temperature.
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction at 40 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield phenyl(2,2,3,3-tetrafluoropropyl)sulfane.
Caption: S-Alkylation reaction pathway.
Protocol 3: Reaction with an Alcohol (O-Alkylation)
This protocol details the reaction with an alcohol, using 4-methoxybenzyl alcohol as an example, requiring a strong base for deprotonation.
Materials:
-
This compound
-
4-Methoxybenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (0.4 M) at 0 °C, add a solution of 4-methoxybenzyl alcohol (1.1 equivalents) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 1-((2,2,3,3-tetrafluoropropoxy)methyl)-4-methoxybenzene.
Conclusion
This compound is a highly effective reagent for the introduction of the 2,2,3,3-tetrafluoropropyl group onto a variety of nucleophiles. The protocols provided herein offer robust starting points for the synthesis of novel fluorinated compounds for applications in drug discovery and materials science. The choice of base, solvent, and temperature are critical parameters that can be fine-tuned to optimize yields and reaction times for specific substrates.
References
-
ResearchGate. (2024, April). Nucleophilic substitution reactions with fluoride. [Link]
-
The Doyle Group, UCLA. (2023, March 27). Nucleophilic Fluorination. [Link]
-
Royal Society of Chemistry. (2016). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. [Link]
-
PubMed. (2019, May 2). Nucleophilic Substitution of Aliphatic Fluorides via Pseudohalide Intermediates. [Link]
-
ACS GCI Pharmaceutical Roundtable. Nucleophilic Fluorination by F-. [Link]
-
OUCI. Allylic substitution reactions with fluorinated nucleophiles. [Link]
-
ResearchGate. (2025, August 5). Mechanistic Study of Nucleophilic Fluorination Promoted by Tri-tert-Butanolamine. [Link]
-
Understanding the Chemical Synthesis Advantages of 2,2,3,3-Tetrafluoro-1-propanol. [Link]
-
Synthesis-Synlett. (2004). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. [Link]
-
National Institutes of Health. (2019). Access to optically active tetrafluoroethylenated amines based on[4][8]-proton shift reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Synthesis and Chemical Intermediacy of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether. [Link]
-
PubChem. This compound. [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
National Institutes of Health. (2020, July 30). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2025, August 8). [Link]
-
ResearchGate. The para-Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry. [Link]
-
Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. [Link]
-
Organic Letters. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. [Link]
-
National Institutes of Health. (2016). Synthesis of Fluorinated Amines: A Personal Account. [Link]
- Google Patents. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
- Google Patents.
-
National Institutes of Health. (2017, June 26). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]
-
PubChem. 2,2,3,3-Tetrafluoro-1-propanol. [Link]
-
Study.com. Methyl trifluoroacetate, CF3CO2CH3, is more reactive than methyl acetate, CH3CO2CH3, in nucleophilic acyl substitution reactions. Explain.[Link]
-
ResearchGate. Trifluoroethylation reactions of secondary amines. Isolated yields...[Link]
-
National Institutes of Health. Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. [Link]
-
PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
PubMed. (1996, October 18). Alkyl 2,2,2-Trifluoroethanesulfonates (Tresylates): Elimination-Addition vs Bimolecular Nucleophilic Substitution in Reactions with Nucleophiles in Aqueous Media(1). [Link]
-
Wikipedia. 2,2,2-Trifluoroethanol. [Link]
- Google Patents. US4701551A - Process for preparing trifluoroacetic or trichloroacetic acid esters.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 107551-72-4 [smolecule.com]
- 5. homework.study.com [homework.study.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | C5H3F7O2 | CID 2776755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate
Welcome to the technical support center dedicated to the synthesis of 2,2,3,3-Tetrafluoropropyl trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific esterification. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Overview of the Synthesis
The most direct and common method for synthesizing this compound is the nucleophilic trifluoroacetylation of 2,2,3,3-tetrafluoropropanol.[1] This reaction involves the esterification of the fluorinated alcohol with a suitable trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA). While the reaction can proceed thermally, understanding the nuances of reagent choice, catalysis, and reaction conditions is paramount to achieving high yields and purity.
The general reaction is as follows:
CHF₂CF₂CH₂OH + (CF₃CO)₂O → CHF₂CF₂CH₂OCOCF₃ + CF₃COOH
Reaction of 2,2,3,3-tetrafluoropropanol with trifluoroacetic anhydride.
This guide will focus on the more reactive and efficient pathway using trifluoroacetic anhydride.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
A low yield is the most common issue, and it typically points to one of three areas: reagent quality, reaction conditions, or workup/purification losses.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
-
Reagent Integrity: Trifluoroacetic anhydride (TFAA) is highly reactive and susceptible to hydrolysis.[2] Ensure you are using a fresh, unopened bottle or a properly stored aliquot. The presence of water will consume the anhydride, reducing its effective concentration and forming trifluoroacetic acid, a less potent acylating agent.
-
Reaction Temperature: While some trifluoroacetylations can occur at room temperature, driving this specific esterification to completion often requires elevated temperatures. A thermal range of 80-120°C has been shown to produce yields up to 73%.[1] Operating below this range may lead to an incomplete reaction.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of TFAA can help drive the reaction to completion by ensuring all the limiting alcohol is consumed.
Q2: I'm observing incomplete conversion of the starting alcohol, even at 120°C. How can I drive the reaction to completion?
Incomplete conversion, despite optimal temperature, suggests a kinetic barrier. This can be addressed by increasing reaction time or introducing a catalyst.
-
Extended Reaction Time: Monitor the reaction by TLC or GC. If the starting alcohol spot/peak is diminishing over time but has not disappeared after the standard protocol time, consider extending the reaction for an additional 2-4 hours.
-
Catalysis: While this reaction can be run neat, a strong acid catalyst can significantly accelerate esterification. A catalytic amount (0.1-1 mol%) of Trifluoromethanesulfonic acid (TfOH) is an excellent choice for difficult acylations due to its superior activity.[3]
Q3: My final product is impure after workup. What are the likely side products and how can I remove them?
The most likely impurities are unreacted 2,2,3,3-tetrafluoropropanol and trifluoroacetic acid (TFA), the byproduct of the reaction.
-
Removing Trifluoroacetic Acid (TFA): TFA is acidic and can be removed with a mild base wash. During the aqueous workup, carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes the acidic TFA, converting it to sodium trifluoroacetate, which is soluble in the aqueous phase. Follow this with a water wash to remove any remaining salts.[4]
-
Removing Unreacted Alcohol: The starting alcohol has a different polarity and boiling point than the ester product. If it persists after the workup, it can be removed during the final purification step.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure is effective.
-
Silica Gel Chromatography: This is a very effective method. The ester product is less polar than the starting alcohol. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow the product to elute before the more polar alcohol.[4]
-
Q4: The reaction mixture turns dark brown or black upon heating. What causes this decomposition?
Darkening of the reaction mixture at high temperatures often indicates decomposition. While TFAA is a powerful dehydrating agent, aggressive heating in the presence of strong acids can lead to charring or polymerization of organic substrates.
-
Temperature Control: Ensure the internal reaction temperature does not significantly exceed 120°C. Use an oil bath and a thermometer for precise control.
-
Consider a Catalyst at Lower Temperature: If decomposition is a persistent issue, try running the reaction at a lower temperature (e.g., 70-80°C) for a longer duration, possibly with the addition of a catalyst like TfOH to maintain a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing this compound? The most direct and high-yielding laboratory method is the esterification of 2,2,3,3-tetrafluoropropanol with trifluoroacetic anhydride (TFAA).[1] This method is generally preferred over using trifluoroacetic acid due to the much higher reactivity of the anhydride, which leads to faster reaction times and higher conversion.[2]
Q2: Should I use trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA)? For optimal yield and reaction rate, trifluoroacetic anhydride (TFAA) is the superior reagent . TFAA reacts with the alcohol to form the desired ester and one equivalent of TFA as a byproduct. Using TFA as the starting reagent establishes an equilibrium with the alcohol, water, and the ester, which requires removal of water to drive the reaction to completion (e.g., via Dean-Stark apparatus), making it a less efficient process. The use of TFAA with a carboxylic acid can form a mixed anhydride in situ, which is a highly reactive acylating species.[5][6]
Q3: Is a catalyst necessary for this esterification? A catalyst is not strictly necessary, as the reaction can be driven thermally.[1] However, for researchers struggling with incomplete conversion or who wish to perform the reaction under milder conditions (lower temperature), a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) can be highly effective.[3]
Q4: How can I monitor the progress of the reaction? The reaction progress can be conveniently monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Spot the reaction mixture on a silica gel plate against a standard of the starting alcohol. The product, being an ester, will be less polar and have a higher Rf value than the starting alcohol. A typical solvent system would be 20-30% ethyl acetate in hexanes.
-
GC: A small aliquot of the reaction mixture can be diluted and injected into a GC. The appearance of a new peak with a longer retention time corresponding to the product and the disappearance of the peak for the starting alcohol indicates reaction progression.
Q5: What are the key safety precautions for this synthesis?
-
Reagents: Trifluoroacetic acid (TFA) is a strong, corrosive acid that can cause severe skin burns.[7] Trifluoroacetic anhydride (TFAA) is also corrosive and reacts violently with water.[2] Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Product: The product, this compound, is classified as a skin and eye irritant.[8][9]
-
Reaction: The reaction may be exothermic, especially when scaling up. Add reagents slowly and ensure adequate cooling is available if needed. The workup with sodium bicarbonate will produce CO₂ gas; ensure there is adequate venting to prevent pressure buildup.
Experimental Protocols & Data
Optimized Protocol for Synthesis
This protocol details a reliable method for synthesizing this compound with an expected yield of over 70%.
Reaction Setup Workflow
Caption: Step-by-step reaction setup and execution workflow.
Materials:
-
2,2,3,3-Tetrafluoropropan-1-ol
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,2,3,3-tetrafluoropropan-1-ol (e.g., 10.0 g, 75.7 mmol).
-
Reagent Addition: Dissolve the alcohol in 50 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0°C. Slowly add trifluoroacetic anhydride (17.8 g, 84.7 mmol, 1.1 eq) dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 40°C for DCM) or, for a solvent-free reaction, heat to 80-100°C in an oil bath. Maintain heating for 4-6 hours.
-
Monitoring: Periodically check the reaction progress by TLC until the starting alcohol spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel. Wash the organic layer sequentially with:
-
50 mL of water
-
50 mL of saturated NaHCO₃ solution (repeat until no more gas evolves)
-
50 mL of brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to obtain the pure this compound.
Data Summary: Impact of Conditions on Yield
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Catalytic) | Expected Outcome |
| Acylating Agent | Trifluoroacetic Acid | Trifluoroacetic Anhydride | Trifluoroacetic Anhydride | TFAA provides higher yields and faster rates.[2] |
| Temperature | 60°C | 100°C | 60°C | Higher temperatures drive the reaction to completion, but risk decomposition.[1] |
| Catalyst | None | None | 0.5 mol% TfOH | Catalyst allows for lower temperatures or faster reaction times.[3] |
| Reaction Time | 8 hours | 5 hours | 4 hours | Optimized conditions reduce necessary reaction time. |
| Expected Yield | 40-50% | >70% | >70% | Both optimization and catalysis significantly improve yield over standard TFA esterification. |
References
-
MDPI. (2020). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]
- Google Patents. (2017).
-
Asian Journal of Chemistry. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. [Link]
-
Wikipedia. Trifluoroacetic acid. [Link]
-
Kent, S. B., & Merrifield, R. B. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 78(11), 6574-6578. [Link]
-
ResearchGate. (2015). Trifluoroacetic Acid as an Efficient Catalyst for the Room Temperature Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles in Aqueous Media. [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]
-
PubChem. This compound. [Link]
-
MDPI. (2023). Wood Esterification by Fatty Acids Using Trifluoroacetic Anhydride as an Impelling Agent and Its Application for the Synthesis of a New Bioplastic. [Link]
-
Semantic Scholar. (2005). In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. [Link]
-
Wikipedia. Trifluoroacetic anhydride. [Link]
-
PubChem. 2,2,3,3-Tetrafluoro-1-propanol. [Link]
-
ResearchGate. Esterification products in reactions using mixed anhydrides. [Link]
Sources
- 1. Buy this compound | 107551-72-4 [smolecule.com]
- 2. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 8. This compound | C5H3F7O2 | CID 2776755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
Technical Support Center: Alkylation of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate
Welcome to the technical support center for alkylation reactions involving 2,2,3,3-tetrafluoropropyl trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly fluorinated substrate. Alkylation of fluorinated esters is a powerful tool for introducing tetrafluoropropyl moieties into organic molecules, but it comes with a unique set of challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential pitfalls and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in my this compound alkylation reaction?
A1: The primary side products typically arise from three competing reaction pathways:
-
Ester Hydrolysis: The trifluoroacetate group is highly susceptible to hydrolysis, especially under basic conditions. This will generate 2,2,3,3-tetrafluoropropanol and trifluoroacetic acid salts. The presence of even trace amounts of water can significantly contribute to this side reaction.[1][2]
-
Elimination (Dehydrofluorination): The fluorine atoms on the propyl chain can be susceptible to elimination reactions, particularly with stronger or bulkier bases, leading to the formation of various tetrafluoropropene isomers. Alumina, sometimes used in purification, can also catalyze such elimination reactions.[3]
-
O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation, desired) or the enolate oxygen (O-alkylation).[4][5] While C-alkylation is generally favored, the use of highly reactive alkylating agents (e.g., triflates) or certain solvent systems can increase the proportion of the O-alkylated side product.
Q2: My reaction yield is consistently low, but I don't see significant side products. What could be the issue?
A2: If your yields are low and you're not observing significant side product formation, the issue likely lies with inefficient enolate formation. The protons alpha to the carbonyl group of the ester are acidic, but complete deprotonation requires a sufficiently strong base. Incomplete deprotonation means a significant portion of your starting material remains unreacted.
Consider the following:
-
Base Strength: Ensure your base is strong enough. Lithium diisopropylamide (LDA) is a common and effective choice for ester enolate formation due to its high basicity and steric bulk, which minimizes nucleophilic attack on the ester carbonyl.[6][7][8]
-
Reaction Temperature: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control.[7][9] If the temperature is too high, the enolate may be unstable or undergo undesired reactions.
-
Reagent Purity: Ensure all reagents and solvents are anhydrous. Water will quench the strong base and the enolate, halting the reaction.
Q3: How critical is the choice of base for this reaction?
A3: The choice of base is paramount. An ideal base should be strong enough to completely deprotonate the ester at the alpha-carbon but non-nucleophilic enough to avoid attacking the electrophilic carbonyl carbon of the ester, which would lead to hydrolysis or other side reactions.
| Base | Typical Use Case | Potential Side Products | Comments |
| LDA (Lithium Diisopropylamide) | Highly Recommended. Forms kinetic enolates cleanly at low temperatures.[6][7] | Minimal if used correctly. | The bulky isopropyl groups prevent nucleophilic attack. Must be freshly prepared or titrated. |
| KHMDS/NaHMDS | Good alternative to LDA. | Similar to LDA. | Can sometimes offer different selectivity or solubility. |
| NaH (Sodium Hydride) | Can be used, but reactions are often slower and less clean. | Increased risk of elimination and condensation side reactions. | Heterogeneous reaction can lead to reproducibility issues. |
| Alkoxides (e.g., NaOEt) | Not Recommended. | Significant ester hydrolysis and transesterification. | Generally not strong enough for complete deprotonation, leading to equilibrium conditions.[6] |
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing the underlying causes and actionable solutions.
Problem 1: Identification of an Elimination Product
-
Symptom: You observe a product with a mass corresponding to the loss of HF from your expected product, and NMR analysis shows olefinic protons/carbons.
-
Causality: The use of a strong base can induce E2 elimination of hydrogen and a beta-fluorine atom from the tetrafluoropropyl chain. This is more likely to occur at elevated temperatures or with sterically hindered bases that may act more as a base than as a deprotonating agent at the alpha-carbon.
-
Solution Protocol:
-
Lower the Reaction Temperature: Conduct the enolate formation and alkylation steps at -78 °C (a dry ice/acetone bath is standard).[7] This minimizes the activation energy available for the elimination pathway.
-
Base Selection: If you are not already, switch to LDA. Its steric bulk favors proton abstraction at the less hindered alpha-carbon over acting on the more sterically encumbered C-H bonds of the fluorinated chain.[10]
-
Controlled Addition: Add the alkylating agent slowly to the pre-formed enolate solution at -78 °C. This keeps the instantaneous concentration of the electrophile low, favoring the desired SN2 reaction.
-
// Side Product Paths Hydrolysis [label="Hydrolysis Product\n(Alcohol/Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="Elimination Product\n(Alkene)", fillcolor="#F1F3F4", fontcolor="#202124"]; OAlkylation [label="O-Alkylation\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions Sol_Hydrolysis [label="Solution:\n- Use Anhydrous Solvents\n- Freshly Prepared Base\n- Inert Atmosphere (Ar/N2)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Elimination [label="Solution:\n- Lower Temperature (-78 °C)\n- Use Bulky Base (LDA)\n- Slow Reagent Addition", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_OAlkylation [label="Solution:\n- Use Less Reactive Alkyl Halide\n- Change Solvent System", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_NoReaction [label="Solution:\n- Verify Base Strength/Activity\n- Check Reagent Purity\n- Increase Reaction Time/Temp Cautiously", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> CheckCrude; CheckCrude -> SideProduct [label=" Impurities present "]; CheckCrude -> NoReaction [label=" No conversion "]; SideProduct -> Hydrolysis [label=" M/z = Alcohol "]; SideProduct -> Elimination [label=" M/z = Product - HF "]; SideProduct -> OAlkylation [label=" Isomer of Product "]; Hydrolysis -> Sol_Hydrolysis; Elimination -> Sol_Elimination; OAlkylation -> Sol_OAlkylation; NoReaction -> Sol_NoReaction; } .enddot Caption: Troubleshooting decision tree for alkylation reactions.
Problem 2: Significant Hydrolysis of the Trifluoroacetate Ester
-
Symptom: Your crude reaction mixture contains significant amounts of 2,2,3,3-tetrafluoropropanol.
-
Causality: The trifluoroacetate ester is a highly activated ester due to the electron-withdrawing nature of the CF3 group, making it very sensitive to nucleophilic attack by water or hydroxide ions.[1][11] This hydrolysis can be catalyzed by both acid and base.
-
Solution Protocol: Rigorous Anhydrous Technique
-
Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., THF over sodium/benzophenone).
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Reagents: Use freshly opened bottles of anhydrous reagents. Liquid reagents should be transferred via syringe. Solid reagents should be weighed quickly in a dry environment.
-
Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup, from reagent addition to quenching.
-
// Nodes Ester [label="Starting Ester\n(R-CH2-COOR')"]; Enolate [label="Lithium Enolate\n(Ambident Nucleophile)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C_Alk [label="Desired C-Alkylated Product", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; O_Alk [label="O-Alkylated Side Product\n(Ketenacetal)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Alcohol + Acid)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elimination [label="Elimination\n(Alkene)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ester -> Enolate [label="+ LDA, -78°C"]; Enolate -> C_Alk [label="+ R'-X (SN2)\n(Favored Pathway)"]; Enolate -> O_Alk [label="+ R'-X (SN2)\n(Minor Pathway)"]; Ester -> Hydrolysis [label="+ H2O / Base", color="#EA4335"]; Enolate -> Elimination [label="High Temp / Wrong Base", color="#EA4335"]; } .enddot Caption: Competing reaction pathways in ester alkylation.
References
-
Fernandez, M. V. & de Rossi, R. H. On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. The Journal of Organic Chemistry, 1999, 64, 6000. [Link]
-
Jakub, K. Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry, 2022. [Link]
-
LibreTexts. 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts, 2020. [Link]
-
LibreTexts. 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts, 2023. [Link]
-
Shen, B. et al. Ketone α-alkylation at the more-hindered site. Nature Communications, 2019. [Link]
- Google Patents. Preparation and hydrolysis of esters. US2629716A, 1953.
-
Robertson, R. E. & Martin, J. B. Studies in solvolysis. Part I. The neutral hydrolysis of some alkyl trifluoroacetates in water and deuterium oxide. Canadian Journal of Chemistry, 1968. [Link]
-
O'Hagan, D. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Beilstein Journal of Organic Chemistry, 2021. [Link]
-
Pearson. LDA can be used to form enolates on esters and nitriles. Predict the product of these alkylation reactions. Pearson+, N.d. [Link]
-
Wang, C. et al. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Scientific Reports, 2016. [Link]
-
Norris, M. D. Trifluoroacetic Acid (TFA). Synlett, 2015. [Link]
-
Wang, Y. et al. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 2024. [Link]
-
Jakub, K. Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry, 2018. [Link]
-
Reich, H. J. Overview of Enolate Alkylations. University of Wisconsin, N.d. [Link]
-
Figshare. Collection - On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. The Journal of Organic Chemistry, N.d. [Link]
-
Singh, R. K. et al. Low temperature destruction of gas-phase per- and polyfluoroalkyl substances using an alumina-based catalyst. Journal of Hazardous Materials Advances, 2023. [Link]
-
NCERT. Amines. NCERT, N.d. [Link]
-
University of Bath. Enolate Chemistry. University of Bath, N.d. [Link]
-
Wang, Z. et al. Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions. Environmental Science: Advances, 2024. [Link]
-
LibreTexts. 22.6: Reactivity of Enolate Ions. Chemistry LibreTexts, 2023. [Link]
-
Jakub, K. Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry, 2022. [Link]
-
LibreTexts. 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts, 2025. [Link]
-
Szabo, G. et al. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 2024. [Link]
-
Kissa, E. CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. Royal Society of Chemistry, 2022. [Link]
-
Banday, J. A. et al. A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate. Molecules, 2019. [Link]
-
Wang, Y. et al. Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. Water, 2023. [Link]
-
Olatunji, S. O. et al. Removal of per- and polyfluoroalkyl substances from aqueous media using synthesized silver nanocomposite-activated carbons. Scientific Reports, 2023. [Link]
-
Piccolo, O. et al. Alkylation of aromatic compounds with optically active lactic acid derivatives: Synthesis of optically pure 2-arylpropionic acid and esters. The Journal of Organic Chemistry, 1985. [Link]
Sources
- 1. individual.utoronto.ca [individual.utoronto.ca]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Low temperature destruction of gas-phase per- and polyfluoroalkyl substances using an alumina-based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate
Welcome to the Technical Support Center for the purification of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate (TFPTFA). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the post-synthesis purification of this fluorinated ester. As Senior Application Scientists, we have compiled field-proven insights to ensure your success.
Purification Strategy Overview
The synthesis of TFPTFA, typically via the esterification of 2,2,3,3-tetrafluoropropanol with a trifluoroacetylating agent like trifluoroacetic acid or its anhydride, results in a mixture containing the desired product, unreacted starting materials, and potential byproducts.[1] The choice of purification strategy is critical and depends on the specific impurity profile of your crude reaction mixture. The primary methods employed are fractional distillation and fluorous chromatography, each with distinct advantages.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a TFPTFA reaction mixture?
The primary impurities are typically unreacted starting materials: 2,2,3,3-tetrafluoro-1-propanol and trifluoroacetic acid (TFA).[2] If trifluoroacetic anhydride is used as the acylating agent, residual anhydride and TFA (formed upon reaction with any trace water) will be present. Water can also be a significant impurity, especially in esterification reactions where it is a byproduct. Side products are generally minimal under controlled conditions but can include ethers or degradation products if excessive temperatures are used.[1]
Q2: Why is removing residual trifluoroacetic acid (TFA) so critical for my downstream applications?
Residual TFA is highly acidic and can be detrimental for several reasons:
-
Biological Incompatibility: Even trace amounts of TFA can be toxic in cellular assays and in vivo studies, potentially altering pH and denaturing proteins or peptides.[3]
-
Reaction Interference: Its acidity can interfere with subsequent reaction steps that are base-sensitive or require neutral conditions.
-
Product Instability: The acidic environment can promote the slow hydrolysis of the ester product back to the starting alcohol and acid, especially in the presence of water.[4]
Q3: Should I use fractional distillation or chromatography to purify my product?
This decision depends on the boiling points of the components and the scale of your reaction.
-
Fractional Distillation is ideal for large-scale purifications where the components have sufficiently different boiling points. It is a cost-effective method for removing volatile impurities like residual starting materials.[5][6]
-
Fluorous or Reversed-Phase Chromatography is excellent for high-purity, small-scale applications or for removing non-volatile or structurally similar impurities.[7][8] Given the highly fluorinated nature of TFPTFA, fluorous solid-phase extraction (FSPE) can be particularly effective.
Q4: I performed a distillation, but my product is still impure. What went wrong?
Several factors could be at play:
-
Inefficient Column: Your fractionating column may not have enough theoretical plates for the separation. For compounds with close boiling points, a longer, more efficient column (e.g., a Vigreux or packed column) is necessary.[5][9]
-
Incorrect Reflux Ratio: A high take-off rate (low reflux ratio) can prevent the establishment of a proper temperature gradient in the column, leading to poor separation. Slow, controlled distillation is key.
-
Azeotrope Formation: Trifluoroacetic acid forms an azeotrope with water, which can complicate its removal by distillation alone.[2] It is crucial to thoroughly dry the reaction mixture before distillation, for example, with anhydrous MgSO₄.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Distillation | Inefficient separation due to similar boiling points of product and impurities. | 1. Increase Column Efficiency: Use a fractionating column with more theoretical plates.[9] 2. Optimize Reflux Ratio: Slow down the distillation rate to allow for better equilibration between vapor and liquid phases. 3. Vacuum Distillation: Lowering the pressure will reduce the boiling points and may increase the boiling point differences between components. |
| Product Contaminated with TFA | TFA can be difficult to remove completely by distillation alone, especially if water is present. | 1. Aqueous Wash: Before distillation, carefully wash the crude mixture with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the bulk of the TFA. Caution: This is an exothermic reaction that releases CO₂ gas; perform slowly with good venting. Dry the organic layer thoroughly before proceeding. 2. Ion-Exchange Chromatography: For final polishing, passing the product through a basic alumina or a specialized ion-exchange resin can effectively scavenge trace acidic impurities.[10] |
| Poor Recovery from Chromatography | The product may be irreversibly adsorbed onto the stationary phase or co-eluting with other components. | 1. Change Stationary Phase: For fluorinated molecules, a fluorous solid phase or a pentafluorophenyl (PFP) phase can offer unique selectivity compared to standard C18 silica.[7][11] 2. Adjust Mobile Phase: Systematically vary the solvent gradient. For reversed-phase HPLC, using an eluent like trifluoroethanol (TFE) can sometimes improve the separation of fluorinated compounds.[8][12] |
| Product Degradation During Purification | The ester is hydrolyzing due to the presence of water and acid/base at elevated temperatures. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Dry the crude reaction mixture with a suitable drying agent (e.g., anhydrous MgSO₄) prior to heating. 2. Minimize Heat Exposure: Use vacuum distillation to lower the required temperature. If using chromatography, work at room temperature. |
Key Component Properties
Understanding the physical properties of the components in your reaction mixture is fundamental to designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (Product) | C₅H₃F₇O₂ | 228.06 | ~105-107 °C (estimated) |
| 2,2,3,3-Tetrafluoro-1-propanol (Starting Material) | C₃H₄F₄O | 132.06 | 108-110 °C[13][14] |
| Trifluoroacetic Acid (Starting Material/Byproduct) | C₂HF₃O₂ | 114.02 | 72.4 °C[2] |
| Trifluoroacetic Anhydride (Starting Material) | C₄F₆O₃ | 210.03 | 39.5 °C |
Note: The boiling point of the product is very close to that of the starting alcohol, making high-efficiency fractional distillation essential.
Purification Workflow and Decision Diagram
The following diagram outlines a logical workflow for purifying your crude TFPTFA.
Caption: Standard fractional distillation apparatus.
Protocol 2: Fluorous Solid-Phase Extraction (FSPE) for Polishing
This method is excellent for removing non-fluorous or less-fluorous impurities from the highly fluorinated TFPTFA product.
1. Cartridge Preparation: a. Select a fluorous silica gel SPE cartridge. The mass of the stationary phase should be approximately 20-50 times the mass of the crude product to be purified. b. Condition the cartridge by sequentially passing a fluorous solvent (e.g., perfluorohexane), a water-miscible organic solvent (e.g., methanol), and finally the initial mobile phase through it.
2. Sample Loading: a. Dissolve the crude or partially purified TFPTFA in a minimum amount of a suitable solvent that is miscible with the mobile phase. b. Load the sample solution onto the conditioned SPE cartridge.
3. Elution: a. Wash Step: Elute with a "non-fluorous" mobile phase (e.g., methanol/water or acetonitrile/water). This will wash away non-fluorous or lightly fluorinated impurities while the highly fluorinated TFPTFA is retained on the stationary phase. [7]The retention of compounds is dependent on their hydrophobic character and percentage of fluorine atoms. [7] b. Elution Step: Elute the desired product, TFPTFA, using a "fluorous" solvent or a mobile phase with a high concentration of an organic modifier (e.g., pure methanol or acetonitrile). c. Collect fractions and analyze by TLC, GC, or HPLC to identify the pure product.
4. Solvent Removal: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
-
Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Han, Y. et al. (1996). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]
-
Li, Y. et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. [Link]
-
Song, Y. (2019). Gas chromatography packed columns for fluorine-containing small molecule compound and preparation method and application thereof. SciSpace. [Link]
-
Schaff, J. K. (1988). Fluorinated Esters: Synthesis and Identification. Portland State University. [Link]
-
Wikipedia. Trifluoroacetic acid. [Link]
-
Scribd. 03-Fractional Distillation Esters. [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
McKee, M. L. et al. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]
-
The Chemistry Blog. What is Fractional Distillation?. [Link]
-
Wang, T. et al. (2015). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. NIH Public Access. [Link]
-
Wang, Z. et al. (2018). Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners in China, the United States, and Europe. PubMed. [Link]
-
ResearchGate. (2019). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. [Link]
- Tang, H. (1994). Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof.
-
NIST. 2,2,3,3-Tetrafluoro-1-propanol. [Link]
-
PubChem. 2,2,3,3-Tetrafluoro-1-propanol. [Link]
-
ResearchGate. (2008). Trifluoroacetylation of Amino Acids under Aqueous Conditions Using a Readily Prepared Non-Odoriferous Reagent. [Link]
-
PubChem. 2,2,3,3-Tetrafluoro-3-sulfopropanoic acid. [Link]
Sources
- 1. Buy this compound | 107551-72-4 [smolecule.com]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. vernier.com [vernier.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. silicycle.com [silicycle.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. 2,2,3,3-Tetrafluoro-1-propanol [webbook.nist.gov]
- 14. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate
Welcome to the technical support center for 2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the reactivity of this versatile fluorinated reagent. In the following sections, we will address common issues encountered during its use as a trifluoroacetylating and tetrafluoropropylating agent, providing in-depth scientific explanations and actionable protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My trifluoroacetylation reaction with this compound is sluggish or incomplete. What are the primary factors affecting its reactivity?
A1: Senior Application Scientist's Analysis
The reactivity of this compound in trifluoroacetylation reactions is governed by a combination of electronic and steric factors, as well as the specific reaction conditions. While the trifluoroacetate group is an excellent leaving group, the overall reaction rate is highly dependent on the nucleophilicity of the substrate and the reaction environment.
Underlying Causes and Explanations:
-
Nucleophilicity of the Substrate: Weakly nucleophilic substrates, such as hindered alcohols or anilines with electron-withdrawing groups, will react more slowly with TFPTFA. The electron density on the nucleophilic atom (oxygen or nitrogen) is crucial for the initial attack on the carbonyl carbon of the trifluoroacetyl group.
-
Steric Hindrance: Both the substrate and the reagent can present steric challenges. The bulky 2,2,3,3-tetrafluoropropyl group can sterically hinder the approach of a nucleophile to the carbonyl center. Similarly, a sterically congested nucleophile will have difficulty accessing the reaction site.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic solvents are generally preferred for this type of reaction. The polarity of the solvent can influence the stability of the transition state.
-
Presence of Moisture: this compound can be sensitive to moisture. Water can hydrolyze the ester, leading to the formation of trifluoroacetic acid and 2,2,3,3-tetrafluoropropanol, thus reducing the amount of active reagent available for the desired reaction.[1]
-
Inadequate Activation: For particularly unreactive substrates, the electrophilicity of the carbonyl carbon in TFPTFA may not be sufficient for the reaction to proceed at a reasonable rate without external activation.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and address low reactivity issues.
Caption: Troubleshooting workflow for low reactivity of TFPTFA.
Q2: I am attempting to trifluoroacetylate a hindered secondary alcohol and observing very low conversion. How can I drive the reaction to completion?
A2: Senior Application Scientist's Analysis
Trifluoroacetylation of sterically hindered alcohols is a common challenge. The reduced accessibility of the hydroxyl group necessitates more forcing reaction conditions or the use of a catalyst to enhance the electrophilicity of the trifluoroacetyl group.
Recommended Strategies and Protocols:
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of this compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hindered alcohol.
Lewis Acid Catalyst Recommended Loading (mol%) Typical Solvents Scandium triflate (Sc(OTf)₃) 5-10 Dichloromethane (DCM), Acetonitrile (MeCN) Ytterbium triflate (Yb(OTf)₃) 5-10 Dichloromethane (DCM), Acetonitrile (MeCN) Boron trifluoride etherate (BF₃·OEt₂) 10-20 Dichloromethane (DCM) Experimental Protocol: Lewis Acid-Catalyzed Trifluoroacetylation of a Hindered Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the hindered alcohol (1.0 equiv.) and the chosen anhydrous solvent (e.g., DCM).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.2-1.5 equiv.) dropwise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Increased Temperature and Reaction Time: In the absence of a catalyst, increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Reactions can be heated to the boiling point of the solvent (e.g., refluxing in DCM or 1,2-dichloroethane). Monitor the reaction carefully to avoid potential decomposition of starting materials or products.
Q3: My reaction to trifluoroacetylate a weakly nucleophilic amine is not proceeding. What role can a base play, and which one should I choose?
A3: Senior Application Scientist's Analysis
For the trifluoroacetylation of weakly nucleophilic amines, a non-nucleophilic base is often beneficial. The base serves two primary purposes: it can deprotonate the amine to increase its nucleophilicity, and it acts as a scavenger for the trifluoroacetic acid byproduct that can form, which might otherwise protonate the starting amine, rendering it unreactive.
Base Selection and Rationale:
| Base | pKa of Conjugate Acid | Rationale |
| Triethylamine (Et₃N) | 10.75 | A common, effective, and relatively inexpensive choice. |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | More sterically hindered than triethylamine, reducing the likelihood of it acting as a nucleophile. |
| 2,6-Lutidine | 6.7 | A sterically hindered pyridine derivative, useful when a milder base is required. |
| Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene) | 12.1 | A very strong, non-nucleophilic base. |
Experimental Protocol: Base-Mediated Trifluoroacetylation of a Weakly Nucleophilic Amine
-
In a dry reaction vessel under an inert atmosphere, dissolve the amine substrate (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DCM, THF, or MeCN).
-
Add the non-nucleophilic base (e.g., triethylamine, 1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with the reaction solvent and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
Caption: Experimental workflow for base-mediated trifluoroacetylation.
Q4: I am observing the formation of trifluoroacetic acid as a significant byproduct. What is causing this and how can I mitigate it?
A4: Senior Application Scientist's Analysis
The presence of trifluoroacetic acid (TFA) as a byproduct strongly suggests hydrolysis of the this compound starting material or the trifluoroacetylated product.[2][3][4] This is most commonly caused by the presence of water in the reaction mixture.
Preventative Measures:
-
Rigorous Drying of Reagents and Solvents:
-
Use freshly distilled solvents from an appropriate drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF).
-
If using commercially available anhydrous solvents, ensure they are handled under an inert atmosphere to prevent moisture ingress.
-
Dry solid starting materials in a vacuum oven before use, if they are not hygroscopic.
-
-
Use of an Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen. This prevents atmospheric moisture from entering the reaction vessel.
-
Flame-Drying of Glassware: Ensure all glassware is thoroughly flame-dried under vacuum or oven-dried at a high temperature and cooled under an inert atmosphere before use.
-
Addition of a Dehydrating Agent: In some cases, the addition of a dehydrating agent that is inert to the reaction conditions, such as molecular sieves (3Å or 4Å), can be beneficial.
References
- Smolecule. (2023, September 14).
- ChemicalBook. (n.d.).
- SynQuest Labs. (2016, December 6).
- Smolecule. (n.d.).
- Khan Academy. (2017, July 5).
-
Wang, Y., Henne, S., Zhang, B., Hu, J., & Zhang, J. (2018). Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners in China, the United States, and Europe. Environmental Science & Technology, 52(5), 2819–2826. [Link]
- Asian Journal of Chemistry. (n.d.). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry.
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.). US6278015B1 - Process for trifluoroacetate esters and thioesters.
- Wikipedia. (n.d.). Trifluoroacetic acid. Wikipedia.
- MDPI. (2022).
- ChemicalBook. (n.d.). Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1. ChemicalBook.
- Google Patents. (n.d.). CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
- Organic Chemistry Portal. (n.d.). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Chemistry Portal.
- ResearchGate. (2013). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
- Royal Society of Chemistry. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis.
- Bentham Science. (2023). A Decennial Update on the Applications of Trifluroacetic Acid. Bentham Science.
- MDPI. (2018). Development of a Combined Trifluoroacetic Acid Hydrolysis and HPLC-ELSD Method to Identify and Quantify Inulin Recovered from Jerusalem artichoke Assisted by Ultrasound Extraction. MDPI.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners in China, the United States, and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apollo.eas.gatech.edu [apollo.eas.gatech.edu]
preventing hydrolysis of 2,2,3,3-Tetrafluoropropyl trifluoroacetate during storage
Technical Support Center: 2,2,3,3-Tetrafluoropropyl trifluoroacetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My recent experiments using this compound have yielded inconsistent results. Could the compound be degrading during storage?
A1: Yes, inconsistent experimental outcomes are a strong indicator of compound degradation. This compound, like many fluorinated esters, is susceptible to hydrolysis, which can alter its purity and reactivity.[1] The primary cause of this degradation is exposure to moisture.[1][2]
Hydrolysis breaks the ester bond, yielding 2,2,3,3-tetrafluoropropanol and trifluoroacetic acid (TFA).[3] The presence of these degradation products can interfere with your reactions, leading to unexpected side products, lower yields, and variability in biological assays.
To confirm degradation, we recommend the following:
-
Purity Analysis: Re-analyze the purity of your stored this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Headspace Analysis: Analyze the headspace of the storage container for the presence of volatile degradation products.
Q2: What is the primary mechanism of hydrolysis for this compound?
A2: The hydrolysis of this compound is a nucleophilic acyl substitution reaction. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, cleaving the ester bond and releasing 2,2,3,3-tetrafluoropropanol and trifluoroacetic acid.[3] The presence of the highly electronegative fluorine atoms in the molecule enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1]
Caption: Hydrolysis of this compound.
Q3: What are the ideal storage conditions to prevent the hydrolysis of this compound?
A3: To maintain the stability and purity of this compound, strict control of storage conditions is crucial. The following table summarizes the recommended parameters:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, as recommended by the product label.[4][5] | Lower temperatures slow down the rate of chemical reactions, including hydrolysis.[1] |
| Atmosphere | Store under an inert gas, such as argon or nitrogen.[4] | This displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[1] |
| Container | Use a tightly sealed container made of a non-reactive material (e.g., glass).[4][5][6][7] | Prevents ingress of atmospheric moisture.[8] Opened containers should be carefully resealed.[4][9] |
| Environment | Store in a dry, well-ventilated area away from heat, direct sunlight, and sources of ignition.[5][10][11][12] | Minimizes exposure to environmental factors that can accelerate degradation.[1] |
| Humidity | Maintain a relative humidity of less than 60%.[1] | High humidity increases the risk of moisture-related reactions.[1] |
Q4: I suspect my stock of this compound has been compromised by moisture. Is there a way to remove the water and halt further degradation?
A4: While it is challenging to reverse the effects of hydrolysis, you can take steps to remove excess moisture and prevent further degradation.
-
Use of Desiccants: Place a desiccant, such as silica gel, in the secondary containment unit to absorb ambient moisture.[2] Ensure the desiccant does not come into direct contact with the compound.
-
Inert Gas Purge: Gently purge the headspace of the container with a dry, inert gas like argon or nitrogen before sealing. This will help to displace any trapped moisture.
It is important to note that these are preventative measures and will not reverse any hydrolysis that has already occurred. If significant degradation is suspected, it is best to use a fresh, unopened vial of the compound for critical experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Problem 1: I am observing an unexpected acidic pH in my reaction mixture when using this compound.
-
Probable Cause: This is a strong indication of hydrolysis. One of the degradation products is trifluoroacetic acid (TFA), a strong acid that can significantly lower the pH of your reaction.[13]
-
Troubleshooting Steps:
-
Verify Purity: Immediately test the purity of your this compound stock.
-
Use a Fresh Sample: For subsequent experiments, use a new, unopened container of the compound.
-
Buffer Your Reaction: If trace amounts of TFA are unavoidable, consider using a buffered solvent system to maintain a stable pH.
-
Review Storage Protocol: Ensure your storage procedures align with the recommendations in this guide.
-
Problem 2: My compound appears cloudy or has formed a precipitate.
-
Probable Cause: While this compound is a liquid at room temperature, the formation of cloudiness or a precipitate could indicate the presence of impurities or degradation products that have limited solubility.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the container for any signs of contamination or container degradation.
-
Solubility Test: Take a small aliquot and test its solubility in a recommended solvent to see if the precipitate dissolves.
-
Analytical Characterization: If the issue persists, analyze the precipitate to identify its composition.
-
Experimental Protocol: Best Practices for Handling and Storage
To ensure the long-term stability of this compound, adhere to the following protocol:
Workflow for Handling and Storage
Caption: Recommended workflow for handling and storage.
Step-by-Step Methodology:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.[14]
-
Initial Storage: Immediately transfer the unopened container to a designated storage location that is cool, dry, well-ventilated, and away from incompatible materials.[10][11]
-
Equilibration: Before opening, allow the container to equilibrate to ambient temperature to prevent condensation of atmospheric moisture on the cold surface.
-
Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or by using a Schlenk line).
-
Aliquoting: If you need to use smaller quantities over time, it is best practice to aliquot the compound into smaller, appropriately sized vials. This minimizes the number of times the main stock container is opened.
-
Headspace Purging: Before sealing the main container and any aliquots, gently flush the headspace with a stream of dry argon or nitrogen.
-
Sealing: Ensure that all containers are tightly sealed using caps with chemically resistant liners.[7][14]
-
Secondary Containment: Place the sealed containers in a secondary containment unit, such as a desiccator cabinet, which can provide an additional barrier against moisture.[11][14]
By implementing these best practices, you can significantly reduce the risk of hydrolysis and ensure the integrity of your this compound for the duration of your research.
References
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- Prothero, J. (2025, December 26).
- New Pig. (2025, March 10). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance.
- DoverMEI. (2025, May 13).
- Sigma-Aldrich. (n.d.).
- Merck Millipore. (2025, November 18).
- Pratt, D. (2024, September 24). 7 Ways to Protect Your Products from Moisture Damage. Packaging Fulfillment Co.
- Wang, Y., et al. (2018). Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air. Environmental Science & Technology, 52(5), 2819-2826.
- Gelest, Inc. (2017, August 16).
- University of Connecticut. (n.d.). Trifluoroacetic Acid (TFA)
- Penn State Extension. (n.d.).
- Fisher Scientific. (2012, December 12).
- Sigma-Aldrich. (2025, September 28).
- Chemscape. (2024, January 17). How to store chemicals safety. YouTube.
- Garsuch, A., et al. (2016). Stability of Fluorinated Solvents in Li-O2 Batteries.
- University of Washington. (n.d.). Trifluoroacetic Acid SOP.
- Supelco. (n.d.). Trifluoroacetic Acid.
- Wang, Z., et al. (2018). Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners in China, the United States, and Europe.
- Majid, A., & Shreeve, J. M. (1975). Fluorinated esters stable to fluoride ion. The Journal of Organic Chemistry, 40(24), 3583-3584.
- Wang, Y., et al. (2018).
- Joudan, S., et al. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI.
- Clark, J. I., & West, N. Z. (2025, January 11).
- Solomon, K. R., et al. (2016). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL PROTOCOL.
- Abe, T., et al. (2001). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries.
- Holoubek, J., et al. (2020).
- PubChem. (n.d.).
- Wikipedia. (n.d.). Trifluoroacetic acid.
Sources
- 1. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 2. 7 Strategies to Safeguard Products from Moisture Damage Streampeak Group [streampeakgroup.com]
- 3. mdpi.com [mdpi.com]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. gelest.com [gelest.com]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. dovermei.com [dovermei.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. synquestlabs.com [synquestlabs.com]
- 11. chemtech-us.com [chemtech-us.com]
- 12. fishersci.com [fishersci.com]
- 13. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 14. water.mgcafe.uky.edu [water.mgcafe.uky.edu]
common impurities in commercial 2,2,3,3-Tetrafluoropropyl trifluoroacetate
Welcome to the technical support center for 2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the use of this reagent in your experiments. My aim is to provide you with not just solutions, but also the underlying scientific principles to empower your research.
I. Understanding the Purity Profile of Commercial TFPTFA
This compound is a valuable reagent in various applications, including proteomics and as a building block in organic synthesis.[1] However, like any chemical reagent, its purity can significantly impact experimental outcomes. The primary synthesis route involves the esterification of 2,2,3,3-tetrafluoropropanol with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetic acid.[1] Understanding this synthesis is key to anticipating potential impurities.
Table 1: Common Impurities in Commercial this compound
| Impurity | Source | Potential Impact on Experiments |
| 2,2,3,3-Tetrafluoropropanol | Unreacted starting material | Can act as a competing nucleophile in reactions, leading to undesired side products and reduced yield of the target molecule. |
| Trifluoroacetic Acid (TFA) | Unreacted starting material or hydrolysis of the final product | Can alter the pH of reaction mixtures, potentially catalyzing unwanted side reactions or affecting the stability of acid-labile functional groups. As a strong acid, it can also interfere with reactions sensitive to acidic conditions.[2][3] |
| Water | Byproduct of synthesis (if using TFA) or atmospheric contamination | Can lead to the hydrolysis of the ester, regenerating 2,2,3,3-tetrafluoropropanol and trifluoroacetic acid. This can be particularly problematic in moisture-sensitive reactions. |
| Residual Solvents | Purification process | May interfere with the reaction or complicate the purification of the final product. The specific impact depends on the solvent. |
| Other Fluorinated Byproducts | Side reactions during synthesis | The presence of structurally similar but uncharacterized impurities can lead to unexpected peaks in analytical data (e.g., NMR, Mass Spectrometry) and potentially interfere with the desired reaction. |
II. Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common experimental issues that may arise from impurities in your TFPTFA reagent.
Diagram 1: Troubleshooting Workflow for Unexpected Experimental Outcomes
Caption: A workflow diagram illustrating the process of troubleshooting experimental issues that may be related to reagent purity.
III. Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently lower than expected. Could impurities in the TFPTFA be the cause?
A1: Yes, low yield is a common symptom of reagent impurities. The most likely culprits are unreacted 2,2,3,3-tetrafluoropropanol and water.
-
2,2,3,3-Tetrafluoropropanol: This starting material can act as a competing nucleophile in your reaction, consuming your substrate and leading to the formation of an undesired tetrafluoropropyl-containing byproduct.
-
Water: Moisture can hydrolyze the TFPTFA back to its starting materials, 2,2,3,3-tetrafluoropropanol and trifluoroacetic acid, effectively reducing the concentration of your active reagent.
Troubleshooting Steps:
-
Check for Water: Before use, you can dry the TFPTFA over molecular sieves (3Å or 4Å) to remove residual moisture.
-
Analytical Verification: If you have access to Gas Chromatography-Mass Spectrometry (GC-MS), you can analyze a small sample of your TFPTFA to check for the presence of 2,2,3,3-tetrafluoropropanol.
-
Purification: If significant impurities are detected, consider purifying the reagent by distillation.
Q2: I am observing unexpected peaks in my NMR and Mass Spectrometry data. How can I determine if these are from my TFPTFA?
A2: Unexpected analytical signals can often be traced back to impurities in one of your reagents.
Troubleshooting Steps:
-
Run a Blank: Analyze a sample of your TFPTFA alone using the same analytical methods (NMR, MS) to create a baseline profile of the reagent and any inherent impurities.
-
Spiking Experiment: If you suspect a specific impurity (e.g., 2,2,3,3-tetrafluoropropanol), you can "spike" a clean reaction mixture with a small amount of this compound and see if the unexpected peaks in your analytical data increase in intensity.
-
Consult the Certificate of Analysis (CoA): Review the CoA provided by the manufacturer. While it may not list all minor impurities, it will provide the purity level and may list the analytical methods used for quality control.
Q3: My reaction is sensitive to acidic conditions, and I'm seeing inconsistent results. Is the TFPTFA a potential source of acid?
A3: Absolutely. Trifluoroacetic acid (TFA) is a strong acid and can be present as an impurity from the synthesis or as a result of hydrolysis.[2][3]
Troubleshooting Steps:
-
Aqueous Workup: Consider a mild aqueous bicarbonate wash during your reaction workup to neutralize any residual TFA. Be cautious, as this may affect your desired product.
-
Use of a Non-Nucleophilic Base: In some cases, adding a non-nucleophilic base to your reaction mixture can scavenge trace amounts of acid without interfering with the primary reaction. This should be approached with caution and optimized for your specific system.
-
Proper Storage: To minimize hydrolysis and the formation of TFA, store your TFPTFA in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
IV. Experimental Protocols
Protocol 1: Small-Scale Purification of this compound by Distillation
Disclaimer: This procedure should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Add the commercial this compound to the round-bottom flask along with a few boiling chips.
-
Distillation: Gently heat the flask. Collect the fraction that distills at the known boiling point of this compound (approximately 106-108 °C).
-
Storage: Transfer the purified product to a clean, dry, and tightly sealed container. For long-term storage, consider flushing the container with an inert gas.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of your this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Column: Use a non-polar or mid-polar capillary column suitable for separating volatile organic compounds.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a mass range that will encompass the parent ion and expected fragmentation patterns of the target compound and potential impurities (e.g., m/z 30-300).
-
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze any smaller peaks by comparing their mass spectra to library databases to identify potential impurities.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024, October 28). Trifluoroacetic acid. Retrieved from [Link]
-
ResearchGate. (2015, August 5). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up Reactions with 2,2,3,3-Tetrafluoropropyl trifluoroacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,3,3-Tetrafluoropropyl trifluoroacetate. This guide is designed to provide expert insights and practical troubleshooting advice for scaling up reactions involving this versatile fluorinated building block. We will delve into the common challenges encountered during synthesis, purification, and handling at larger scales, providing scientifically grounded solutions to ensure the success and safety of your projects.
Compound Overview
This compound (CAS 107551-72-4) is a fluorinated ester synthesized from 2,2,3,3-tetrafluoropropanol and trifluoroacetic anhydride (TFAA).[1][2] Its unique properties, imparted by the high fluorine content, make it a valuable reagent in organic synthesis, particularly for the introduction of fluorinated moieties into target molecules. However, the very reactivity that makes its precursors useful also presents specific challenges during scale-up.
FAQs: Synthesis & Scale-Up Challenges
This section addresses the most frequently encountered issues during the synthesis of this compound, especially when moving from bench-scale to pilot or production scale.
Question 1: My reaction is experiencing a significant exotherm upon adding trifluoroacetic anhydride (TFAA), making temperature control difficult at a larger scale. What is causing this, and how can I mitigate it?
Answer: The esterification reaction between an alcohol (2,2,3,3-tetrafluoropropanol) and trifluoroacetic anhydride is highly exothermic. TFAA is a powerful acylating agent, and its reaction with alcohols is facile and rapid.[3] The heat generated is proportional to the amount of material reacting. At a small scale, this heat can dissipate quickly to the surroundings. However, as you scale up, the volume of the reaction increases cubically while the surface area of the reactor (which allows for heat exchange) only increases squarely. This disparity leads to inefficient heat removal and a rapid temperature increase, which can cause solvent to boil, pressure to build, and potentially lead to thermal runaway.
Mitigation Strategies:
-
Slow, Controlled Addition: Instead of adding the TFAA all at once, add it slowly and sub-surface to the cooled solution of 2,2,3,3-tetrafluoropropanol. This ensures that the heat generated can be managed by the cooling system in real-time.
-
Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., a jacket with a circulating coolant). For larger scales, you may need a more powerful chiller.
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a heat sink. However, this may reduce throughput, so a balance must be found.
-
Reverse Addition: Consider adding the alcohol to the TFAA solution. While less common, this can sometimes help control the exotherm, as the reactive anhydride is never in large excess.
Question 2: I'm observing the formation of unwanted byproducts, leading to a lower yield and purity of the final product. What are the likely side reactions, and how can I prevent them?
Answer: The primary byproduct of concern is the formation of trifluoroacetic acid (TFA) through the reaction of TFAA with any residual water.[3][4] TFAA reacts violently with water.[4][5][6][7][8] This not only consumes your expensive reagent but also introduces a corrosive and difficult-to-remove impurity. Additionally, at elevated temperatures, decomposition of the product or starting materials can occur, leading to a brownish reaction mixture.[9][10]
Prevention of Byproducts:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents and reagents. Trifluoroacetic anhydride itself is hygroscopic and should be handled accordingly.[4]
-
Temperature Control: As discussed in the previous question, maintaining a low and stable reaction temperature is crucial to prevent thermal decomposition.[9][10]
-
Stoichiometry: While a slight excess of one reagent may be used to drive the reaction to completion, a large excess of TFAA can lead to more side reactions and purification challenges.
-
In-Process Controls (IPCs): Use analytical techniques like Gas Chromatography (GC) or ¹⁹F NMR to monitor the reaction progress and detect the formation of byproducts early.
Troubleshooting Guide: Purification & Analysis
Even with a successful reaction, isolating the pure this compound can be challenging at scale.
Question 3: I'm having difficulty removing trifluoroacetic acid (TFA) from my product during workup. What is the best approach?
Answer: Trifluoroacetic acid (TFA) is the main byproduct of the reaction and can be challenging to remove completely due to its acidity and solubility.
Purification Strategies:
-
Aqueous Washes: A common method is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.[11] Perform this step carefully and with good agitation, as CO₂ will be generated. Follow with a water wash to remove any remaining salts.
-
Distillation: Fractional distillation is an effective method for purifying the product, especially at a larger scale. The boiling points of the components should be sufficiently different to allow for good separation.
-
Chromatography: For very high purity requirements, silica gel column chromatography can be used.[11][12] However, this method can be less practical and more expensive for large quantities.
Question 4: What are the recommended analytical methods for determining the purity of this compound?
Answer: A combination of analytical techniques is recommended to ensure the purity and identity of your final product.
| Analytical Technique | Purpose | Key Considerations |
| Gas Chromatography (GC) | To determine the purity and identify volatile impurities. | High sensitivity for detecting small amounts of residual starting materials or byproducts.[13] |
| ¹⁹F NMR Spectroscopy | To confirm the structure and identify fluorine-containing impurities. | Provides distinct signals for the CF₃ and CF₂ groups, allowing for unambiguous identification.[12] |
| ¹H NMR Spectroscopy | To confirm the structure by analyzing the proton signals. | Complements ¹⁹F NMR for full structural elucidation.[12] |
| FTIR Spectroscopy | To identify functional groups (e.g., C=O of the ester). | A quick method to confirm the presence of the desired ester functionality. |
Safety & Handling at Scale
Working with highly reactive and corrosive fluorinated compounds requires stringent safety protocols, especially at a larger scale.
Question 5: What are the critical safety precautions when handling trifluoroacetic anhydride (TFAA) and 2,2,3,3-tetrafluoropropanol?
Answer: Both trifluoroacetic anhydride and 2,2,3,3-tetrafluoropropanol present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
Trifluoroacetic Anhydride (TFAA):
-
Corrosivity: It is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][6][8]
-
Reactivity with Water: It reacts violently with water, releasing corrosive and toxic fumes.[4][5][6][7][8]
-
Inhalation Hazard: It is harmful if inhaled and can cause respiratory irritation.[5][6][7][8]
-
Thermal Decomposition: Upon heating, it can release irritating and toxic gases and vapors, including hydrogen fluoride (HF).[4][5][6]
2,2,3,3-Tetrafluoropropanol:
-
Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[14][15]
-
Inhalation: Avoid breathing vapors as it can be harmful.[14][15]
-
Skin and Eye Contact: It can cause skin and eye irritation.[14][15]
Mandatory Safety Protocols:
-
Ventilation: Always handle these chemicals in a well-ventilated fume hood.[14][16][17]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[4][14][15][16][17] For large-scale operations, a full protective suit and respiratory protection may be necessary.[17]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[16]
-
Spill Management: Have appropriate spill kits available. For TFAA spills, use an inert absorbent material and do not use water.[4]
Experimental Protocols & Workflows
Workflow for Troubleshooting Low Yield in Scale-Up
Below is a Graphviz diagram illustrating a logical workflow for troubleshooting low yield when scaling up the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
- Trifluoroacetic anhydride - SAFETY DATA SHEET. (2010, September 24).
- Trifluoroacetic anhydride- an important organic reagent - ChemicalBook.
- Trifluoroacetic anhydride - Santa Cruz Biotechnology.
- 2,2,3,3-Tetrafluoropropan-1-ol - Apollo Scientific.
- ANALYTICAL METHODS.
- This compound - Synquest Labs.
- Esterification products in reactions using mixed anhydrides - ResearchGate.
- 2,2,3,3-Tetrafluoro-1-propanol - Santa Cruz Biotechnology.
- material safety data sheet sds/msds - CDH Fine Chemical.
- This compound synthesis - chemicalbook.
- SAFETY DATA SHEET - Fisher Scientific.
- A scalable and operationally simple radical trifluoromethylation - PMC - NIH. (2015, August 10).
- Trifluoroacetic anhydride - Synquest Labs.
- Wood Esterification by Fatty Acids Using Trifluoroacetic Anhydride as an Impelling Agent and Its Application for the Synthesis of a New Bioplastic - MDPI. (2023, October 24).
- Safety Data Sheet: Trifluoroacetic anhydride - Carl ROTH.
- Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. (2021, February 2).
- In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol - Semantic Scholar. (2005, April 25).
- Wood Esterification by Fatty Acids Using Trifluoroacetic Anhydride as an Impelling Agent and Its Application for the Synthesis of a New Bioplastic - PubMed. (2023, October 24).
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite - Benchchem.
- SUPPORTING INFORMATION - The Royal Society of Chemistry.
- A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC - NIH.
- Methods of Analysis for Fluorine - OUCI.
- Fluorinated Esters: Synthesis and Identification - PDXScholar.
- Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - 2021. (2021, December 30).
- This compound | C5H3F7O2 | CID 2776755 - PubChem.
- Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed.
- Challenges in scaling up AAV-based gene therapy manufacturing - PubMed. (2023, April 30).
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C5H3F7O2 | CID 2776755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Validation & Comparative
A-Senior-Application-Scientist-s-Guide-to-Confirming-S-trifluoroethylation-with-2-2-3-3-Tetrafluoropropyl-trifluoroacetate-by-Mass-Spectrometry
This guide provides a comprehensive overview of utilizing 2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA) for the S-trifluoroethylation of cysteine residues in peptides and proteins, with a focus on mass spectrometry-based confirmation. We will delve into the underlying chemistry, provide a detailed experimental protocol, and offer insights into the interpretation of mass spectrometry data. Furthermore, a comparison with alternative trifluoroethylating reagents will be presented to aid in selecting the most appropriate tool for your research needs.
Introduction to S-trifluoroethylation
The introduction of fluorinated moieties into peptides and proteins is of significant interest in medicinal chemistry and chemical biology. The trifluoroethyl group, in particular, can modulate the physicochemical properties of biomolecules, including their stability, conformation, and interactions. S-trifluoroethylation specifically targets the sulfhydryl group of cysteine residues, which are often involved in critical biological functions such as catalysis, regulation, and protein structure.[1][2] This modification has been explored for various applications, including the development of novel therapeutics and the creation of probes for studying protein function.
This compound (TFPTFA) as a Reagent for S-trifluoroethylation
This compound (TFPTFA) is an effective reagent for the S-trifluoroethylation of cysteine residues. The reaction proceeds via a nucleophilic attack of the cysteine thiol on the electrophilic carbonyl carbon of the trifluoroacetate group, leading to the formation of a stable thioether bond. The tetrafluoropropyl group is subsequently transferred to the sulfur atom.
The mechanism is analogous to the hydrolysis of similar esters, which involves a two-step addition-cleavage reaction.[3] The reactivity of TFPTFA is influenced by the leaving group and the reaction conditions.
Experimental Protocol: S-trifluoroethylation of a Model Peptide
This section provides a step-by-step methodology for the S-trifluoroethylation of a model peptide containing a cysteine residue, followed by preparation for mass spectrometry analysis.
Materials:
-
Model peptide with a single cysteine residue (e.g., GGGC GGG)
-
This compound (TFPTFA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Peptide Reduction:
-
Dissolve the model peptide in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Add TCEP to a final concentration of 10 mM to reduce any disulfide bonds.
-
Incubate at 37°C for 30 minutes.
-
-
S-trifluoroethylation Reaction:
-
Prepare a stock solution of TFPTFA in acetonitrile.
-
Add TFPTFA to the reduced peptide solution to a final concentration of 20 mM.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
-
Sample Cleanup:
-
Acidify the reaction mixture with formic acid to a final concentration of 0.1%.
-
Desalt and purify the modified peptide using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptide with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptide in a vacuum centrifuge.
-
-
Sample Preparation for Mass Spectrometry:
-
Reconstitute the dried peptide in 0.1% formic acid in water to a suitable concentration for mass spectrometry analysis (e.g., 1 pmol/µL).
-
Caption: Experimental workflow for S-trifluoroethylation and sample preparation.
Mass Spectrometry Analysis of S-trifluoroethylated Peptides
Mass spectrometry is a powerful technique for confirming the S-trifluoroethylation of peptides and proteins.[4][5] The modification results in a characteristic mass shift that can be readily detected.
Expected Mass Shift:
The addition of a trifluoroethyl group (-CH2CF3) to a cysteine residue results in a mass increase of 82.008 Da . This mass shift can be calculated as follows:
-
Mass of -CH2CF3 = (1 x 12.011) + (2 x 1.008) + (3 x 18.998) = 82.008 Da
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification.[6][7] In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), S-trifluoroethylated peptides will produce characteristic fragment ions. The modification will be retained on the cysteine-containing fragment ions (b- and y-ions), allowing for precise localization of the modification.
A neutral loss of the trifluoroethyl group is not a commonly observed fragmentation pathway under typical CID/HCD conditions. The primary fragmentation will occur along the peptide backbone.[8][9]
Caption: Fragmentation of an S-trifluoroethylated peptide in MS/MS.
Comparison with Alternative S-Trifluoroethylation Reagents
While TFPTFA is an effective reagent, several other methods exist for S-trifluoroethylation. A comparison of these alternatives can help researchers choose the most suitable reagent for their specific application.
| Reagent Class | Example | Advantages | Disadvantages |
| Trifluoroacetate Esters | This compound (TFPTFA) | Commercially available, relatively stable. | May require optimization of reaction conditions. |
| Hypervalent Iodine Reagents | Togni reagents | High reactivity, often selective for thiols.[1] | Can be less stable, may have off-target reactivity. |
| Palladium-based Reagents | Palladium(II) complexes | High selectivity for cysteine.[10] | May require specific ligands and conditions. |
| Radical-based Methods | Perfluoroalkyl iodides with a radical initiator | Can modify a broader range of residues.[11] | Less selective for cysteine, may lead to multiple modifications. |
Conclusion
The S-trifluoroethylation of cysteine residues using this compound is a valuable tool for modifying peptides and proteins. Mass spectrometry provides a robust and reliable method for confirming this modification, offering high sensitivity and the ability to pinpoint the exact site of modification through fragmentation analysis. By understanding the underlying chemistry and optimizing experimental conditions, researchers can effectively utilize this technique to advance their studies in drug development and chemical biology.
References
- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
- Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. (2024). Source Not Available.
- A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a.
- Irreversible Cysteine-Selective Protein Labeling Employing Modular Electrophilic Tetrafluoroethyl
- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC - NIH. NIH.
- Proteomic analysis of trichloroethylene-induced alterations in expression, distribution, and interactions of SET/TAF-Iα and two SET/TAF-Iα-binding proteins, eEF1A1 and eEF1A2, in hepatic L-02 cells - PubMed. (2012). PubMed.
- The Journal of Organic Chemistry Ahead of Print - ACS Publications.
- [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed. PubMed.
- Modified cysteine S-phosphopeptide standards for mass spectrometry-based proteomics. Source Not Available.
- Mass spectrometry of peptides and proteins - PubMed. PubMed.
- Organometallic Palladium Reagents for Cysteine Bioconjug
- Reactive Intermediate Formation From the 2-(Fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene (Compound A)-derived Cysteine S-conjugate S-[2-(Fluoromethoxy)-1,1,3,3,3-pentafluoropropyl]-L-cysteine in Pyridoxal Model Systems - PubMed. PubMed.
- Chemical Proteomic Analysis of S-Fatty Acylated Proteins and Their Modification Sites. (2019). Source Not Available.
- Selected examples of perfluoroethyl‐substituted reagents and... - ResearchGate.
- Structures of commonly used alkylating reagents and cysteine alkylation products - ResearchGate.
- (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts - ResearchGate. (2025).
- Modification of Cysteine Residues for Mass Spectrometry-Based Proteomic Analysis: Facts and Artifacts - SciSpace. SciSpace.
- Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification | Request PDF - ResearchGate. (2025).
- Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantific
- Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011). Source Not Available.
- Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS - MDPI. MDPI.
- Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells. (2021). Source Not Available.
- Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. (2026). Source Not Available.
- Submitted to Analytical Chemistry Carrier-assisted single-tube processing approach for targeted proteomics analysis of low numbe - OSTI.gov. OSTI.gov.
- Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and cave
- Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Source Not Available.
- Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC - NIH. NIH.
- Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2025). Source Not Available.
- Evalu
- CFTR: Temperature-dependent cysteine reactivity suggests different stable conformers of the conduction p
Sources
- 1. Irreversible Cysteine-Selective Protein Labeling Employing Modular Electrophilic Tetrafluoroethylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sfrbm.org [sfrbm.org]
- 6. Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Organometallic Palladium Reagents for Cysteine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluoroalkylation: Comparing the Efficacy of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate with Modern Trifluoroethylating Agents
Introduction: The Strategic Value of Fluoroalkylation in Modern Chemistry
In the landscape of drug discovery, agrochemicals, and materials science, the incorporation of fluorine-containing moieties is a proven strategy for modulating molecular properties.[1][2] The introduction of small fluorinated alkyl groups, such as the trifluoroethyl (-CH₂CF₃) and tetrafluoropropyl (-CH₂CF₂CF₂H) groups, can profoundly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] This guide provides an in-depth comparison of reagents used for these critical transformations. We will begin by clarifying the precise reactivity of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate (TFPTA) and then compare its utility as a fluoroalkylating source against the major classes of contemporary trifluoroethylating agents.
Part 1: Deconstructing the Reagent: this compound (TFPTA)
A common point of confusion is the exact function of this compound. Its structure, CF₃COOCH₂CF₂CF₂H, dictates its reactivity. It is not a direct source of the trifluoroethyl (-CH₂CF₃) group. Instead, it possesses a dual reactivity profile:
-
Tetrafluoropropylation: Its primary role in alkylation reactions is to act as an electrophilic source of the 2,2,3,3-tetrafluoropropyl group . Nucleophiles attack the methylene carbon (CH₂), displacing the trifluoroacetate anion, a good leaving group.[5]
-
Trifluoroacetylation: The molecule can also serve as a trifluoroacetylating agent, transferring the trifluoroacetyl (CF₃CO-) moiety to nucleophiles like amines or alcohols.[5]
This guide will focus on its function as a fluoroalkylating agent. The electron-withdrawing nature of the adjacent difluoromethylene group activates the C-O bond, making it susceptible to nucleophilic attack.
Caption: Sₙ2 mechanism for tetrafluoropropylation using TFPTA.
Part 2: The Modern Toolkit of Trifluoroethylating Agents
While TFPTA introduces a C₃ fluoroalkyl chain, the introduction of the C₂ trifluoroethyl group is more prevalent in medicinal chemistry. The leading classes of reagents to accomplish this are categorized by their mechanism.
-
Electrophilic Agents (Sources of "CF₃CH₂⁺"): These reagents are highly effective for reacting with a broad range of soft and hard nucleophiles.
-
Hypervalent Iodine Reagents: Compounds like (2,2,2-trifluoroethyl)phenyliodonium triflate (FMITS) and mesityl(2,2,2-trifluoroethyl)iodonium triflate are among the most powerful and versatile.[6][7] They are known for their high reactivity and functional group tolerance under mild conditions, often catalyzed by transition metals like palladium.[6]
-
-
Nucleophilic Agents (Sources of "CF₃CH₂⁻"): These are less common due to the instability of the trifluoroethyl anion.
-
Reductive/Condensation Agents: These methods generate the trifluoroethyl group in situ.
-
Trifluoroacetic Acid (TFA)/Trifluoroacetic Anhydride (TFAA): In catalyst-free reductive aminations, TFA or TFAA can serve as an affordable and stable source of the trifluoroethyl moiety when combined with a reducing agent like phenylsilane.[8][9] This approach is particularly useful for the synthesis of β-fluoroalkylamines.
-
Part 3: Comparative Efficacy Analysis
The "efficacy" of a reagent is not a single metric but a composite of its performance across several key areas. The choice of reagent is therefore highly dependent on the specific synthetic challenge.
| Parameter | This compound (TFPTA) | Hypervalent Iodine Reagents (e.g., FMITS) | Trifluoroacetic Acid (TFA) in Reductive Amination |
| Fluoroalkyl Group | 2,2,3,3-Tetrafluoropropyl (-CH₂CF₂CF₂H) | 2,2,2-Trifluoroethyl (-CH₂CF₃) | 2,2,2-Trifluoroethyl (-CH₂CF₃) |
| Primary Mechanism | Electrophilic (Sₙ2)[5] | Electrophilic (Ligand Coupling, SₙAr)[6][7] | Reductive Condensation[8] |
| Substrate Scope | Good for strong nucleophiles (amines, alcohols, phenols).[5] | Excellent. C, N, O, S, and Se-centered nucleophiles, including C-H activation.[10] | Specific to primary and secondary amines.[8] |
| Reaction Conditions | Typically requires heating; catalyst-free. | Often mild (room temperature); may require a metal catalyst (e.g., Pd, Cu).[6] | Mild to moderate heating (70°C); requires a silane reducing agent.[8] |
| Key Advantages | Direct introduction of a unique tetrafluoropropyl group. | High reactivity, broad substrate scope, excellent functional group tolerance.[6] | Uses inexpensive, stable, and readily available bulk chemicals (TFA).[8] |
| Key Limitations | Limited commercial availability; less studied; introduces a C₃, not C₂, chain. | Higher cost; synthesis can be complex; potential for side reactions. | Limited to amine substrates; requires stoichiometric reducing agent. |
| Handling & Safety | Skin and eye irritant.[11] | Generally stable solids, but should be handled with care.[12] | TFA is highly corrosive.[9] |
Part 4: Validated Experimental Protocols
Trustworthiness in synthetic chemistry comes from reproducible, detailed protocols. Below are representative procedures for fluoroalkylation.
Protocol 1: Tetrafluoropropylation of a Phenol using TFPTA
This protocol is based on the established reactivity of TFPTA as an alkylating agent.[5]
-
Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 mmol, 124 mg).
-
Reagent Addition: Add anhydrous potassium carbonate (1.5 mmol, 207 mg) and 5 mL of anhydrous acetonitrile.
-
TFPTA Addition: Add this compound (1.2 mmol, 274 mg).
-
Reaction: Heat the mixture to 80°C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solids and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the 1-((2,2,3,3-tetrafluoropropyl)oxy)-4-methoxybenzene product.
Protocol 2: Palladium-Catalyzed Trifluoroethylation of Benzo[h]quinoline
This protocol is adapted from established literature procedures for C-H functionalization using hypervalent iodine reagents.[6]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the dimeric palladium complex [(bzq)Pd(OAc)]₂ (0.025 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add mesityl(2,2,2-trifluoroethyl)iodonium triflate (0.10 mmol).
-
Solvent Addition: Add 2 mL of anhydrous dichloroethane.
-
Reaction: Stir the mixture at room temperature for 4 hours. The reaction progress can be monitored by ¹H NMR of an aliquot.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 10-(2,2,2-trifluoroethyl)benzo[h]quinoline product.
Caption: General experimental workflow for a trifluoroethylation reaction.
Conclusion and Recommendations
The choice between this compound and other trifluoroethylating agents is fundamentally a choice of the desired molecular scaffold.
-
This compound (TFPTA) should be selected when the specific introduction of the -CH₂CF₂CF₂H moiety is desired. Its value lies in providing access to a less common, yet potentially valuable, fluoroalkyl chain for structure-activity relationship studies.
-
Hypervalent Iodine Reagents are the gold standard for versatility and reactivity in trifluoroethylation.[6][10] They are the preferred choice for complex substrates, late-stage functionalization, and when mild reaction conditions are paramount, particularly in C-H activation contexts.
-
Trifluoroacetic Acid (TFA) based methods represent the most economical, scalable approach for the specific task of synthesizing trifluoroethylated amines.[8] For process chemistry and large-scale synthesis of these specific structures, this method is unparalleled in its practicality.
Researchers should select their reagent based on a careful analysis of the target molecule, required functional group tolerance, scalability, and cost. This guide serves as a foundational tool for making that informed decision.
References
-
Zhou, M., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(23), 5986-6009. [Link]
-
IRE Journals. (2025). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals, 9(2). Available at: [Link]
-
Samanta, S., Ril, S. V., & Ghorai, P. (2018). Palladium-Catalyzed Trifluoroethylation of Benzo[h]quinoline Derivatives by Mesityl(2,2,2-trifluoroethyl)iodonium Triflate. ChemistrySelect, 3(31), 8971-8975. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for trifluoroethylation/cyclization. [Link]
-
Pfeifer, L., et al. (2017). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – An Asian Journal, 12(1), 1-8. [Link]
-
Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2009). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 110(7), 4334-4416. [Link]
-
ResearchGate. (n.d.). Three-component trifluoroethylation reactions. [Link]
-
Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 47(5), 1573-1588. [Link]
-
Request PDF. (n.d.). Development and Application of Trifluoromethoxylating Reagents. [Link]
-
Request PDF. (n.d.). Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent. [Link]
-
Waser, J. (2016). Cyclic Hypervalent Iodine Reagents for Atom-Transfer Reactions: Beyond Trifluoromethylation. Angewandte Chemie International Edition, 55(26), 7338-7352. [Link]
-
ResearchGate. (n.d.). Trifluoromethylations involving hypervalent iodine reagents and proposed reactive intermediates. [Link]
-
Organic Chemistry Portal. (n.d.). New Stable Reagents for the Nucleophilic Trifluoromethylation. [Link]
-
Soni, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6539. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
Cismesia, M. A., et al. (2017). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. ACS Central Science, 3(1), 54-60. [Link]
-
Shen, M., & Li, C. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1405-1415. [Link]
-
Wikipedia. (n.d.). Trifluoroacetic acid. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Request PDF. (n.d.). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. [Link]
-
The Journal of Organic Chemistry. (2015). Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization for Synthesis of Trifluoromethyl/Trifluoroethyl Tetrahydroquinolines. [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
-
Wikipedia. (n.d.). 2,2,3,3-Tetrafluoropropyl trifluoromethyl ether. [Link]
-
PubChem. (n.d.). Ethyl trifluoroacetate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irejournals.com [irejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 107551-72-4 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 10. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. synquestlabs.com [synquestlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Protein Modification by 2,2,3,3-Tetrafluoropropyl Trifluoroacetate using Western Blot
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of protein modification using 2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFP-TFA). We will explore the theoretical underpinnings of TFP-TFA as a protein-modifying agent, present a comprehensive workflow for its validation via Western blot, and objectively compare this method with established alternatives. This document is designed to be a practical resource, grounded in scientific principles, to aid in your experimental design and data interpretation.
Introduction: The Landscape of Chemical Protein Modification
The covalent modification of proteins is a cornerstone of chemical biology and drug development, enabling the study of protein function, the development of antibody-drug conjugates, and the creation of novel biomaterials. A vast arsenal of chemical reagents has been developed to target specific amino acid residues. In this guide, we focus on a lesser-explored reagent, this compound (TFP-TFA), and its potential for the S-trifluoroethylation of cysteine residues. While the broader use of trifluoroacetic acid (TFA) in peptide synthesis and its potential for trifluoroacetylation of proteins are known, the specific application of TFP-TFA as a targeted protein modification agent presents a novel avenue for investigation.
This compound (TFP-TFA): A Profile
TFP-TFA is a fluorinated ester that can act as an electrophilic agent. Its proposed utility in protein modification lies in its potential to selectively react with nucleophilic amino acid side chains. The primary target for modification by TFP-TFA is the thiol group of cysteine residues, leading to the formation of an S-trifluoroethyl adduct.
Proposed Reaction Mechanism
The modification of a cysteine residue by TFP-TFA is proposed to proceed via a nucleophilic acyl substitution reaction. The nucleophilic thiol group of the cysteine side chain attacks the electrophilic carbonyl carbon of the trifluoroacetate group of TFP-TFA. This results in the formation of a tetrahedral intermediate, which then collapses, releasing the trifluoroacetate anion as a leaving group and forming a stable thioether bond between the protein and the 2,2,3,3-tetrafluoropropyl group.
Caption: Proposed mechanism of S-trifluoroethylation of a cysteine residue by TFP-TFA.
Part 1: Validation of TFP-TFA Protein Modification by Western Blot
Western blotting is a widely accessible and powerful technique for the initial validation of protein modifications.[1] The workflow involves the separation of proteins by size, transfer to a solid support, and detection using specific antibodies.
Experimental Workflow
Caption: Step-by-step workflow for Western blot validation of TFP-TFA protein modification.
Detailed Protocol: A Representative Starting Point
Note: This protocol is a starting point and will require optimization for your specific protein of interest and experimental setup.
1. Protein Modification with TFP-TFA
-
Materials:
-
Purified protein of interest (1 mg/mL in a suitable buffer, e.g., PBS pH 7.4)
-
This compound (TFP-TFA)
-
Anhydrous DMSO
-
-
Procedure:
-
Prepare a 100 mM stock solution of TFP-TFA in anhydrous DMSO.
-
To your protein solution, add the TFP-TFA stock solution to a final concentration of 1-10 mM. The optimal concentration will need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.
-
Quench the reaction by adding a final concentration of 50 mM Tris-HCl pH 8.0.
-
Remove excess TFP-TFA by dialysis or using a desalting column.
-
2. SDS-PAGE and Western Blotting
-
Procedure:
-
Prepare your modified and unmodified (control) protein samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes the trifluoroacetyl group (anti-TFA antibody) overnight at 4°C. Note: The cross-reactivity of anti-TFA antibodies with the S-trifluoroethyl group should be empirically validated.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Perform chemiluminescent detection using an appropriate substrate and image the blot.
-
Expected Results and Interpretation
A successful modification will result in a band at the expected molecular weight of your target protein in the lane corresponding to the TFP-TFA treated sample when probed with an anti-TFA antibody. The unmodified control lane should not show a signal. A loading control, such as an antibody against the protein itself or a housekeeping protein, should be used to ensure equal protein loading.
Part 2: Comparative Analysis with Alternative Protein Modification Strategies
While TFP-TFA presents an interesting possibility for cysteine modification, it is crucial to compare it with well-established methods to make an informed choice for your research. Here, we compare the TFP-TFA workflow with two widely used techniques: N-hydroxysuccinimide (NHS) ester-based acylation and click chemistry-based labeling.
| Feature | This compound (TFP-TFA) | N-hydroxysuccinimide (NHS) Esters | Click Chemistry |
| Target Residue | Cysteine (thiol group) | Primary amines (Lysine, N-terminus)[][3] | Bio-orthogonal handle (e.g., azide, alkyne) introduced via metabolic labeling or enzymatic modification[4][5] |
| Specificity | Potentially selective for cysteines, but side reactions with other nucleophiles (e.g., lysine, histidine) are possible and should be investigated. | Generally selective for primary amines, but O-acylation of serine, threonine, and tyrosine can occur as a side reaction, especially at higher pH.[1] | Highly specific and bio-orthogonal, with minimal off-target reactions in a biological context.[5] |
| Reaction Conditions | Mild aqueous conditions (pH ~7.4). | Mild aqueous conditions (pH 7-9).[3] | Mild aqueous conditions, often catalyzed by copper(I) or proceeding via strain-promoted cycloaddition.[4] |
| Detection by WB | Requires an antibody that recognizes the modification (e.g., anti-TFA, cross-reactivity needs validation) or a tagged version of the reagent. | Can be detected with antibodies against the acyl group (if an epitope is present) or by incorporating a detectable tag (e.g., biotin, fluorophore) into the NHS ester. | Detection is highly versatile and depends on the "click" partner, which can be a fluorophore, biotin, or another tag for subsequent detection with streptavidin or a specific antibody.[6][7] |
| Advantages | Potentially offers a novel route for cysteine modification. The fluorine atoms could be useful as probes in 19F-NMR studies. | Well-established and widely used. A large variety of NHS esters with different functionalities are commercially available.[8] | High specificity and efficiency. The bio-orthogonal nature allows for labeling in complex biological samples with low background.[9] |
| Disadvantages | Limited literature and established protocols. Potential for off-target reactions needs careful characterization. Availability of specific detection antibodies is a concern. | Can have side reactions with hydroxyl-containing amino acids. The reaction is pH-sensitive. | Often requires the introduction of a bio-orthogonal handle into the protein, which can sometimes be challenging. |
Workflow Comparison
Caption: Comparative workflows for protein modification and Western blot detection.
Part 3: The Gold Standard for Validation: Mass Spectrometry
While Western blotting provides excellent initial evidence of protein modification, mass spectrometry (MS) is the definitive method for confirming the modification and precisely identifying the modified residue(s).
Preparing TFP-TFA Modified Proteins for Mass Spectrometry
-
Protein Digestion: After modification and purification, the protein is typically digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The presence of the TFP-TFA modification will result in a specific mass shift in the modified peptide, which can be identified by specialized software.
A mass shift of +114.02 Da on a cysteine-containing peptide would be indicative of successful S-trifluoroethylation by TFP-TFA.
Conclusion and Future Outlook
The use of this compound for the S-trifluoroethylation of cysteine residues represents a potentially valuable addition to the protein chemist's toolbox. This guide has provided a theoretical framework and a practical, albeit hypothetical, workflow for the validation of this modification using Western blotting. The critical importance of empirical optimization and thorough validation, ideally culminating in mass spectrometric analysis, cannot be overstated.
By comparing this nascent methodology with established techniques such as NHS ester acylation and click chemistry, researchers can make a well-informed decision based on the specific requirements of their study, including the target residue, desired specificity, and available detection methods. As research in this area progresses, we anticipate the development of more refined protocols and specific reagents that will further expand the utility of fluorinated compounds in protein science.
References
-
Baskin, J. M., & Bertozzi, C. R. (2007). Bio-orthogonal Click Chemistry: Covalent Labeling in Living Systems. QSAR & Combinatorial Science, 26(11‐12), 1211-1219. [Link]
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]
-
Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]
-
Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]
-
Bar-Rog, A., & Ciechanover, A. (2011). Reagents for cysteine-selective modifications in peptides and proteins. Methods in molecular biology (Clifton, N.J.), 751, 137–146. [Link]
-
Koniev, O., & Wagner, A. (2015). Cysteine bioconjugation and some commonly used reagents. Bioconjugate chemistry, 26(12), 2437-2450. [Link]
-
Liu, W., Khan, A., Demyanenko, Y., Mohammed, S., & Davis, B. G. (2022). NHS esters are non-innocent protein acylating reagents. Nature communications, 13(1), 1-11. [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. [Link]
-
Murray, C. I., Uhrigshardt, H., O'Meally, R. N., Cole, R. N., & Van Eyk, J. E. (2012). Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Journal of proteome research, 11(12), 5515-5530. [Link]
-
Corpas, F. J., & Barroso, J. B. (2017). Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. International journal of molecular sciences, 18(7), 1391. [Link]
-
Sinitcyn, P., Tiwary, S., Rudolph, J. D., & Cox, J. (2019). Supplementary Information Protocol version 1.0. [Link]
-
Commandeur, J. N., Boogaard, P. J., Mulder, G. J., & Vermeulen, N. P. (1991). Bioactivation of S-(2,2-dihalo-1,1-difluoroethyl)-L-cysteines and S-(trihalovinyl)-L-cysteines by cysteine S-conjugate beta-lyase: indications for formation of both thionoacylating species and thiiranes as reactive intermediates. Chemical research in toxicology, 4(6), 661-670. [Link]
-
Finkelstein, M. B., & Anders, M. W. (1989). Bioactivation mechanism of the cytotoxic and nephrotoxic S-conjugate S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine. Molecular pharmacology, 36(1), 113-118. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Trifluoroacetoxylation: A Comparative Analysis of Modern Reagents
The introduction of a trifluoroacetoxy group (–OCOCF₃) is a pivotal transformation in organic synthesis, serving as a versatile intermediate for further functionalization and as a robust protecting group. For decades, trifluoroacetic anhydride (TFAA) has been the workhorse for this purpose. However, its high reactivity, corrosiveness, and lack of selectivity often necessitate the exploration of milder and more sophisticated alternatives. This guide provides a comparative analysis of key reagents for trifluoroacetoxylation, offering insights into their mechanisms, substrate scope, and practical handling to aid researchers in selecting the optimal tool for their synthetic challenges.
The Incumbent: Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride is a powerful and widely used reagent for introducing the trifluoroacetyl group.[1][2] Its utility stems from its high electrophilicity, making it highly reactive toward a broad range of nucleophiles, including alcohols, phenols, and amines.
Advantages:
-
High Reactivity: Rapidly acylates most hydroxyl and amino groups.
-
Cost-Effective: Relatively inexpensive and readily available.
-
Volatile Byproduct: The byproduct, trifluoroacetic acid (TFA), is volatile and can often be easily removed.[3]
Disadvantages:
-
Lack of Selectivity: Its high reactivity can lead to undesired side reactions with sensitive functional groups.
-
Harsh Conditions: Reactions often generate stoichiometric amounts of the strong acid TFA, which can be detrimental to acid-labile substrates.
-
Handling and Safety: TFAA is highly corrosive, moisture-sensitive, and reacts violently with water.[1][4][5] Proper handling in a fume hood with personal protective equipment is mandatory.[4][6]
The primary mechanism involves the nucleophilic attack of an alcohol or amine on one of the carbonyl carbons of TFAA, leading to the formation of a tetrahedral intermediate, which then collapses to release the trifluoroacetylated product and a molecule of trifluoroacetic acid.
The Milder Alternatives: A Comparative Look
The limitations of TFAA have driven the development of alternative reagents that offer greater selectivity, functional group tolerance, and milder reaction conditions. Here, we compare some of the most effective alternatives.
Hypervalent Iodine Reagents: [Bis(trifluoroacetoxy)iodo]benzene (PIFA)
[Bis(trifluoroacetoxy)iodo]arenes, particularly the parent compound PIFA, have emerged as highly effective reagents for oxidative transformations and electrophilic additions.[7] They serve as excellent sources of electrophilic trifluoroacetoxy groups under significantly milder conditions than TFAA.
Mechanism of Action: The key to PIFA's reactivity is the hypervalent iodine(III) center, which acts as a good leaving group. In the presence of a nucleophile like an alcohol, ligand exchange occurs, forming an intermediate that can then undergo reductive elimination to deliver the trifluoroacetoxy group.
Advantages:
-
Mild Conditions: Reactions are typically run at or below room temperature.
-
High Selectivity: Less prone to side reactions compared to TFAA.
-
Unique Reactivity: Enables transformations not possible with TFAA, such as oxidative cyclizations.
Disadvantages:
-
Stoichiometric Use: It is a stoichiometric reagent, generating a mole of iodobenzene as a byproduct.
-
Stability: Some substituted [bis(trifluoroacetoxy)iodo]arenes can be unstable and require careful storage.[7]
Experimental Protocol: Trifluoroacetoxylation of a Primary Alcohol using PIFA
-
To a stirred solution of the primary alcohol (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 mmol, 1.1 equiv.) portion-wise over 5 minutes.
-
Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by TLC.
-
Upon completion (typically 1-2 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoroacetate ester.
N-Trifluoroacetyl Succinimide (TFA-Suc)
For applications requiring a solid, easy-to-handle reagent, N-(Trifluoroacetyl)succinimide is an excellent choice. It is readily prepared from trifluoroacetic anhydride and succinimide and serves as a convenient reagent for the trifluoroacetylation of alcohols, phenols, and amines in high yields.[8]
Mechanism of Action: Similar to other N-acylsuccinimides, the succinimide moiety acts as a good leaving group. Nucleophilic attack by an alcohol on the trifluoroacetyl carbonyl group is followed by the departure of the succinimide anion.
Advantages:
-
Solid Reagent: Easy to weigh and handle compared to the volatile and corrosive TFAA.
-
Neutral Byproduct: The succinimide byproduct is relatively benign and can often be removed by aqueous workup.
-
Mild Conditions: Reactions proceed efficiently under neutral or mildly basic conditions.
Disadvantages:
-
Lower Reactivity: Generally less reactive than TFAA, which may require longer reaction times or heating for hindered substrates.
Experimental Protocol: Trifluoroacetylation of a Phenol using TFA-Suc
-
In a round-bottom flask, dissolve the phenolic substrate (1.0 mmol) and N-(Trifluoroacetyl)succinimide (1.2 mmol, 1.2 equiv.) in anhydrous acetonitrile (15 mL).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify via column chromatography to yield the pure aryl trifluoroacetate.
Catalytic Methods: Rhodium-Catalyzed Trifluoroacetoxylation
Recent advances have introduced catalytic methods for trifluoroacetoxylation, representing a significant step forward in terms of atom economy. For instance, a bimetallic Rh(II) catalyst has been shown to effectively catalyze the trifluoroacetoxylation of allenes.[9]
Mechanism of Action: The proposed mechanism involves the hydrometallation of the allene by a rhodium-hydride species, followed by a crucial C–O reductive elimination step that is facilitated by the bimetallic nature of the catalyst. This pathway avoids the common side reaction of diene isomerization seen with monometallic catalysts.[9]
Advantages:
-
Catalytic: Reduces waste and the need for stoichiometric activating agents.
-
Novel Reactivity: Enables selective functionalization of specific substrate classes like allenes.
Disadvantages:
-
Limited Substrate Scope: Currently applicable to a narrow range of substrates.
-
Catalyst Cost and Sensitivity: Rhodium catalysts can be expensive and sensitive to air and moisture.
Data Summary and Reagent Selection
Choosing the right reagent depends critically on the substrate's properties and the desired outcome. The following table provides a comparative summary to guide this decision.
| Reagent | Form | Reactivity | Selectivity | Key Advantages | Key Disadvantages |
| TFAA | Liquid | Very High | Low | Inexpensive, highly reactive | Corrosive, harsh, moisture-sensitive[1][4] |
| PIFA | Solid | High | High | Mild conditions, unique reactivity[7] | Stoichiometric, iodine byproduct |
| TFA-Suc | Solid | Moderate | High | Easy to handle, neutral byproduct[8] | Slower reaction rates |
| Rh(II) Cat. | Solid | High | High | Catalytic, atom-economical | Limited scope, catalyst cost[9] |
Visualizing the Workflow
A logical workflow can simplify the process of selecting an appropriate trifluoroacetoxylation reagent.
Caption: Simplified mechanism of alcohol trifluoroacetoxylation using PIFA.
Conclusion
While trifluoroacetic anhydride remains a potent reagent, the modern synthetic chemist has a growing arsenal of alternatives for the introduction of the trifluoroacetoxy group. Hypervalent iodine reagents like PIFA offer a powerful combination of reactivity and mildness, while solid reagents such as N-trifluoroacetyl succinimide provide significant advantages in handling and safety. For specialized applications, emerging catalytic methods promise a future of greater efficiency and atom economy. By understanding the distinct advantages and mechanistic nuances of each reagent, researchers can make more informed decisions, leading to higher yields, cleaner reactions, and the successful synthesis of complex molecules.
References
-
Allene Trifluoroacetoxylation with a 2-Phosphinoimidazole-Derived Bimetallic Rh(II) Catalyst. (n.d.). pubs.acs.org. Retrieved January 12, 2026, from [Link]
- Mello, R., Martínez-Ferrer, J., Asensio, G., & González-Núñez, M. E. (2007). Oppenauer Oxidation of Secondary Alcohols with 1,1,1-Trifluoroacetone as Hydride Acceptor. The Journal of Organic Chemistry, 72(24), 9376–9378.
-
Selective Oxidation of Tertiary Alcohols to Ketones via Synergistic Catalysis of (NH4)2Ce(NO3)6 and Trifluoroacetic Acid With Oxygen. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
- Song, H.-J., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3646-3649.
-
Flow synthesis of [bis(trifluoroacetoxy)iodo]benzene 2a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Lopez, S. E., & Salazar, J. (2013). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Journal of Fluorine Chemistry.
- Umemoto, T. (2000). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778.
- Trifluoroacetylation for amines. (2011). Google Patents.
- Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(22), 3535–3537.
-
Trifluoroacetamides. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- Zhdankin, V. V., et al. (2000). Easy Preparation of [Bis(trifluoroacetoxy)iodo]arenes from Iodoarenes, with Sodium Percarbonate as the Oxidant. Molecules, 5(8), 1017-1021.
-
Trifluoroacetic anhydride. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Trifluoroacetic acid (CF3COOH) or TFA preparation: The concept with mechanism and explanation. (2021). YouTube. Retrieved January 12, 2026, from [Link]
-
TRIFLUOROACETIC ANHYDRIDE. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]
- Du, H.-W., et al. (2023). Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis.
- Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents. (1988). Google Patents.
- Wang, W., et al. (2023). Visible-light-induced selective defluoroalkylations of polyfluoroarenes with alcohols. Chemical Science, 14(6), 1538–1545.
-
O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. (2016). Semantic Scholar. Retrieved January 12, 2026, from [Link]
- Jouffroy, M., et al. (2016). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 138(23), 7544–7547.
-
Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. (2022). pubs.acs.org. Retrieved January 12, 2026, from [Link]
-
Ghardaqenoids A–F: Six New Diterpenoids from the South China Sea Soft Coral Heteroxenia ghardaqensis with Lipid-Lowering Activity via the Activation of the AMPK Signaling Pathway. (2024). MDPI. Retrieved January 12, 2026, from [Link]
Sources
- 1. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Easy Preparation of [Bis(trifluoroacetoxy)iodo]arenes from Iodoarenes, with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoroacetamides [organic-chemistry.org]
- 9. par.nsf.gov [par.nsf.gov]
A Comparative Guide to Trifluoroacetylation Reagents: 2,2,3,3-Tetrafluoropropyl Trifluoroacetate vs. Trifluoroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the introduction of a trifluoroacetyl group can significantly modulate the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[1] The choice of the trifluoroacetylating agent is therefore a critical decision in the synthetic strategy. This guide provides an in-depth comparative analysis of two such reagents: the highly reactive and widely used trifluoroacetic anhydride (TFAA) and the less conventional 2,2,3,3-tetrafluoropropyl trifluoroacetate (TFPTFA).
At a Glance: Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of each reagent is paramount for their effective and safe utilization in the laboratory.
| Property | This compound (TFPTFA) | Trifluoroacetic Anhydride (TFAA) |
| Molecular Formula | C₅H₃F₇O₂ | C₄F₆O₃ |
| Molecular Weight | 228.06 g/mol [2] | 210.03 g/mol |
| Appearance | - | Colorless liquid |
| Boiling Point | - | 39.5-40 °C |
| Melting Point | - | -65 °C |
| Density | - | 1.511 g/mL at 20 °C |
| CAS Number | 107551-72-4[2] | 407-25-0 |
The Trifluoroacetylation Reaction: A Mechanistic Overview
The trifluoroacetylation of nucleophiles, such as amines and alcohols, by both TFPTFA and TFAA proceeds via a nucleophilic acyl substitution mechanism. However, the nature of the leaving group and the overall reactivity of the electrophile differ significantly.
Trifluoroacetic Anhydride (TFAA): The Powerhouse Reagent
TFAA is a symmetrical anhydride and a highly potent acylating agent.[3] The strong electron-withdrawing effect of the two trifluoromethyl groups renders the carbonyl carbons exceptionally electrophilic.[4] When a nucleophile attacks one of the carbonyl carbons, the reaction proceeds through a tetrahedral intermediate, followed by the departure of a stable trifluoroacetate anion as the leaving group. This inherent reactivity allows for rapid and often quantitative trifluoroacetylation of a wide range of substrates, including less reactive amines and alcohols.
DOT Diagram: Mechanism of Trifluoroacetylation using TFAA
Caption: General mechanism of trifluoroacetylation with TFAA.
This compound (TFPTFA): A Milder Alternative?
TFPTFA is a fluorinated ester. While the trifluoroacetyl group still provides a highly electrophilic carbonyl carbon, the leaving group is the 2,2,3,3-tetrafluoropropoxide anion. Esters are generally less reactive acylating agents than anhydrides.[5] This suggests that TFPTFA would be a milder trifluoroacetylating agent compared to TFAA, potentially offering greater selectivity for more reactive nucleophiles in a multifunctional molecule. The reaction with TFPTFA would also generate 2,2,3,3-tetrafluoropropanol as a byproduct, which is less acidic and potentially less corrosive than the trifluoroacetic acid (TFA) generated from TFAA.
DOT Diagram: Mechanism of Trifluoroacetylation using TFPTFA
Caption: General mechanism of trifluoroacetylation with TFPTFA.
Experimental Data: A Head-to-Head Comparison
To provide a tangible comparison, we present experimental protocols for the trifluoroacetylation of a model primary amine, benzylamine, with both reagents.
Protocol 1: Trifluoroacetylation of Benzylamine with Trifluoroacetic Anhydride (TFAA)
Materials:
-
Benzylamine
-
Trifluoroacetic anhydride (TFAA)
-
Dry ether
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
Dissolve 5.5 mL of benzylamine in 2 mL of dry ether in a suitable reaction flask.
-
Add 10 mL of trifluoroacetic anhydride (TFAA) to the solution.
-
Allow the reaction mixture to stand.
-
Wash the resulting precipitate with aqueous NaHCO₃ solution and then with water.
-
Filter the precipitate and dry it under vacuum to yield N-benzyl-2,2,2-trifluoroacetamide.
Expected Outcome: This reaction is typically rapid and high-yielding.
Protocol 2: Trifluoroacetylation of Benzylamine with this compound (TFPTFA) - A Proposed Method
While TFPTFA is noted for its potential as a trifluoroacetylating agent, specific, detailed protocols for its use with amines are not as prevalent in the literature as for TFAA.[6] Based on the general reactivity of fluorinated esters, a proposed protocol is as follows.[5]
Materials:
-
Benzylamine
-
This compound (TFPTFA)
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Dissolve benzylamine in an anhydrous aprotic solvent under an inert atmosphere.
-
Add a stoichiometric equivalent of this compound.
-
The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).
-
Upon completion, the reaction mixture would likely require an aqueous work-up to remove the 2,2,3,3-tetrafluoropropanol byproduct and any unreacted starting materials.
-
Purify the N-benzyl-2,2,2-trifluoroacetamide by recrystallization or column chromatography.
Expected Outcome: The reaction is anticipated to be slower than with TFAA and may require more forcing conditions to achieve a comparable yield. The milder nature of the reagent could, however, be advantageous in the presence of other sensitive functional groups.
Comparative Analysis: Performance and Practical Considerations
| Feature | This compound (TFPTFA) | Trifluoroacetic Anhydride (TFAA) |
| Reactivity | Milder, likely requiring more forcing conditions (e.g., heat). | Highly reactive, often proceeds rapidly at or below room temperature. |
| Selectivity | Potentially higher for more reactive nucleophiles. | Less selective due to high reactivity. |
| Byproducts | 2,2,3,3-Tetrafluoropropanol (less acidic). | Trifluoroacetic acid (TFA) (highly acidic and corrosive). |
| Handling | Likely less hazardous due to lower volatility and less corrosive byproduct. | Highly volatile, corrosive, and moisture-sensitive, requiring careful handling in a fume hood. |
| Cost & Availability | Generally less common and potentially more expensive. | Readily available from major chemical suppliers. |
| Work-up | Standard aqueous work-up. | Requires neutralization of the acidic byproduct (TFA). |
Safety and Handling: A Critical Perspective
Trifluoroacetic Anhydride (TFAA): TFAA is a corrosive and moisture-sensitive liquid that is toxic by inhalation. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn.
This compound (TFPTFA): This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] While likely less volatile and reactive than TFAA, it should still be handled with care in a fume hood using appropriate PPE.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and trifluoroacetic anhydride for trifluoroacetylation depends heavily on the specific requirements of the synthesis.
Trifluoroacetic anhydride remains the reagent of choice for general-purpose trifluoroacetylation where high reactivity and rapid conversion are desired. Its power and versatility are well-established.
This compound emerges as a potentially valuable alternative in scenarios demanding greater selectivity. Its milder nature and less corrosive byproduct could be advantageous in the synthesis of complex molecules with multiple sensitive functional groups. However, the likely need for harsher reaction conditions and its more limited commercial availability are important considerations.
Further research and the development of detailed experimental protocols for TFPTFA are necessary to fully elucidate its synthetic potential and establish it as a mainstream trifluoroacetylating agent.
References
- Brittain, W. D. G., & Bonn, D. E. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. DOI: 10.1039/D5CC04851F. Available from: https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc04851f
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Smolecule. (2023, September 14). Buy this compound | 107551-72-4. Available from: https://www.smolecule.
- ChemicalBook. (n.d.). This compound synthesis. Available from: https://www.chemicalbook.com/synthesis/107551-72-4.htm
- Smolecule. (2023, September 14). Buy this compound | 107551-72-4. Available from: https://www.smolecule.
- Kent, S. B. H., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65.
- Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Available from: https://www.organic-chemistry.org/protectivegroups/amino/trifluoroacetamides.htm
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Trifluoroacetamide in Fine Chemical Synthesis. Available from: https://www.inno-pharmchem.com/news/the-versatility-of-trifluoroacetamide-in-fine-chemical-synthesis-282113.html
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoroacetic Anhydride in Pharmaceutical Intermediate Synthesis. Available from: https://www.inno-pharmchem.
- BenchChem. (2025). Application Notes and Protocols: Trifluoroacetyl Fluoride as a Trifluoroacetylation Agent. Available from: https://www.benchchem.
- Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537.
- Nishimoto, Y., Babu, S. A., Yasuda, M., & Baba, A. (2008). Esters as Acylating Reagent in a Friedel−Crafts Reaction: Indium Tribromide Catalyzed Acylation of Arenes Using Dimethylchlorosilane. The Journal of Organic Chemistry, 73(23), 9465–9468.
- Google Patents. (n.d.). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. Available from: https://patents.google.
- Quora. (2018, November 26). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?. Available from: https://www.quora.com/Why-is-trifluoroacetic-anhydride-more-reactive-than-acetic-anhydride-in-a-nucleophilic-substitution
- ResearchGate. (2017, June). Trifluoroethylation reactions of secondary amines. Isolated yields.... Available from: https://www.researchgate.
- ResearchGate. (2020, May). (PDF) The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Available from: https://www.researchgate.
- ResearchGate. (2023, November). Synthesis of partially fluorinated organic compounds by reagents containing a trifluoroacetyl group.. Available from: https://www.researchgate.net/publication/375549594_Synthesis_of_partially_fluorinated_organic_compounds_by_reagents_containing_a_trifluoroacetyl_group
- ResearchGate. (n.d.). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. Available from: https://www.researchgate.net/publication/322985390_Synthesis_of_N-benzyl-222-trifluoroacetamide
- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines. Available from: https://patents.google.
- PubChem. (n.d.). This compound. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2776755
Sources
- 1. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 2. This compound | C5H3F7O2 | CID 2776755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. smolecule.com [smolecule.com]
Navigating the Analytical Maze: A Comparative Guide to the Quantitative Analysis of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate Reaction Products
A Senior Application Scientist's Perspective on Method Selection and Validation
For researchers, scientists, and drug development professionals, the precise quantification of reaction products is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 2,2,3,3-Tetrafluoropropyl trifluoroacetate and its reaction products, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the nuances of HPLC method development, delve into alternative techniques, and provide the rationale behind selecting the most appropriate analytical strategy to ensure data integrity and accelerate research timelines.
The Central Role of HPLC in Fluorinated Compound Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and adaptability.[1] When dealing with fluorinated compounds such as this compound, HPLC offers a robust platform for separating and quantifying the parent compound from its potential reaction products, which may include hydrolysis products, isomers, or other related impurities.
Causality in HPLC Method Development: A Step-by-Step Rationale
A successful HPLC method is not a matter of chance; it is the result of a systematic and logical development process. Each parameter is chosen to address the specific chemical nature of the analytes.
1. Column Selection: The Heart of the Separation
For fluorinated compounds, standard C18 reversed-phase columns can sometimes provide adequate separation. However, the unique properties of fluorinated molecules, such as their high electronegativity and hydrophobicity, often necessitate specialized stationary phases. Fluorinated phases can offer enhanced retention and alternative selectivity for halogenated compounds.[2] This is because of the favorable interactions between the fluorinated analytes and the fluorinated stationary phase.
2. Mobile Phase Composition: Driving the Separation
The choice of mobile phase is critical for achieving optimal resolution. A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. For ionizable analytes, controlling the pH of the aqueous portion is crucial to ensure consistent retention times and peak shapes.[3] The addition of a small percentage of an acid, like trifluoroacetic acid (TFA), is a common practice to suppress the ionization of acidic analytes and improve peak symmetry.[3][4] However, it is important to note that TFA can cause ion suppression in mass spectrometry detection.[3]
3. Detection Method: Seeing the Unseen
The most common detector for routine quantitative analysis is the UV-Vis detector. The wavelength for detection should be set at the absorbance maximum of the analyte of interest to achieve the highest sensitivity. For this compound and its likely reaction products, a low UV wavelength (e.g., 200-220 nm) is often necessary as these compounds may lack strong chromophores.[5]
For more complex matrices or when higher specificity is required, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[6] LC-MS provides molecular weight information, which can be invaluable for identifying unknown reaction byproducts.
A Self-Validating System: Ensuring Trustworthiness in Your Results
Method validation is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose.[1][7][8] The key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[9]
Experimental Protocol: A Validated HPLC Method for Quantitative Analysis
The following protocol outlines a validated HPLC method for the quantitative analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.
Chromatographic Conditions:
-
Column: Fluorinated Reversed-Phase Column (e.g., FluoroSep-RP)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute compounds with varying polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method Validation Parameters & Acceptance Criteria:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte of interest should be free of interference from the blank, placebo, and known impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte spiked in a placebo matrix at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution. |
| Intermediate Precision | RSD ≤ 2.0% when the analysis is performed by different analysts, on different days, and with different instruments. |
| Limit of Quantitation (LOQ) | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |
Visualizing the Workflow: From Sample to Result
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 三氟乙酸,puriss. p.a.,适用于HPLC, 99.0 (GC) CF3COOH [sigmaaldrich.com]
- 5. ijpbs.com [ijpbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
benchmarking 2,2,3,3-Tetrafluoropropyl trifluoroacetate against other fluorinating agents
A Comparative Guide to Modern Fluorinating Agents for Medicinal Chemistry
A Note on the Originally Requested Compound: Initial research into the compound 2,2,3,3-Tetrafluoropropyl trifluoroacetate did not yield any evidence of its use as a fluorinating agent in synthetic chemistry. Its applications appear to be in other fields, such as battery technology. Therefore, to provide a valuable and accurate guide as requested, this document will focus on a widely used and well-documented electrophilic fluorinating agent, Selectfluor® , and benchmark its performance against other common reagents in the field.
Introduction: The Strategic Role of Fluorine in Drug Design
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. This strategy is often employed to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the C-F bond, can profoundly modulate the physicochemical and pharmacokinetic properties of a molecule.
The choice of a fluorinating agent is therefore a critical decision in the synthetic route of a drug candidate. The ideal reagent should offer high reactivity, broad substrate scope, predictable selectivity, and operational safety. This guide provides a comparative analysis of Selectfluor, a popular electrophilic fluorinating agent, against other commonly used reagents, supported by experimental insights.
The Rise of Electrophilic N-F Reagents: A Focus on Selectfluor
Electrophilic fluorinating agents are characterized by a polarized N-F bond, which allows for the transfer of a "F+" equivalent to a nucleophilic substrate. Among these, reagents based on a DABCO (1,4-diazabicyclo[2.2.2]octane) scaffold have gained prominence due to their crystalline nature, stability, and ease of handling.
Selectfluor® (F-TEDA-BF₄) , or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably the most successful and widely adopted of these reagents. Its commercial availability, high reactivity, and relatively benign safety profile have made it a go-to choice for a vast array of fluorination reactions.
Mechanism of Action
Selectfluor typically operates via a single electron transfer (SET) mechanism, particularly in reactions with electron-rich substrates like enol ethers or arenes. The reaction is often initiated by a radical process or by Lewis/Brønsted acid activation, which enhances the electrophilicity of the fluorine atom.
Caption: Generalized mechanism of fluorination using Selectfluor, often proceeding via a Single Electron Transfer (SET) pathway.
Comparative Benchmarking of Fluorinating Agents
The selection of a fluorinating agent is highly dependent on the specific transformation required. Below is a comparison of Selectfluor with other notable electrophilic and nucleophilic reagents.
| Feature | Selectfluor (F-TEDA-BF₄) | NFSI (N-Fluorobenzenesulfonimide) | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor® |
| Reagent Type | Electrophilic (N-F) | Electrophilic (N-F) | Nucleophilic (Deoxyfluorination) | Nucleophilic (Deoxyfluorination) |
| Fluorine Source | F⁺ equivalent | F⁺ equivalent | F⁻ equivalent | F⁻ equivalent |
| Typical Use | Fluorination of enolates, arenes, sulfides | Fluorination of enolates, asymmetric fluorination | Conversion of alcohols to alkyl fluorides | Conversion of alcohols to alkyl fluorides |
| Physical Form | Crystalline solid | Crystalline solid | Liquid | Liquid |
| Stability | High, stable to air and moisture | High, stable solid | Thermally unstable, moisture-sensitive | More thermally stable than DAST |
| Handling | Easy to handle, weighable solid | Easy to handle, weighable solid | Requires careful handling, often used in solution | Requires careful handling, moisture-sensitive |
| Byproducts | Non-volatile salts | Benzenesulfonimide | Potentially explosive byproducts | Less hazardous byproducts than DAST |
| Safety Profile | Generally safe, non-explosive | Generally safe | Can decompose explosively above 90°C | Safer alternative to DAST |
Electrophilic Agents: Selectfluor vs. NFSI
Both Selectfluor and NFSI are powerful electrophilic fluorinating agents. Selectfluor is often more reactive and is preferred for less nucleophilic substrates. NFSI, on the other hand, is sometimes favored in asymmetric fluorination reactions where the sulfonimide group can be modified to include chiral auxiliaries. The choice between them often comes down to substrate scope and the desired reaction conditions.
Nucleophilic Deoxyfluorination: DAST and Deoxo-Fluor®
DAST and Deoxo-Fluor® are used for a different class of transformation: the conversion of alcohols and carbonyls to their corresponding fluorides. These reagents deliver a nucleophilic fluoride ion. While effective, DAST is notoriously hazardous, with the potential for explosive decomposition. Deoxo-Fluor® was developed as a safer, more thermally stable alternative, though it is also moisture-sensitive and requires careful handling.
Experimental Protocol: Fluorination of a β-Ketoester using Selectfluor
This protocol describes a typical procedure for the electrophilic fluorination of a carbonyl compound, a common transformation in medicinal chemistry.
Materials
-
Ethyl 2-oxocyclopentanecarboxylate (1 mmol)
-
Selectfluor® (1.1 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware (round-bottom flask, magnetic stirrer, etc.)
-
TLC plates, ethyl acetate, hexanes
Procedure
-
Setup: A 25 mL round-bottom flask equipped with a magnetic stir bar is charged with ethyl 2-oxocyclopentanecarboxylate (1 mmol).
-
Inert Atmosphere: The flask is sealed with a septum and purged with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Anhydrous acetonitrile (10 mL) is added via syringe. The mixture is stirred at room temperature until the substrate is fully dissolved.
-
Reagent Addition: Selectfluor® (1.1 mmol) is added to the stirred solution in one portion. Note: While Selectfluor is not highly sensitive, minimizing exposure to atmospheric moisture is good practice.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) every 30 minutes. (Eluent: 20% Ethyl Acetate in Hexanes).
-
Workup: Upon completion, the reaction mixture is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired α-fluorinated β-ketoester.
Caption: Step-by-step workflow for the fluorination of a β-ketoester using Selectfluor.
Conclusion
The strategic incorporation of fluorine will continue to be a vital tool in drug discovery. While a diverse array of fluorinating agents exists, Selectfluor has established itself as a robust and versatile reagent for electrophilic fluorination due to its high reactivity, operational simplicity, and favorable safety profile. Its performance, particularly when compared to more hazardous or less stable alternatives, makes it an indispensable tool for the modern medicinal chemist. The choice of fluorinating agent will always be context-dependent, but a thorough understanding of the options, as outlined in this guide, is essential for efficient and successful synthesis.
References
-
Selectfluor (F-TEDA-BF₄)
- Source: Organic Chemistry Portal
-
URL: [Link]
- N-Fluorobenzenesulfonimide (NFSI)
-
Diethylaminosulfur Trifluoride (DAST) Hazards: A safety alert regarding the thermal instability of DAST.
- Source: University of California, San Diego
-
URL: [Link]
- Deoxo-Fluor® as a Safer Alternative to DAST: Information on the properties and advantages of Deoxo-Fluor®. Source: Sigma-Aldrich
-
The Role of Fluorine in Medicinal Chemistry: An academic review on the impact of fluorin
- Source: Journal of Medicinal Chemistry (ACS Public
-
URL: [Link]
literature review of 2,2,3,3-Tetrafluoropropyl trifluoroacetate applications and alternatives
An In-Depth Guide to 2,2,3,3-Tetrafluoropropyl Trifluoroacetate: Applications, Comparative Analysis, and Sustainable Alternatives
As a Senior Application Scientist, my focus extends beyond simply executing protocols; it involves a deep understanding of the causality behind reagent choice and reaction outcomes. This guide is crafted for fellow researchers, scientists, and drug development professionals to provide a nuanced perspective on this compound (TFPTA). We will delve into its core applications, objectively compare its performance against common alternatives, and explore the evolving landscape of sustainable chemical synthesis.
Introduction to this compound (TFPTA)
This compound, with the chemical formula C₅H₃F₇O₂, is a fluorinated ester that has carved a niche in specialized organic synthesis.[1] Its structure is characterized by a tetrafluorinated propyl group and a trifluoroacetate moiety, which together impart unique chemical properties.[2] These include enhanced oxidative stability and distinct solvation capabilities compared to its non-fluorinated counterparts, owing to the strong electron-withdrawing nature of the fluorine atoms.[2]
Key Properties:
-
Molecular Formula: C₅H₃F₇O₂[1]
-
Molecular Weight: 228.06 g/mol [1]
-
Primary Functions: Trifluoroacetylation and Alkylation[2]
The synthesis of TFPTA is most directly achieved through the esterification of 2,2,3,3-tetrafluoropropanol with trifluoroacetic acid or its derivatives.[2] Research has shown this reaction can proceed with high efficiency, achieving yields of up to 73% at temperatures between 80-120°C.[2]
Core Applications and Mechanistic Insights
TFPTA's utility stems from its dual reactivity, serving as both a trifluoroacetylating and an alkylating agent.
Trifluoroacetylation
The primary application of TFPTA is the introduction of the trifluoroacetyl group (CF₃CO) onto nucleophiles, particularly amines (N-trifluoroacetylation) and alcohols (O-trifluoroacetylation).[2] The trifluoroacetyl group is a critical pharmacophore in drug development. Its incorporation into a molecule can significantly alter properties such as:
-
Metabolic Stability: The strong C-F bonds resist metabolic degradation, prolonging the in-vivo half-life of a drug candidate.
-
Bioavailability: Increased lipophilicity can improve cell membrane permeability.
-
Binding Affinity: The electronegative trifluoromethyl group can engage in unique interactions with target proteins, enhancing binding.
The trifluoroacetylation reaction is a cornerstone of organic synthesis for creating building blocks for pharmaceuticals, agrochemicals, and advanced materials.[3]
Alkylation and Other Applications
TFPTA can also act as an alkylating agent to introduce the 2,2,3,3-tetrafluoropropyl group onto various nucleophiles.[2] This perfluorinated moiety is valuable for synthesizing fluorinated materials where properties like thermal stability, chemical resistance, and hydrophobicity are desired.[2]
In the field of proteomics, TFPTA is used for the S-trifluoroethylation of cysteine residues. This modification aids in protein stabilization and improves identification through mass spectrometry.[2]
A Comparative Guide to Trifluoroacetylation Reagents
The choice of a trifluoroacetylating agent is a critical decision in synthesis design, dictated by substrate sensitivity, required reactivity, and process safety. TFPTA is one of many options available to the synthetic chemist. Below is a comparison with common alternatives.
| Reagent | Formula | Key Advantages | Key Disadvantages | Typical Use Case |
| This compound (TFPTA) | C₅H₃F₇O₂ | Moderate reactivity, good for sensitive substrates; non-gaseous. | Generates tetrafluoropropanol byproduct; less atom-economical. | Trifluoroacetylation of sensitive amines and alcohols where over-reactivity is a concern. |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | Highly reactive, drives reactions to completion; volatile byproduct (TFA).[4][5] | Can be too reactive for delicate substrates, leading to side products; highly corrosive and moisture-sensitive. | General-purpose, high-yield trifluoroacetylation of stable amines and alcohols.[5] |
| Ethyl Trifluoroacetate (EtTFA) | CF₃COOCH₂CH₃ | Mild reagent, low cost, generates ethanol byproduct.[5][6] | Lower reactivity, often requires higher temperatures or longer reaction times. | Large-scale reactions or when a milder, less expensive reagent is sufficient.[5][6] |
| Trifluoroacetic Acid (TFA) | CF₃COOH | Used as a reagent and an acidic catalyst; can trifluoroacetylate anilines at high temperatures.[7] | Generally a poor acylating agent on its own, requires activation or harsh conditions; highly corrosive.[8][9] | Acid catalysis, protecting group removal (e.g., Boc group), and specific high-temperature acylations.[4][7][10] |
| Trifluoroacetyl Fluoride (TFAF) | CF₃COF | Potent, gaseous reagent.[11] | Highly toxic, corrosive gas requiring specialized handling equipment.[11] | Industrial synthesis where gas-phase reactions are established. |
| (Trifluoroacetyl)benzotriazole | C₉H₄F₃N₃O | Stable, crystalline solid; good for selective acylation.[6] | More complex synthesis; higher cost. | High-value synthesis requiring high selectivity and mild conditions. |
Decision-Making Workflow for Reagent Selection
The following diagram illustrates a logical workflow for selecting an appropriate trifluoroacetylation reagent.
Caption: A decision tree for selecting a trifluoroacetylation reagent.
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences in handling and procedure, detailed protocols for the trifluoroacetylation of a generic primary amine (R-NH₂) are provided for both TFPTA and the more aggressive TFAA.
Protocol 1: Trifluoroacetylation using TFPTA
Objective: To synthesize N-(trifluoroacetyl)-R-amine with controlled reactivity.
Materials:
-
Primary Amine (R-NH₂)
-
This compound (TFPTA)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reagent Addition: Add TFPTA (1.1 eq) dropwise to the stirred solution at room temperature. Causality Note: Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-6 hours).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography or recrystallization.
Protocol 2: Trifluoroacetylation using TFAA
Objective: To rapidly synthesize N-(trifluoroacetyl)-R-amine.
Materials:
-
Same as Protocol 1, but substituting TFPTA with Trifluoroacetic Anhydride (TFAA).
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C using an ice bath. Causality Note: Cooling is critical to manage the high reactivity and significant exotherm of TFAA to prevent side reactions.
-
Reagent Addition: Add TFAA (1.1 eq) dropwise to the vigorously stirred solution, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction is often complete within 30-60 minutes. Monitor by TLC or LC-MS.
-
Workup & Purification: Follow steps 4 and 5 from Protocol 1. The workup with NaHCO₃ is particularly important to neutralize the trifluoroacetic acid byproduct.
Experimental Workflow Visualization
Caption: Standard workflow for a trifluoroacetylation reaction.
The Shift Towards Sustainable Alternatives
The principles of green chemistry are increasingly influencing reagent choice.[12] Trifluoroacetic acid (TFA) and other fluorinated compounds are under scrutiny as potential per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals".[13][14] While TFA has a lower environmental impact than long-chain PFAS, the industry is actively seeking PFAS-free alternatives, especially in large-scale processes like solid-phase peptide synthesis (SPPS).[13][14]
Emerging Greener Strategies:
-
PFAS-Free Acid Additives: Recent research highlights the development of non-fluorinated strong acids for use in SPPS and HPLC, aiming to replace TFA entirely.[13]
-
Greener Solvents: Replacing traditional solvents like Dichloromethane (DCM) with more benign alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) can significantly reduce the environmental footprint of a process.[12][15] These solvents are often derived from renewable resources and have better safety profiles.[12][15]
-
Catalytic Approaches: Moving from stoichiometric to catalytic methods for trifluoroacetylation can reduce waste and improve atom economy, though this remains a developing area of research.
Safety and Handling: A Crucial Comparison
Proper handling of fluorinated reagents is paramount for laboratory safety.
| Reagent | GHS Hazard Statements | Key Safety Precautions |
| TFPTA | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][16] | Use in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid inhaling fumes.[16] |
| TFAA | H314: Causes severe skin burns and eye damage.H332: Harmful if inhaled. | Highly corrosive. Handle with extreme care in a fume hood. Use heavy-duty gloves (e.g., butyl rubber) and a face shield. Reacts violently with water. |
| TFA | H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled. | Extremely corrosive and toxic.[9] All manipulations must be in a fume hood. Ensure appropriate respiratory protection. Always add acid to water, never the reverse.[17] |
Conclusion and Future Outlook
This compound is a valuable reagent that offers a moderate and controllable means of introducing the vital trifluoroacetyl group. Its performance is best understood when compared to highly reactive alternatives like TFAA and milder ones like EtTFA, allowing chemists to tailor their reagent choice to the specific demands of their substrate and reaction scale.
The future of this field is clearly pointed towards sustainability. The push to minimize or eliminate the use of persistent chemicals like TFA will drive innovation in reagent design. We can anticipate the emergence of novel, non-fluorinated acylating agents and the broader adoption of green solvents and catalytic systems. For the modern researcher, balancing the immediate synthetic need with long-term environmental and safety considerations is no longer optional—it is an integral part of scientific excellence.
References
- This compound Safety D
- 2,2,3,3-Tetrafluoropropyl trifluoroacet
- 2,2,3,3-Tetrafluoropropyl trifluoroacet
- Greener Solvent Altern
- SAFETY DATA SHEET - Trifluoroacetic acid. Merck Millipore.
- Research article: Sustainable PFAS-free altern
- ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds.
- Trifluoroacetyl Fluoride as a Trifluoroacetyl
- TFA - Pharmaceutical Applic
- Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid).
- A Decennial Update on the Applications of Trifluroacetic Acid. Bentham Science Publisher.
- TFA: A Sustainable Altern
- Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacet
- Solvents for a Safer, Sustainable Lab. USC Environmental Health & Safety.
-
(PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]
- Industrial Reactives for multipurpose application: Trifluoroacetic acid (TFA)
- Trifluoroacetic Acid (TFA). Common Organic Chemistry.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 107551-72-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 5. Midas Pharma: TFAA & Trifluoressigsäure für Prozesse [midas-pharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]
- 9. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 10. A Decennial Update on the Applications of Trifluroacetic Acid | Bentham Science [eurekaselect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. polypeptide.com [polypeptide.com]
- 14. plasticsengineering.org [plasticsengineering.org]
- 15. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 16. synquestlabs.com [synquestlabs.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,2,3,3-Tetrafluoropropyl trifluoroacetate
Abstract: This guide provides a comprehensive framework for the safe handling, use, and disposal of 2,2,3,3-Tetrafluoropropyl trifluoroacetate (CAS No. 107551-72-4). As a specialized fluorinated ester, this compound presents unique challenges that necessitate a robust understanding of its chemical properties and potential hazards. This document moves beyond basic safety data sheet (SDS) recommendations to offer field-proven insights and detailed procedural guidance, ensuring the safety of all laboratory personnel. Our focus is on the causality behind safety protocols, fostering a culture of informed and proactive risk mitigation.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2] The trifluoroacetate moiety is a key structural feature; upon hydrolysis, which can be catalyzed by bases, the compound can decompose into trifluoroacetic acid (TFA) and 2,2,3,3-tetrafluoropropanol. TFA is a strong, corrosive acid, and its potential formation must be a central consideration in all handling and disposal protocols.[3][4] Furthermore, as with many highly fluorinated organic compounds, there is a potential for the release of hydrogen fluoride (HF) under certain conditions, such as in the presence of strong acids or high temperatures.[5][6] HF is an extremely corrosive and toxic substance that requires specialized handling procedures and first aid protocols.[5][6]
Key Hazards Summary:
| Hazard Type | GHS Classification | Description |
| Skin Irritation | Category 2 | Causes skin irritation upon contact.[1][2] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation if inhaled.[1][2] |
| Hydrolysis | Not Classified | Can decompose in the presence of moisture and bases to form trifluoroacetic acid.[4] |
| HF Formation | Not Classified | Potential for hydrogen fluoride formation under specific conditions.[5][6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount when handling this compound. The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk-reduction measure based on the compound's chemical properties and potential for exposure.
Hand Protection: Beyond the Standard Nitrile Glove
Standard disposable nitrile gloves offer poor resistance to both esters and halogenated hydrocarbons and are therefore not recommended for extended contact with this compound.[7][8] For incidental contact, double-gloving with a heavier-duty nitrile glove (e.g., 8 mil or thicker) may provide temporary splash protection, but gloves should be changed immediately upon contamination.[5][9]
For extended work or when handling larger quantities, more robust glove materials are required. The recommended approach is to use a layered glove system:
-
Inner Glove: A thin, disposable nitrile glove to provide a base layer of protection and to keep the hands clean.
-
Outer Glove: A chemical-resistant glove made of a material with proven resistance to fluorinated compounds and esters. Recommended materials include:
Rationale for Glove Selection: The choice of outer glove material is dictated by the dual chemical nature of the target molecule (ester and fluorinated hydrocarbon). Butyl rubber and neoprene provide a more substantial barrier to permeation than nitrile. Always consult the glove manufacturer's specific chemical resistance data for breakthrough times.[14]
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound is a serious eye irritant, robust eye and face protection is mandatory.[1]
-
Chemical Splash Goggles: Must be worn at all times when handling the liquid. These should provide a complete seal around the eyes.
-
Face Shield: A full-face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing, such as when transferring large volumes or during reactions that could become exothermic.[5][15]
Body Protection: Guarding Against Dermal Exposure
A flame-resistant lab coat should be worn at all times and be fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron made of neoprene or a similar material should be worn over the lab coat.[15] Full-length pants and closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.[16]
Respiratory Protection: Addressing Inhalation Hazards
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[16] In the event of a spill or if work must be performed outside of a fume hood (which should be strongly discouraged and subject to a rigorous risk assessment), respiratory protection is required.
-
For routine operations within a fume hood: No respiratory protection is typically required.
-
For spill cleanup or in poorly ventilated areas: A full-face respirator with a combination Organic Vapor/Acid Gas (OV/AG) cartridge is recommended.[1][3] The OV component will protect against the ester vapors, while the AG component will provide protection against any trifluoroacetic acid that may be formed.[1][3]
Operational Plan: From Benchtop to Waste Container
A systematic approach to handling ensures that risks are minimized at every stage of the workflow.
Workflow for Handling this compound
Caption: A typical workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and the relevant Standard Operating Procedure (SOP) before beginning any work.
-
Don all required PPE as detailed in Section 2.
-
Prepare the work area within the chemical fume hood. Ensure that all necessary equipment is present and that a spill kit is readily accessible.
-
-
Handling:
-
Conduct all manipulations of the chemical within a certified chemical fume hood.
-
When dispensing the liquid, use a bottle carrier for transport and handle containers with care to prevent dropping.
-
During the experiment, be mindful of potential incompatibilities. Avoid contact with strong bases, which can catalyze hydrolysis.[4]
-
-
Cleanup:
-
Decontaminate all glassware and equipment that has come into contact with the chemical. A triple rinse with an appropriate solvent (e.g., acetone) is recommended. The rinsate should be collected as hazardous waste.
-
Carefully doff PPE, removing the outer gloves first. Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation and Collection
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent rinses, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[2][17][18] Do not mix this waste stream with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[2]
-
Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, clearly labeled container for hazardous solid waste.
Decontamination and Spill Response
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill: Use a spill kit with absorbent pads or other inert material to contain the liquid and prevent it from spreading.[19][20]
-
Neutralize (with caution): Due to the potential for hydrolysis to the corrosive trifluoroacetic acid, it is prudent to neutralize the spill area after the bulk of the liquid has been absorbed. Use a mild base such as sodium bicarbonate (baking soda) or a commercial acid neutralizer.[19][21]
-
Clean the Area: Once neutralized, the area should be wiped down with a damp cloth or sponge. All cleanup materials must be disposed of as hazardous solid waste.[20]
-
Decontaminate: The final decontamination of the spill area can be done with a soap and water solution.[20]
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
PPE Selection for Spill Cleanup
Caption: Decision tree for selecting appropriate PPE during a spill.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the implementation of a multi-faceted safety strategy. By selecting the correct PPE, adhering to a structured operational plan, and following responsible disposal practices, researchers can mitigate the risks associated with this compound. This guide serves as a foundation for developing robust, lab-specific SOPs that prioritize the health and safety of all personnel.
References
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- PubChem. (n.d.). This compound.
- Fernandez, M. A., & de Rossi, R. H. (1999). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. The Journal of Organic Chemistry, 64(17), 6000-6004.
- University of Washington. (n.d.). Trifluoroacetic Acid SOP. Environmental Health & Safety.
- r/chemistry. (2019, August 1). TFA resistant gloves. Reddit.
- University of Oulu. (n.d.).
- The University of Alabama. (n.d.). Hydrofluoric Acid: Guidance for Laboratories. Environmental Health and Safety.
- 3M. (n.d.).
- University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
- Bucknell University. (2016).
- Yale University. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. Environmental Health & Safety.
- American Chemical Society. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- University of Illinois Urbana-Champaign. (n.d.).
- University College London. (n.d.).
- University of Barcelona. (n.d.).
- University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride.
- University of California, San Diego. (n.d.).
- Royal Society of Chemistry. (2015). Trifluoroacetic Acid (TFA).
- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
- Google Patents. (n.d.).
- U.S. Environmental Protection Agency. (2019).
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- BenchChem. (2025). Technical Support Center: Decontamination Protocols for Nitrosodifluoroamine Spills.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- University of Colorado Colorado Springs. (n.d.). Glove Selection.
- State University of New York at New Paltz. (n.d.). Glove Selection For Specific Chemicals.
- r/chemistry. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. Reddit.
- University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
- WellBefore. (2023, April 5).
- ResearchGate. (n.d.). Breakthrough time (BT) for different glove types, no movement versus....
- Wikipedia. (n.d.). Trifluoroacetic acid.
- Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- University of South Florida. (n.d.).
- SHOWA Group. (n.d.). Chemical Protection Gloves.
- Scandia Gear. (n.d.). Chemical Resistant Gloves.
- MDPI. (2025, January 11).
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- ACS Publications. (2020, October 1). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid.
- North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide.
- Kerbl. (n.d.). Chemical resistant gloves.
- Synquest Labs. (n.d.).
Sources
- 1. parcilsafety.com [parcilsafety.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrofluoric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. wellbefore.com [wellbefore.com]
- 9. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 12. reddit.com [reddit.com]
- 13. dess.uccs.edu [dess.uccs.edu]
- 14. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. docs.rs-online.com [docs.rs-online.com]
- 17. bucknell.edu [bucknell.edu]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. ccny.cuny.edu [ccny.cuny.edu]
- 20. chemkleancorp.com [chemkleancorp.com]
- 21. acs.org [acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
